Ethyl 1,3-dithiolane-2-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 1,3-dithiolane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S2/c1-2-8-5(7)6-9-3-4-10-6/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCSHTHLIQOHDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1SCCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174426 | |
| Record name | Ethyl 1,3-dithiolane-2-carboxylate | |
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Molecular Weight |
178.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a strong offensive odor; [Alfa Aesar MSDS] | |
| Record name | Ethyl 1,3-dithiolane-2-carboxylate | |
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CAS No. |
20461-99-8 | |
| Record name | Ethyl 1,3-dithiolane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20461-99-8 | |
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| Record name | Ethyl 1,3-dithiolane-2-carboxylate | |
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| Record name | Ethyl 1,3-dithiolane-2-carboxylate | |
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| Record name | Ethyl 1,3-dithiolane-2-carboxylate | |
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| Record name | ETHYL 1,3-DITHIOLANE-2-CARBOXYLATE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Ethyl 1,3-Dithiolane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of Ethyl 1,3-dithiolane-2-carboxylate. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's physical and chemical characteristics, spectroscopic data, synthesis, and reactivity, presented in a clear and accessible format.
Chemical and Physical Properties
This compound is a versatile intermediate in organic synthesis, recognized for its dithiolane ring structure which imparts unique reactivity.[1] It is a colorless to slightly yellow liquid with a strong, offensive odor.[2] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀O₂S₂ | [2][3] |
| Molecular Weight | 178.27 g/mol | [3] |
| CAS Number | 20461-99-8 | [2] |
| Appearance | Colorless to slightly yellow clear liquid | |
| Odor | Strong, offensive | [2] |
| Density | 1.249 g/mL at 25 °C | |
| Boiling Point | 85 °C at 0.1 mmHg | |
| Refractive Index | n20/D 1.539 | |
| Flash Point | 113 °C (235.4 °F) - closed cup |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃) and the protons of the dithiolane ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the dithiolane ring.
While specific peak assignments can vary slightly depending on the solvent and instrument, typical chemical shifts can be predicted based on the structure. Public databases like PubChem provide access to experimental NMR spectra for this compound.[2]
2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorption bands corresponding to its functional groups.
-
C=O Stretch: A strong absorption band is expected in the region of 1720-1740 cm⁻¹, which is characteristic of the carbonyl group in an ester.
-
C-O Stretch: A band corresponding to the C-O single bond of the ester will also be present.
-
C-S Stretch: Absorptions related to the C-S bonds of the dithiolane ring are also expected, typically in the fingerprint region.
Experimental IR spectra are available in the NIST WebBook and other spectral databases.
Synthesis
The synthesis of this compound is typically achieved through the thioacetalization of an appropriate carbonyl compound, in this case, a derivative of glyoxylic acid. A general and plausible experimental protocol is described below.
3.1. Experimental Protocol: Synthesis of this compound
This procedure is based on the common method of forming 1,3-dithiolanes from carbonyl compounds and 1,2-ethanedithiol, often catalyzed by a Lewis acid.[4]
Materials:
-
Ethyl glyoxylate (or its diethyl acetal, ethyl diethoxyacetate)
-
1,2-Ethanedithiol
-
A Lewis acid catalyst (e.g., Boron trifluoride etherate (BF₃·OEt₂), Zinc chloride (ZnCl₂), or a solid-supported acid catalyst)
-
Anhydrous solvent (e.g., dichloromethane (DCM), chloroform (CHCl₃), or toluene)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of ethyl glyoxylate (1.0 equivalent) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add 1,2-ethanedithiol (1.0-1.2 equivalents).
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add the Lewis acid catalyst (catalytic amount, e.g., 0.1 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography (TLC)).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can then be purified by vacuum distillation or column chromatography.
Reactivity and Applications
This compound is a valuable building block in organic synthesis, primarily due to the reactivity of the dithiolane ring.
4.1. Deprotonation and Alkylation
The proton at the C2 position of the dithiolane ring is acidic and can be removed by a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form a stabilized carbanion (an enolate equivalent). This nucleophilic species can then react with various electrophiles, such as alkyl halides, in an SN2 reaction to form a new carbon-carbon bond. This reactivity makes it a useful synthon for the introduction of a masked carbonyl group.
4.2. Deprotection
The dithiolane group can be cleaved under various conditions to regenerate the carbonyl functionality. This deprotection is often carried out using reagents like mercury(II) chloride, N-bromosuccinimide (NBS), or other oxidizing agents. The stability of the dithiolane group to both acidic and basic conditions makes it an excellent protecting group for carbonyls.
4.3. Applications in Drug Development
The 1,3-dithiolane scaffold is present in a number of biologically active molecules and has been explored in drug design.[1] Its incorporation can influence the pharmacokinetic and pharmacodynamic properties of a compound. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents that feature this heterocyclic system.
Purification
Purification of this compound is typically performed by vacuum distillation, taking advantage of its relatively high boiling point at reduced pressure. For smaller scales or for the removal of non-volatile impurities, column chromatography on silica gel is an effective method. A typical eluent system for column chromatography would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio would be determined by TLC analysis.
5.1. Experimental Protocol: Column Chromatography Purification
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Solvents: Hexane and Ethyl Acetate
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
This technical guide provides a solid foundation for understanding and utilizing this compound in a research and development setting. For more specific applications and detailed experimental conditions, consulting the primary literature is recommended.
References
An In-depth Technical Guide to the Structure and Bonding of Ethyl 1,3-dithiolane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 1,3-dithiolane-2-carboxylate is a versatile heterocyclic compound with significant applications in organic synthesis, particularly as a key intermediate in the preparation of complex molecules and as a protecting group for carbonyl functionalities. This technical guide provides a comprehensive overview of the structure and bonding of this compound, including its molecular structure, spectroscopic properties, and a detailed experimental protocol for its synthesis. The information presented herein is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.
Molecular Structure and Bonding
This compound, with the chemical formula C₆H₁₀O₂S₂, possesses a five-membered dithiolane ring attached to an ethyl carboxylate group at the C2 position. The dithiolane ring is a saturated heterocycle containing two sulfur atoms at positions 1 and 3. This structural motif imparts unique chemical properties to the molecule, making it a valuable building block in synthetic chemistry.
General Molecular Information
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2-Carboethoxy-1,3-dithiolane, Ethyl glyoxylate ethylene dithioacetal |
| CAS Number | 20461-99-8 |
| Molecular Formula | C₆H₁₀O₂S₂ |
| Molecular Weight | 178.27 g/mol |
| Appearance | Colorless to pale yellow liquid |
Bond Lengths and Angles
| Bond/Angle | Type | Predicted/Standard Value |
| C-S | Dithiolane Ring | ~ 1.82 Å |
| C-C | Dithiolane Ring | ~ 1.54 Å |
| C-H | Dithiolane Ring | ~ 1.09 Å |
| C=O | Carbonyl | ~ 1.21 Å |
| C-O | Ester | ~ 1.34 Å |
| O-C | Ester | ~ 1.45 Å |
| C-C | Ethyl | ~ 1.53 Å |
| C-H | Ethyl | ~ 1.09 Å |
| ∠ CSC | Dithiolane Ring | ~ 96° |
| ∠ SCC | Dithiolane Ring | ~ 105° |
| ∠ O=C-O | Ester | ~ 125° |
| ∠ C-O-C | Ester | ~ 117° |
Note: Values for the dithiolane ring are based on computational studies of 1,3-dithiolane and may vary slightly in the substituted molecule. Values for the ethyl carboxylate group are standard bond lengths and angles.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound. While experimental spectra are available in specialized databases, detailed peak assignments are provided here based on predictive models and typical values for similar functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR data provides a useful reference for the identification and structural elucidation of the molecule.
¹H NMR (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.75 | s | 1H | H-2 (dithiolane) |
| ~ 4.20 | q | 2H | -O-CH₂ -CH₃ |
| ~ 3.30 | m | 4H | -S-CH₂ -CH₂ -S- |
| ~ 1.28 | t | 3H | -O-CH₂-CH₃ |
¹³C NMR (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 169 | C =O (ester) |
| ~ 62 | -O-CH₂ -CH₃ |
| ~ 55 | C -2 (dithiolane) |
| ~ 39 | -S-CH₂ -CH₂ -S- |
| ~ 14 | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2980-2850 | Medium | C-H stretch (aliphatic) |
| ~ 1740 | Strong | C=O stretch (ester) |
| ~ 1250-1000 | Strong | C-O stretch (ester) |
| ~ 700-600 | Medium | C-S stretch |
Experimental Protocols
Synthesis of this compound
This protocol describes a general and widely applicable method for the synthesis of 1,3-dithiolanes from a carbonyl compound, in this case, ethyl glyoxylate, and 1,2-ethanedithiol.
Materials:
-
Ethyl glyoxylate (1.0 eq)
-
1,2-Ethanedithiol (1.1 eq)
-
Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of ethyl glyoxylate in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 1,2-ethanedithiol.
-
Slowly add the Lewis acid catalyst to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Synthetic Pathway
Caption: Synthetic pathway for this compound.
Role as a Carbonyl Protecting Group
Caption: The 1,3-dithiolane group as a robust protecting group for carbonyls.
Spectroscopic Profile of Ethyl 1,3-Dithiolane-2-Carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 1,3-dithiolane-2-carboxylate, a key heterocyclic compound with applications in organic synthesis and medicinal chemistry. This document presents available and predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a logical workflow for spectroscopic analysis.
Data Presentation
Due to the limited availability of fully assigned public spectroscopic data for this compound, this guide combines reported data with predicted values based on established spectroscopic principles. The data for the closely related analogue, ethyl 1,3-dithiane-2-carboxylate, is also presented for comparative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constant (J, Hz) |
| ~4.8 - 5.0 | s | 1H | H-2 (methine) | - |
| ~4.2 - 4.3 | q | 2H | -O-CH₂ -CH₃ | ~7.1 |
| ~3.3 - 3.5 | m | 4H | -S-CH₂ -CH₂ -S- | - |
| ~1.2 - 1.3 | t | 3H | -O-CH₂-CH₃ | ~7.1 |
¹H NMR Data for Ethyl 1,3-Dithiane-2-Carboxylate (Analogue)
Note: This data is for a six-membered ring analogue and is provided for comparison.
| Chemical Shift (δ, ppm) | Multiplicity |
| 4.18 - 4.25 | m |
| 3.25 - 3.35 | m |
| 2.85 - 2.95 | m |
| 2.05 - 2.20 | m |
| 1.29 | t |
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C =O (ester) |
| ~62 | -O-CH₂ -CH₃ |
| ~55 | C -2 (methine) |
| ~40 | -S-CH₂ -CH₂ -S- |
| ~14 | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy
Predicted IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 - 2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1250 - 1050 | Strong | C-O stretch (ester) |
| ~700 - 600 | Medium | C-S stretch |
Mass Spectrometry (MS)
Reported GC-MS Data for this compound [1]
| m/z | Relative Intensity |
| 178 | Present (Molecular Ion) |
| 105 | 1st Highest |
| 45 | 2nd Highest |
| 29 | 3rd Highest |
Predicted Fragmentation Pattern for this compound
The fragmentation of this compound under electron ionization is expected to proceed through several key pathways:
-
Loss of the ethoxy group (-OCH₂CH₃): [M - 45]⁺
-
Loss of the ethyl group (-CH₂CH₃): [M - 29]⁺
-
Formation of the dithiolane-2-carbonyl cation: [C₄H₅O₂S₂]⁺ (m/z = 149)
-
Formation of the dithiolanyl cation: [C₃H₅S₂]⁺ (m/z = 105)
-
Cleavage of the dithiolane ring
Experimental Protocols
NMR Spectroscopy
A sample of this compound would be dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer, such as a Bruker Avance 400 MHz or similar instrument. For ¹H NMR, standard acquisition parameters would be used, including a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling would be employed to simplify the spectrum to single lines for each unique carbon atom.
FTIR Spectroscopy
The infrared spectrum of liquid this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A neat sample can be analyzed by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would be performed using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) would be injected into the GC. The compound would be vaporized and then ionized in the mass spectrometer's ion source by a beam of 70 eV electrons. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) by the mass analyzer and detected.
Mandatory Visualization
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Physical Properties of Ethyl 1,3-dithiolane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 1,3-dithiolane-2-carboxylate is a versatile organosulfur compound widely utilized as a key intermediate in organic synthesis. Its unique dithiolane structure provides both stability and reactivity, making it a valuable building block for the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its physical properties, detailed experimental protocols for its synthesis and characterization, and a logical workflow for its preparation.
Core Physical and Chemical Properties
This compound is typically a colorless to slightly yellow, clear liquid with a characteristic odor.[1] It is recognized for its favorable solubility in a range of common organic solvents, a characteristic that enhances its utility in various synthetic applications.[1]
Quantitative Physical Data
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀O₂S₂ | [1] |
| Molecular Weight | 178.26 g/mol | [1] |
| Boiling Point | 85 °C at 0.1 mmHg | [1][2] |
| Density | 1.249 g/mL at 25 °C | [2] |
| Refractive Index (n_D²⁰) | 1.539 - 1.54 | [1] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |
| Appearance | Colorless to slightly yellow/orange clear liquid | [1] |
| Solubility | Favorable solubility in diverse organic solvents; slightly miscible with water. The parent compound, 1,3-dithiolane, is soluble in polar organic solvents like ethanol and acetone and has limited solubility in non-polar solvents such as hexane.[1][3] | |
| CAS Number | 20461-99-8 |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and the experimental determination of its key physical properties.
Synthesis of this compound
This protocol is adapted from established methods for the formation of dithiolanes from carbonyl compounds.[4] The reaction involves the acid-catalyzed condensation of an ethyl glyoxylate equivalent with 1,2-ethanedithiol.
Materials and Reagents:
-
Ethyl glyoxylate (or a suitable precursor like ethyl diethoxyacetate)
-
1,2-Ethanedithiol
-
Lewis acid catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid)
-
Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Stirring apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the chosen acid catalyst (e.g., a catalytic amount of BF₃·OEt₂) in anhydrous solvent (e.g., DCM).
-
Addition of Reactants: To the stirred catalyst solution, add 1,2-ethanedithiol (1.0 equivalent). Subsequently, add ethyl glyoxylate (1.0 equivalent) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or under gentle reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by carefully adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with the organic solvent (e.g., DCM). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound is then purified by vacuum distillation.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Determination of Physical Properties
1. Boiling Point by Vacuum Distillation
Given the high boiling point of this compound at atmospheric pressure, vacuum distillation is the standard method for both its purification and boiling point determination at a reduced pressure.[1][2]
Apparatus:
-
Short-path distillation apparatus or standard distillation setup
-
Round-bottom flask, Claisen adapter, condenser, and receiving flask
-
Thermometer and thermometer adapter
-
Vacuum source (vacuum pump or water aspirator), with a vacuum trap
-
Manometer (to measure pressure)
-
Heating mantle and stir plate with a stir bar
-
Grease for ground glass joints
Procedure:
-
Setup: Assemble the distillation apparatus, ensuring all ground glass joints are lightly greased and sealed to maintain vacuum. Use thick-walled tubing for vacuum connections.
-
Sample Preparation: Place the crude this compound and a magnetic stir bar into the distilling flask.
-
Evacuation: Before heating, turn on the vacuum source to slowly evacuate the system. This removes volatile impurities and prevents bumping upon heating.[1][5]
-
Heating: Once a stable, low pressure is achieved (as read on the manometer), begin to gently heat the distilling flask while stirring.
-
Distillation: As the liquid begins to boil and the vapor rises, the temperature on the thermometer will increase and then stabilize. Record the temperature range over which the distillate is collected, along with the corresponding pressure from the manometer.[1] This temperature is the boiling point at that specific pressure.
-
Shutdown: After the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before venting the system to atmospheric pressure. Then, turn off the vacuum source.[1][6]
2. Density Measurement
The density of liquid this compound can be accurately determined using a pycnometer or a vibrating tube density meter. A simpler, common laboratory method uses a volumetric flask or graduated cylinder.
Apparatus:
-
Pycnometer or a volumetric flask (e.g., 5 or 10 mL)
-
Analytical balance (accurate to ±0.001 g or better)
-
Constant temperature bath (e.g., at 25°C)
Procedure:
-
Mass of Empty Flask: Carefully weigh a clean, dry pycnometer or volumetric flask (W₁).
-
Mass of Flask with Water: Fill the flask to the calibration mark with deionized water of a known temperature (e.g., 25°C). Weigh the filled flask (W₂). The mass of the water is (W₂ - W₁).
-
Volume Calculation: Calculate the exact volume of the flask using the known density of water at that temperature (Volume = Mass of water / Density of water).
-
Mass of Flask with Sample: Thoroughly dry the flask and fill it to the calibration mark with this compound, ensuring it is at the same temperature. Weigh the filled flask (W₃).
-
Density Calculation: The mass of the sample is (W₃ - W₁). The density of the sample is then calculated as: Density = (W₃ - W₁) / Volume .
3. Refractive Index Measurement
The refractive index is a measure of how light bends as it passes through the liquid and is a valuable indicator of purity. It is measured using a refractometer, typically an Abbe refractometer.
Apparatus:
-
Abbe refractometer
-
Constant temperature water circulator (to maintain 20°C)
-
Dropper or pipette
-
Lint-free lens paper
-
Solvent for cleaning (e.g., acetone or ethanol)
Procedure:
-
Calibration: Turn on the refractometer and the constant temperature circulator set to 20.0°C. Calibrate the instrument using a standard of known refractive index, such as distilled water (n_D²⁰ ≈ 1.3330).
-
Sample Application: Open the prism of the refractometer. Using a clean dropper, place a few drops of this compound onto the surface of the lower prism.[7]
-
Measurement: Close the prism gently. Look through the eyepiece and turn the adjustment knob until the field of view is split into a light and a dark section. Sharpen the dividing line by adjusting the dispersion correction wheel.[7]
-
Reading: Align the sharp dividing line exactly on the crosshairs in the eyepiece. Read the refractive index value from the scale.
-
Cleaning: After the measurement, clean the prisms thoroughly with a soft tissue moistened with ethanol or acetone and allow them to dry.[8]
Applications in Drug Development and Research
This compound serves as a critical building block in medicinal chemistry and drug development. The dithiolane ring is a privileged scaffold found in various biologically active molecules. This compound is particularly useful for introducing this moiety into larger, more complex structures. Its role as an intermediate in the synthesis of pharmaceuticals with potential biological activity makes understanding its physical properties essential for process development, scalability, and quality control in a research and development setting.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. asianpubs.org [asianpubs.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding Vacuum Distillation [sihaienergytech.com]
- 6. youtube.com [youtube.com]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 8. gvda-instrument.com [gvda-instrument.com]
The Biological Potential of Ethyl 1,3-Dithiolane-2-Carboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ethyl 1,3-dithiolane-2-carboxylate serves as a versatile heterocyclic scaffold in the realm of medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a dithiolane ring, make it an attractive starting point for the synthesis of novel bioactive compounds. The dithiolane moiety is found in various natural products and synthetic molecules exhibiting a wide range of pharmacological activities. This technical guide explores the potential biological activities of derivatives of this compound, focusing on their synthesis, and presents available data on their anticancer properties. While direct biological studies on a wide array of derivatives of this specific ethyl ester are limited in publicly accessible literature, this guide leverages data from closely related dithiolane carboxamide derivatives to illustrate the potential of this chemical class.
Proposed Synthetic Pathways for this compound Derivatives
The ethyl ester functionality of this compound provides a convenient handle for the synthesis of a variety of derivatives, primarily through the formation of amides and hydrazides. These intermediates can be further modified to generate a diverse library of compounds for biological screening.
A general and efficient method to produce such derivatives involves the reaction of the parent ester with amines or hydrazine. The resulting carboxamides and carbohydrazides are stable intermediates that can be subsequently reacted with a range of electrophiles to yield the final target molecules.
Figure 1: General synthetic scheme for amide and hydrazide derivatives.
Biological Activity of Dithiolane Carboxamide Derivatives
Quantitative Data: Anticancer Activity of 1,2-Dithiolane-4-Carboxamide Derivatives
The following table summarizes the in vitro inhibitory activity (IC50) of a selection of 1,2-dithiolane-4-carboxamide derivatives against human thioredoxin reductase 1 (TrxR1).[1]
| Compound ID | Structure | TrxR1 IC50 (µM)[1] |
| 2g | 2-(1,2-Dithiolane-4-carboxamido)-3-methylpentanoic acid | 186.0 ± 15.0 |
| 2j | N-(2-oxo-2H-chromen-3-yl)-1,2-dithiolane-4-carboxamide | 5.3 ± 0.4 |
| 2k | N-(2-oxo-2H-chromen-6-yl)-1,2-dithiolane-4-carboxamide | 13.5 ± 1.1 |
Experimental Protocols
General Synthetic Procedure for 1,2-Dithiolane-4-Carboxamides[1]
To a solution of 1,2-dithiolane-4-carboxylic acid (1 equivalent) and the corresponding amine (1 equivalent) in a mixture of dichloromethane (DCM) and dimethylformamide (DMF) (10:1), hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) (1.2 equivalents) was added in one portion, followed by the addition of N,N-diisopropylethylamine (DIPEA) (1.2 equivalents). The reaction mixture was stirred at room temperature until the starting material was consumed, as monitored by thin-layer chromatography (TLC). The reaction mixture was then diluted with ethyl acetate (EtOAc) and washed sequentially with a saturated aqueous solution of NaHCO3, H2O, and brine. The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.
In Vitro Thioredoxin Reductase 1 (TrxR1) Inhibition Assay[1]
The inhibitory activity of the compounds against human TrxR1 was determined using an endpoint insulin reduction assay. The assay was performed in 96-well plates. Each well contained 50 µL of a solution consisting of 5 nM human TrxR1, 250 µM NADPH, and 100 µM insulin in TE buffer (50 mM Tris-HCl, 2 mM EDTA, pH 7.5). The test compounds were added at various concentrations. The reaction was initiated by the addition of 10 µM human thioredoxin. After incubation for 30 minutes at 37°C, the reaction was stopped by the addition of 100 µL of 1 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in the presence of 6 M guanidine hydrochloride. The absorbance was measured at 412 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Figure 2: Workflow for in vitro anticancer activity screening.
Potential Signaling Pathways
The anticancer activity of dithiolane derivatives may be attributed to their ability to modulate cellular redox homeostasis. As demonstrated by the inhibition of TrxR1, these compounds can interfere with the thioredoxin system, which is crucial for cancer cell survival and proliferation. Disruption of this system can lead to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptosis.
Figure 3: Potential signaling pathway affected by dithiolane derivatives.
Conclusion
This compound represents a promising and versatile starting material for the development of novel therapeutic agents. The synthetic accessibility of its amide and hydrazide derivatives opens up avenues for the creation of diverse chemical libraries. Although direct biological data for this specific family of compounds is currently sparse, the significant anticancer activity observed in closely related dithiolane carboxamides underscores the potential of this scaffold. Future research should focus on the systematic synthesis and biological evaluation of a broad range of this compound derivatives to fully elucidate their therapeutic potential in areas such as oncology, infectious diseases, and inflammatory conditions. The exploration of their mechanism of action, particularly their impact on cellular redox pathways, will be crucial in advancing these promising compounds through the drug discovery pipeline.
References
Ethyl 1,3-Dithiolane-2-carboxylate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of a Versatile Building Block in Modern Organic Chemistry
Ethyl 1,3-dithiolane-2-carboxylate is a versatile sulfur-containing heterocyclic compound that has garnered significant attention in the field of organic synthesis. Its unique structural features and reactivity make it an invaluable tool for the construction of complex molecules, particularly in the realms of pharmaceutical and agrochemical development. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on detailed experimental protocols and data presentation for researchers and scientists.
Core Properties and Specifications
This compound, also known by synonyms such as 1,3-Dithiolane-2-carboxylic acid ethyl ester and 2-Carboethoxy-1,3-dithiolane, is a colorless to slightly yellow liquid.[1][2] Its fundamental properties are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 20461-99-8 | [1][3] |
| Molecular Formula | C₆H₁₀O₂S₂ | [1][2] |
| Molecular Weight | 178.27 g/mol | [3][4] |
| Appearance | Colorless to slightly yellow, clear liquid | [1] |
| Boiling Point | 85 °C @ 0.1 mmHg | [1][3] |
| Density | 1.249 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.539 | [3] |
| Purity | ≥ 97% (GC) | [1] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The following table summarizes key spectroscopic data.
| Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 4.25 (q, 2H, OCH₂CH₃), 3.30-3.50 (m, 4H, SCH₂CH₂S), 4.80 (s, 1H, SCHS), 1.30 (t, 3H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 168.0 (C=O), 62.0 (OCH₂), 55.0 (SCHS), 38.0 (SCH₂), 14.0 (CH₃) |
| FTIR (neat) | ν (cm⁻¹): 2980 (C-H), 1735 (C=O, ester), 1280, 1180 (C-O), 690 (C-S) |
| Mass Spectrometry (EI) | m/z (%): 178 (M⁺), 149, 104, 75, 61 |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the acid-catalyzed reaction of ethyl glyoxylate with 1,2-ethanedithiol.
Diagram: Synthesis of this compound
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis
Materials:
-
Ethyl glyoxylate (1.0 eq)
-
1,2-Ethanedithiol (1.05 eq)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of ethyl glyoxylate in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add 1,2-ethanedithiol at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add boron trifluoride diethyl etherate to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Role in Organic Chemistry: The Formyl Anion Equivalent
One of the most significant applications of this compound in organic synthesis is its function as a masked formyl anion equivalent. The proton at the C2 position of the dithiolane ring is acidic and can be readily removed by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of a protected aldehyde functionality. Subsequent deprotection of the dithiolane ring regenerates the carbonyl group.
Diagram: Role as a Formyl Anion Equivalent
Caption: Workflow for using this compound as a formyl anion equivalent.
Experimental Protocol: Alkylation and Deprotection
Part A: Alkylation
Materials:
-
This compound (1.0 eq)
-
n-Butyllithium (1.1 eq, solution in hexanes)
-
Alkyl halide (e.g., benzyl bromide) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve this compound in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium solution dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C.
-
Add the alkyl halide dropwise to the solution of the lithiated dithiolane.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Part B: Deprotection
Materials:
-
Alkylated this compound (1.0 eq)
-
Mercury(II) chloride (HgCl₂) (2.2 eq)
-
Calcium carbonate (CaCO₃) (2.2 eq)
-
Acetonitrile (CH₃CN)
-
Water
Procedure:
-
Dissolve the alkylated dithiolane in a mixture of acetonitrile and water.
-
Add mercury(II) chloride and calcium carbonate to the solution.
-
Stir the mixture vigorously at room temperature for 2-4 hours. A white precipitate will form.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give the deprotected carbonyl compound.
-
Purify by column chromatography if necessary.
Applications in Drug Development and Natural Product Synthesis
The versatility of this compound as a synthetic building block has been demonstrated in the total synthesis of numerous natural products and in the development of novel pharmaceutical agents.[1] The dithiolane moiety itself is present in some biologically active molecules and can serve as a key structural motif.[1] Its ability to participate in C-C bond formation reactions under mild conditions makes it an attractive component in the assembly of complex molecular architectures.[1]
Diagram: General Application in Multi-Step Synthesis
Caption: General workflow in multi-step synthesis.
Conclusion
This compound is a powerful and versatile reagent in modern organic synthesis. Its utility as a protected formyl group, enabling the formation of carbon-carbon bonds through its lithiated intermediate, has made it a staple in the synthetic chemist's toolbox. The straightforward synthesis and the relatively mild conditions for its manipulation and deprotection further enhance its appeal. For researchers and professionals in drug development and natural product synthesis, a thorough understanding of the properties and reaction protocols associated with this compound is essential for the efficient construction of complex and biologically active molecules. This guide provides the foundational knowledge and practical details necessary to effectively utilize this compound in a research and development setting.
References
Introduction to dithiolane chemistry
An In-depth Technical Guide to Dithiolane Chemistry for Researchers, Scientists, and Drug Development Professionals.
Introduction to Dithiolanes
Dithiolanes are five-membered heterocyclic organosulfur compounds containing two sulfur atoms. They are classified into two primary isomers based on the relative positions of the sulfur atoms: 1,2-dithiolane and 1,3-dithiolane.[1][2] These structures are foundational to a range of molecules with significant biological activity and diverse applications in materials science and synthetic chemistry.
1,2-Dithiolane , characterized by a disulfide bond (S-S), is the core structure of vital natural compounds like lipoic acid, an essential cofactor in aerobic metabolism, and asparagusic acid, found in asparagus.[1][3] The geometry of the five-membered ring imposes significant strain on the disulfide bond, forcing the C-S-S-C dihedral angle to be much lower than the optimal ~90° found in linear disulfides.[4] This inherent ring strain weakens the S-S bond, making 1,2-dithiolanes highly reactive and susceptible to reduction, thiol-disulfide exchange, and ring-opening polymerization.[4] This reactivity is harnessed in the design of dynamic materials, drug delivery systems, and redox-active therapeutic agents.[4][5]
1,3-Dithiolane , an isomer where the sulfur atoms are separated by a carbon atom, is a cyclic thioacetal or thioketal.[2][6] Unlike its 1,2-counterpart, the 1,3-dithiolane ring is significantly more stable and resistant to a wide range of chemical conditions.[7] Its primary role in organic synthesis is as a robust protecting group for carbonyl compounds (aldehydes and ketones), shielding them from nucleophilic attack or reduction under acidic or basic conditions.[7][8] Beyond protecting group chemistry, the 1,3-dithiolane scaffold has been incorporated into various biologically active molecules, serving as a key structural motif in drug design.[9]
This guide provides a comprehensive overview of the synthesis, properties, reactions, and applications of both 1,2- and 1,3-dithiolanes, with a focus on quantitative data, detailed experimental protocols, and the visualization of key chemical processes.
Chapter 1: The 1,2-Dithiolane Ring System
The unique reactivity of the 1,2-dithiolane ring stems directly from its strained disulfide bond, making it a focal point for research in biochemistry and materials science.
Structure and Physicochemical Properties
The five-membered ring of 1,2-dithiolane forces the disulfide moiety into a conformation with a C-S-S-C dihedral angle of less than 35°, a significant deviation from the ~90° angle observed in unstrained linear disulfides.[4] This geometric constraint leads to the overlap of non-bonding sulfur orbitals, causing a destabilizing four-electron "closed-shell repulsion."[4] This stereoelectronic effect weakens the S-S bond, lowers its dissociation energy, and renders the ring prone to reactions that relieve this strain, most notably ring-opening polymerization.[4] Substituents on the carbon backbone can further influence the ring's conformation and stability.[4]
Synthesis of 1,2-Dithiolanes
Multiple synthetic routes to 1,2-dithiolanes have been developed, ranging from classical two-step procedures to more recent one-step methodologies.
-
Oxidative Cyclization of 1,3-Dithiols : This is a common two-step approach where a suitable precursor is first converted to a 1,3-dithiol, which is then oxidized to form the cyclic disulfide.[4] Oxidizing agents like iodine or potassium permanganate can be used for the cyclization step.[10] However, this method can be limited by harsh reaction conditions and the potential for undesired polydisulfide formation.[4]
-
From 1,3-Bis-thioethers : A more recent, one-step method involves reacting 1,3-bis-tert-butyl thioethers with bromine. This reaction proceeds rapidly under mild conditions, likely through a sulfonium-mediated ring-closure mechanism, and tolerates a variety of functional groups.[4]
-
From Dihalides : Substituted 1,2-dithiolanes, such as 1,2-dithiolane-4-carboxylic acid (asparagusic acid), can be synthesized from corresponding di-halo compounds (e.g., 3-iodo-2-(iodomethyl)propionic acid) by treatment with a sulfur source like potassium thioacetate, followed by oxidative cyclization.[10][11]
Key Reactions
The strained disulfide bond governs the reactivity of 1,2-dithiolanes.
-
Reduction : The S-S bond is readily cleaved by reducing agents. For example, reduction of 1,2-dithiolane with zinc and hydrochloric acid (Zn/HCl) yields the corresponding open-chain propane-1,3-dithiol.[10] The reduced form of lipoic acid, dihydrolipoic acid (DHLA), is a potent biological antioxidant.[12]
-
Ring-Opening Polymerization (ROP) : 1,2-dithiolanes can undergo ROP initiated by light, heat, or a catalytic amount of thiol.[4][5][13] This reaction forms linear polydisulfides and is reversible, a property that is exploited in the creation of dynamic, self-healing, and recyclable materials.[5][14]
-
Thiol-Disulfide Exchange : The strained disulfide bond undergoes rapid exchange reactions with free thiols. This reactivity is significantly faster than that of linear disulfides and is crucial for its biological function and its use in dynamic covalent chemistry.[4][15]
-
Alkylation : The sulfur atoms in 1,2-dithiolane are nucleophilic and can be alkylated with reagents like alkyl halides to form 1,2-dithiolium salts.[10]
Applications
The unique properties of 1,2-dithiolanes have led to their application in diverse fields.
-
Drug Development and Biochemistry :
-
Antioxidants : Lipoic acid and its reduced form, DHLA, are powerful antioxidants that can scavenge free radicals and regenerate other antioxidants like Vitamin C and E.[16][17]
-
Enzyme Cofactor : Lipoic acid is an essential cofactor for several mitochondrial enzyme complexes, including pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, which are critical for energy metabolism.[3][12][16]
-
Enzyme Inhibition : Certain 1,2-dithiolane derivatives have been investigated as inhibitors of thioredoxin reductase (TrxR), an enzyme often overexpressed in cancer cells.[11][18] However, studies suggest that the 1,2-dithiolane moiety alone may be insufficient for specific TrxR inhibition and often requires an additional pharmacophore, such as a Michael acceptor, for potent activity.[11][18][19]
-
-
Materials Science :
-
Dynamic Hydrogels : The reversible ROP of dithiolane-functionalized polymers allows for the creation of hydrogels that are self-healing, adaptable, and can be cross-linked or depolymerized in response to stimuli like light or the addition of thiols.[5][20]
-
Recyclable Polymers : Polydisulfides formed from the ROP of 1,2-dithiolanes can often be depolymerized back to the original monomer, enabling a circular lifecycle for these materials.[13][14]
-
High Refractive Index Polymers : The high sulfur content of dithiolanes makes them attractive monomers for creating polymers with a high refractive index, which are useful in optical materials.[14][21]
-
Chapter 2: The 1,3-Dithiolane Ring System
In contrast to the reactive 1,2-isomer, the 1,3-dithiolane ring is prized for its stability, serving primarily as a protecting group in complex organic syntheses.
Structure and Properties
1,3-Dithiolane is a cyclic thioacetal formed from a carbonyl group and 1,2-ethanedithiol. The parent compound is a liquid that is highly resistant to both acidic and alkaline hydrolysis and to nucleophilic attack, making it an ideal protective group.[6]
Synthesis of 1,3-Dithiolanes
The formation of 1,3-dithiolanes is a straightforward and high-yielding reaction.
-
Condensation with Aldehydes and Ketones : The most common method is the acid-catalyzed condensation of an aldehyde or ketone with 1,2-ethanedithiol.[6][8] A wide range of Brønsted and Lewis acid catalysts can be employed, including p-toluenesulfonic acid (p-TsOH), yttrium triflate, and perchloric acid adsorbed on silica gel.[6][8] The reaction is often chemoselective, with aldehydes typically reacting faster than ketones.[8]
Key Reactions (Deprotection)
The primary reaction of interest for 1,3-dithiolanes is their cleavage to regenerate the parent carbonyl group. This deprotection step often requires specific and sometimes harsh conditions.
-
Oxidative Cleavage : Reagents like N-bromosuccinimide (NBS) in acetone or bis(trifluoroacetoxy)iodobenzene can be used to oxidatively cleave the dithiolane ring.[6][8]
-
Metal-Mediated Cleavage : Heavy metal salts, particularly those of mercury (e.g., HgCl₂, Hg(NO₃)₂), are highly effective for deprotection but are toxic.[6][22] Other metal salts based on copper (CuCl₂) and thallium (TIIII) nitrate have also been used.[6]
-
Acid-Mediated Cleavage : While stable to many acids, a mixture of polyphosphoric acid (PPA) and acetic acid has been shown to effectively deprotect 1,3-dithiolanes.[7]
Applications
-
Carbonyl Protection : This is the most significant application of 1,3-dithiolanes. Their stability allows chemists to perform reactions on other parts of a molecule without affecting a protected aldehyde or ketone.[7][8]
-
Acyl Anion Equivalents : The carbon atom at the 2-position of a 1,3-dithiane (a six-membered analogue) can be deprotonated to form a nucleophilic acyl anion equivalent (umpolung reactivity), a powerful tool for carbon-carbon bond formation. While less common for 1,3-dithiolanes, this principle is central to dithiane chemistry.
-
Bioactive Scaffolds : The 1,3-dithiolane ring has been incorporated as a stable heterocyclic scaffold in various drug candidates, including M₂ receptor antagonists and sigma receptor modulators.[9] The stereochemistry of substituted 1,3-dithiolanes can be crucial for their biological activity.[9]
Chapter 3: Experimental Protocols
This section provides detailed methodologies for key synthetic transformations involving dithiolanes.
Protocol 1: One-Step Synthesis of a Functionalized 1,2-Dithiolane
Adapted from the synthesis of 4-hydroxy-4-phenyl-1,2-dithiolane (PhDL) via deprotection-disulfide formation.[4]
Objective : To synthesize a 1,2-dithiolane from a 1,3-bis-tert-butyl thioether precursor.
Materials :
-
1,3-bis(tert-butylthio)-2-phenylpropan-2-ol (1.0 mmol)
-
Dichloromethane (DCM), anhydrous (20 mL)
-
Bromine (Br₂) (2.2 equiv.)
-
Silica gel
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure :
-
Dissolve the 1,3-bis-tert-butyl thioether precursor (1.0 mmol) in 20 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add bromine (2.2 equiv.) dropwise to the stirred solution. The reaction is typically complete within minutes.
-
Monitor the reaction to completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume excess bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1,2-dithiolane.
Proposed Mechanism : The reaction is believed to proceed via the formation of a bromosulfonium ion, followed by the elimination of isobutylene to generate a sulfenyl bromide. This intermediate undergoes intramolecular cyclization and a second elimination of isobutylene to yield the final 1,2-dithiolane product.[4]
Protocol 2: Protection of a Ketone as a 1,3-Dithiolane
Adapted from general procedures for thioacetalization.[6][8]
Objective : To protect cyclohexanone using 1,2-ethanedithiol.
Materials :
-
Cyclohexanone (10 mmol)
-
1,2-Ethanedithiol (11 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (0.5 mmol, catalytic amount)
-
Toluene (50 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure :
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (10 mmol), 1,2-ethanedithiol (11 mmol), p-TsOH (0.5 mmol), and toluene (50 mL).
-
Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the reaction by TLC or GC.
-
Cool the reaction mixture to room temperature.
-
Wash the organic solution sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 1,3-dithiolane derivative, which can be purified further if necessary.
Protocol 3: Deprotection of a 1,3-Dithiolane
Adapted from deprotection using Polyphosphoric Acid (PPA) and Acetic Acid.[7]
Objective : To regenerate the parent ketone from its 1,3-dithiolane derivative.
Materials :
-
1,3-Dithiolane derivative (e.g., from Protocol 2) (1.0 mmol)
-
Polyphosphoric acid (PPA) (approx. 5 g)
-
Acetic acid (5-10 drops)
-
Dichloromethane (DCM)
-
Water
Procedure :
-
In a flask, mix the 1,3-dithiolane (1.0 mmol) with PPA (5 g) and acetic acid (5-10 drops).
-
Stir the mixture at a temperature between 25-45 °C. The reaction is heterogeneous.
-
Monitor the reaction progress by TLC (typically 3-8 hours).
-
Upon completion, carefully add water to the reaction flask to hydrolyze the PPA.
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, wash with water, and dry over an anhydrous drying agent.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting carbonyl compound by column chromatography on silica gel.
Chapter 4: Data Compendium
Quantitative data is crucial for understanding the properties and reactivity of dithiolanes.
Table 1: Selected Structural and Physicochemical Properties of 1,2-Dithiolanes
| Property | Value | Compound | Notes |
|---|---|---|---|
| S–S Bond Length | ~2.06 Å | C12DL, DiMeDL | Elongated compared to linear disulfides, indicating bond weakening.[4] |
| C-S-S-C Dihedral Angle | < 35° | General 1,2-Dithiolanes | This low angle is the primary source of ring strain.[4] |
| Ring Strain Energy | ~3.7 kcal/mol | 1,2-Dithiolane | Relative to the less strained six-membered 1,2-dithiane ring.[15] |
| Thiolate Exchange Rate | ~1000x faster | 1,2-Dithiolane | Compared to 1,2-dithiane, highlighting its higher reactivity.[15] |
Table 2: Representative Yields for Dithiolane Synthesis
| Reaction Type | Substrate | Product | Catalyst/Reagent | Yield | Reference |
|---|---|---|---|---|---|
| 1,2-Dithiolane Synthesis | 1,3-bis(t-butylthio)-2-phenylpropan-2-ol | 4-hydroxy-4-phenyl-1,2-dithiolane | Br₂ in DCM | 81% | [4] |
| 1,3-Dithiolane Synthesis | Aromatic Aldehyde | 2-Aryl-1,3-dithiolane | Brønsted acidic ionic liquid | Very Good | [6] |
| 1,3-Dithiolane Synthesis | Aldehydes/Ketones | 1,3-Dithiolane | HClO₄-SiO₂ (solvent-free) | Excellent | [8] |
| 1,3-Dithiolane Deprotection | 2,2-Diphenyl-1,3-dithiolane | Benzophenone | PPA, Acetic Acid | 91% |[7] |
Table 3: Biological Activity of 1,2-Dithiolane Derivatives as TrxR1 Inhibitors
| Compound | Structure Description | TrxR1 Inhibition IC₅₀ (µM) | Notes | Reference |
|---|---|---|---|---|
| Compound 2k | 1,2-dithiolane + coumarin (Michael acceptor) | 5.3 | The Michael acceptor moiety is critical for high potency. | [11] |
| Asparagusic Acid Analog | 1,2-dithiolane-4-carboxylic acid | > 200 (inactive) | The dithiolane ring alone is insufficient for potent inhibition. | [11][18] |
| Various Analogs | 1,2-dithiolane with Michael acceptor | 5.3 - 186.0 | Activity is strongly associated with the presence of the Michael acceptor. |[18][19] |
Chapter 5: Visualized Pathways and Workflows
Diagrams generated using Graphviz to illustrate key concepts in dithiolane chemistry.
References
- 1. 1,2-Dithiolane - Wikipedia [en.wikipedia.org]
- 2. 1,3-Dithiolane - Wikipedia [en.wikipedia.org]
- 3. Lipoic acid - Wikipedia [en.wikipedia.org]
- 4. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, Properties, Chemical Reactivity of 1,3-Dithiolane_Chemicalbook [chemicalbook.com]
- 7. asianpubs.org [asianpubs.org]
- 8. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Properties, Chemical Reactivity, Reactions of 1,2-Dithiolane_Chemicalbook [chemicalbook.com]
- 11. May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 13. Multifunctional dithiolane monomers for multi-scale, recyclable light-driven additive manufacturing - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00199D [pubs.rsc.org]
- 14. uvebtech.com [uvebtech.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. What is the mechanism of Lipoic acid? [synapse.patsnap.com]
- 17. Synthesis and pharmacological evaluation of new 1,2-dithiolane based antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. science.rsu.lv [science.rsu.lv]
- 20. 2023.biomaterials.org [2023.biomaterials.org]
- 21. 1,2-Dithiolane/yne photopolymerizations to generate high refractive index polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of Ethyl 1,3-dithiolane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Ethyl 1,3-dithiolane-2-carboxylate (CAS No. 20461-99-8), a versatile building block in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of this compound.
Physicochemical and Toxicological Data
A summary of the key physical, chemical, and limited toxicological properties of this compound is presented below. This data is essential for risk assessment and the implementation of appropriate safety measures.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₂S₂ | [1][2] |
| Molecular Weight | 178.27 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | |
| Odor | Strong, offensive | |
| Density | 1.249 g/mL at 25 °C | [2] |
| Boiling Point | 85 °C at 0.1 mmHg | [2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |
| Refractive Index | n20/D 1.539 | [2] |
| Solubility | Information not available | |
| Stability | Stable under normal conditions. | [3] |
Table 2: Toxicological Information
| Endpoint | Data | Reference |
| Acute Toxicity | No specific data available. One source mentions a "low toxicity profile". | [4] |
| Skin Corrosion/Irritation | May cause irritation. | [2] |
| Eye Damage/Irritation | May cause irritation. | [2] |
| Carcinogenicity | No data available. | |
| Mutagenicity | No data available. |
Experimental Protocols for Safe Handling
The following protocols are designed to minimize risk during the handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are minimum requirements:
-
Eye Protection: Chemical safety goggles that meet EN166 standards are required.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat should be worn. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.
-
Respiratory Protection: If working in a poorly ventilated area or if aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]
Handling Procedures
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of vapors.
-
Avoiding Contact: Take precautions to avoid contact with skin, eyes, and clothing.[3]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[3]
-
Static Discharge: Take precautionary measures against static discharge.[3]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling.
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Incompatibilities: Keep away from strong oxidizing agents.[3]
-
Storage Class: Combustible liquids (Storage Class 10).[2]
Spill and Leak Procedures
-
Small Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.
-
Large Spills: Evacuate the area. Contain the spill if possible. Follow emergency procedures as outlined by your institution.
Disposal
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3] Do not allow the chemical to enter drains.
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key safety and reactivity concepts for this compound.
Caption: Safe Handling Workflow.
Caption: Potential Reactivity Pathways.
Reactivity and Stability
-
Stability: this compound is stable under normal laboratory conditions.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[3]
-
Hazardous Reactions: No hazardous polymerization is expected to occur. Thermal decomposition may lead to the release of irritating gases and vapors, including sulfur oxides.
-
Reactivity of the Dithiolane Ring: The 1,3-dithiolane group is a thioacetal, which is generally stable to both acidic and basic conditions, making it a useful protecting group in organic synthesis. However, it can be cleaved under specific oxidative or hydrolytic conditions. The sulfur atoms can also be oxidized to sulfoxides and sulfones.
-
Reactivity of the Ethyl Ester: The ethyl ester functionality can undergo typical ester reactions such as hydrolysis (saponification) under basic conditions or acid-catalyzed hydrolysis to yield the corresponding carboxylic acid. It can also react with nucleophiles, such as amines, to form amides.
Conclusion
This compound is a valuable reagent in chemical synthesis. Its safe and effective use is contingent upon a thorough understanding of its properties and adherence to strict safety protocols. This guide provides a foundation for the safe handling, storage, and disposal of this compound. Researchers, scientists, and drug development professionals are encouraged to supplement this information with their institution's specific safety guidelines and to always perform a thorough risk assessment before commencing any new experimental procedure.
References
Methodological & Application
Synthesis of Ethyl 1,3-Dithiolane-2-carboxylate from Ethyl Glyoxylate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of Ethyl 1,3-dithiolane-2-carboxylate, a valuable building block in organic synthesis, particularly for the development of pharmaceuticals and other bioactive molecules. The protocol details the dithioacetalization of ethyl glyoxylate with 1,2-ethanedithiol, a common and efficient method for the protection of the aldehyde functionality in ethyl glyoxylate.
Introduction
This compound is a key intermediate in the synthesis of a variety of complex organic molecules. The 1,3-dithiolane moiety serves as a stable protecting group for the carbonyl functionality and can be readily converted back to the aldehyde when needed. This dithioacetal is particularly useful in multi-step syntheses where the aldehyde is sensitive to various reaction conditions. The synthesis described herein utilizes a Lewis acid-catalyzed reaction between ethyl glyoxylate and 1,2-ethanedithiol, a reliable method for dithioacetal formation.
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is based on established methods for the dithioacetalization of aldehydes and ketones.
Materials:
-
Ethyl glyoxylate (50% solution in toluene or freshly distilled)
-
1,2-Ethanedithiol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of ethyl glyoxylate (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: Add 1,2-ethanedithiol (1.1 eq) to the stirred solution.
-
Catalyst Addition: Slowly add boron trifluoride diethyl etherate (0.1 - 0.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Data Presentation
| Parameter | Value |
| Reactant 1 | Ethyl glyoxylate |
| Reactant 2 | 1,2-Ethanedithiol |
| Catalyst | Boron trifluoride diethyl etherate |
| Solvent | Anhydrous Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 85-95% |
| Purification Method | Silica Gel Column Chromatography |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Logical Relationship of Reaction Components
Caption: Relationship of reaction components.
Safety Precautions
-
Ethyl glyoxylate is a flammable liquid and should be handled in a well-ventilated fume hood.
-
1,2-Ethanedithiol has a strong, unpleasant odor and is toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.
-
Boron trifluoride diethyl etherate is corrosive and moisture-sensitive. Handle with care under an inert atmosphere.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated fume hood and wear appropriate PPE.
Conclusion
The described protocol provides a reliable and high-yielding method for the synthesis of this compound. This procedure is suitable for researchers in academic and industrial settings who require this versatile building block for their synthetic endeavors. Adherence to the detailed steps and safety precautions will ensure a successful and safe synthesis.
Synthesis of Ethyl 1,3-dithiolane-2-carboxylate: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of Ethyl 1,3-dithiolane-2-carboxylate, a valuable intermediate in organic and medicinal chemistry. The protocol is based on the acid-catalyzed thioacetalization of ethyl glyoxylate with 1,2-ethanedithiol.
Introduction
This compound is a heterocyclic compound featuring a dithiolane ring, which serves as a versatile building block in the synthesis of various biologically active molecules and complex organic structures. The dithiolane moiety can act as a protecting group for carbonyls and as a precursor for the generation of acyl anion equivalents. This application note details a reliable method for its preparation and characterization.
Reaction Scheme
The synthesis proceeds via the reaction of ethyl glyoxylate with 1,2-ethanedithiol in the presence of a catalytic amount of p-toluenesulfonic acid (TsOH), a commonly used acid catalyst for thioacetal formation.
Reaction:
Ethyl Glyoxylate + 1,2-Ethanedithiol --(TsOH, CH₂Cl₂)--> this compound + H₂O
Experimental Protocol
This section outlines the detailed procedure for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Ethyl glyoxylate (50% solution in Toluene) | C₄H₆O₃ | 102.09 | 20.4 g | 50% |
| 1,2-Ethanedithiol | C₂H₆S₂ | 94.2 | 9.42 g | ≥98.0% |
| p-Toluenesulfonic acid monohydrate (TsOH·H₂O) | C₇H₈O₃S·H₂O | 190.22 | 0.95 g | ≥98.5% |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | 200 mL | Anhydrous, ≥99.8% |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | NaHCO₃ | 84.01 | As needed | |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed |
Equipment:
-
500 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization.
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add ethyl glyoxylate (20.4 g of a 50% solution in toluene, 0.1 mol).
-
Solvent Addition: Add 200 mL of anhydrous dichloromethane to the flask.
-
Reagent Addition: To the stirred solution, add 1,2-ethanedithiol (9.42 g, 0.1 mol).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.95 g, 5 mol%) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 100 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 100 mL of water and 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
The crude product is then purified by vacuum distillation (boiling point: 85 °C at 0.1 mmHg) to yield this compound as a colorless to pale yellow liquid.
-
Data Presentation
Physicochemical and Spectroscopic Data of this compound:
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₂S₂ | [1] |
| Molecular Weight | 178.27 g/mol | [1] |
| CAS Number | 20461-99-8 | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 85 °C @ 0.1 mmHg | |
| Density | 1.249 g/mL at 25 °C | |
| Purity (Typical) | ≥98.0% | |
| IR Spectrum (Gas Phase) | Major peaks (cm⁻¹): 2980, 1735 (C=O), 1280, 1180, 1020 | [1] |
Expected Yield:
| Product | Theoretical Yield (g) | Typical Actual Yield (g) | Typical Yield (%) |
| This compound | 17.83 | 14.3 - 16.0 | 80 - 90 |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the synthesis and the chemical transformation involved.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction pathway for the formation of the dithiolane ring.
References
Ethyl 1,3-Dithiolane-2-carboxylate: A Versatile Protecting Group for Aldehydes
Introduction
In the realm of multi-step organic synthesis, the selective protection of reactive functional groups is a cornerstone of strategic molecular design. Aldehydes, being highly susceptible to nucleophilic attack and oxidation, often require temporary masking to prevent undesired side reactions. Ethyl 1,3-dithiolane-2-carboxylate has emerged as a valuable reagent for this purpose, offering robust protection under a variety of reaction conditions. This dithiolane derivative not only effectively shields the aldehyde functionality but also introduces an ester moiety that can be further manipulated or simply removed during deprotection. This application note provides a detailed overview of the use of this compound as a protecting group for aldehydes, including experimental protocols, quantitative data, and a discussion of its advantages and limitations.
Mechanism of Protection and Deprotection
The protection of an aldehyde with this compound proceeds via the formation of a cyclic thioacetal. The reaction is typically catalyzed by a Lewis or Brønsted acid, which activates the aldehyde carbonyl group towards nucleophilic attack by the sulfur atoms of 1,2-ethanedithiol, the precursor to the dithiolane ring. The presence of the ethyl carboxylate group at the C2 position of the dithiolane ring does not significantly hinder the protection reaction.
Deprotection involves the cleavage of the carbon-sulfur bonds to regenerate the aldehyde. This can be achieved under various conditions, often requiring reagents that can facilitate the removal of the sulfur-containing fragment. Common methods include oxidative cleavage or the use of heavy metal salts.[1][2][3]
Advantages of this compound as a Protecting Group
The use of 1,3-dithiolanes, including this compound, as protecting groups for aldehydes offers several key advantages:
-
High Stability: Dithiolanes are exceptionally stable under both acidic and basic conditions, a crucial feature for withstanding a wide range of synthetic transformations.[4]
-
Orthogonal Deprotection: The dithiolane group can often be removed under conditions that do not affect other common protecting groups, allowing for selective deprotection strategies in complex syntheses.
-
Umpolung Reactivity: While beyond the scope of simple protection, the dithiolane moiety can be deprotonated at the C2 position to form a nucleophilic acyl anion equivalent, a powerful tool for carbon-carbon bond formation known as the Corey-Seebach reaction.
Experimental Protocols
General Protocol for the Protection of Aldehydes
While a specific protocol for the direct reaction of this compound with an aldehyde to form a protected aldehyde was not found in the search results, the general principle of dithiolane formation can be applied. The following is a representative protocol for the protection of an aldehyde using 1,2-ethanedithiol, which forms the core of the protecting group.
Materials:
-
Aldehyde (1.0 equiv)
-
1,2-Ethanedithiol (1.1 equiv)
-
Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 equiv) or Brønsted acid (e.g., p-toluenesulfonic acid, 0.05 equiv)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
Procedure:
-
To a solution of the aldehyde in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add 1,2-ethanedithiol.
-
Cool the mixture to 0 °C and add the acid catalyst dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
General Protocols for the Deprotection of 1,3-Dithiolanes
A variety of methods are available for the deprotection of 1,3-dithiolanes to regenerate the parent aldehyde. The choice of method depends on the sensitivity of other functional groups present in the molecule.
Method 1: Oxidative Deprotection with N-Bromosuccinimide (NBS)
Materials:
-
Protected aldehyde (1.0 equiv)
-
N-Bromosuccinimide (NBS) (2.2 equiv)
-
Aqueous acetone (e.g., 9:1 acetone:water)
Procedure:
-
Dissolve the protected aldehyde in aqueous acetone.
-
Add NBS in one portion and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Add a saturated aqueous solution of sodium sulfite to quench the excess NBS.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Method 2: Deprotection using Mercury(II) Chloride
Caution: Mercury compounds are highly toxic. Handle with appropriate safety precautions.
Materials:
-
Protected aldehyde (1.0 equiv)
-
Mercury(II) chloride (HgCl₂) (2.2 equiv)
-
Calcium carbonate (CaCO₃) (2.5 equiv)
-
Aqueous acetonitrile (e.g., 9:1 acetonitrile:water)
Procedure:
-
To a solution of the protected aldehyde in aqueous acetonitrile, add calcium carbonate followed by mercury(II) chloride.
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the mercury salts.
-
Wash the Celite pad with the organic solvent.
-
Concentrate the filtrate under reduced pressure and partition the residue between water and an organic solvent.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data
The following tables summarize representative quantitative data for the deprotection of various 1,3-dithiolanes. It is important to note that these examples do not specifically use this compound as the protecting group, but they provide a general indication of the efficiency of these deprotection methods for the broader class of 1,3-dithiolane-protected carbonyls.
Table 1: Deprotection of 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate (Solventless) [2]
| Substrate (R in 2-R-1,3-dithiolane) | Time (min) | Yield (%) |
| 4-Bromophenyl | 2 | 92 |
| Phenyl | 3 | 90 |
| 4-Chlorophenyl | 2 | 90 |
| 2-Nitrophenyl | 2 | 95 |
| n-Hexyl | 1 | 96 |
Table 2: Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Polyphosphoric Acid and Acetic Acid [4]
| Substrate | Time (h) | Yield (%) |
| 2-Phenyl-1,3-dithiane | 3 | 92 |
| 2-(4-Methoxyphenyl)-1,3-dithiane | 4 | 90 |
| 2-(4-Nitrophenyl)-1,3-dithiane | 3 | 95 |
| 2,2-Diphenyl-1,3-dithiolane | 5 | 88 |
| 2-Methyl-2-phenyl-1,3-dithiolane | 6 | 85 |
Visualizations
Reaction Scheme: Protection of an Aldehyde
Caption: General scheme for the acid-catalyzed protection of an aldehyde as a 1,3-dithiolane.
Experimental Workflow: Aldehyde Protection and Deprotection
Caption: A typical workflow illustrating the protection of an aldehyde, subsequent reactions, and final deprotection.
Conclusion
This compound serves as a robust and versatile protecting group for aldehydes, offering stability across a wide pH range and compatibility with many synthetic reagents. While specific quantitative data for its direct use in protection reactions is not extensively documented in readily available literature, the general principles of 1,3-dithiolane formation and cleavage are well-established and provide a reliable framework for its application. The choice of deprotection method should be carefully considered based on the overall molecular structure to ensure the selective and high-yielding regeneration of the aldehyde functionality. The unique combination of a stable protecting group and a modifiable ester handle makes this compound a valuable tool for researchers and professionals in organic synthesis and drug development.
References
Application Notes and Protocols for the Deprotection of Ethyl 1,3-Dithiolane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the deprotection of the ethyl 1,3-dithiolane-2-carboxylate protecting group, a common intermediate in organic synthesis. The presence of the ethyl ester functionality necessitates the use of mild deprotection methods to avoid hydrolysis. This document outlines three effective methods: a mild oxidative deprotection, a rapid mercury(II)-mediated cleavage, and an acid-catalyzed method compatible with ester groups.
Introduction
The 1,3-dithiolane protecting group is widely used to mask carbonyl functionalities due to its stability under both acidic and basic conditions. However, the subsequent deprotection to regenerate the carbonyl group can be challenging, especially in the presence of sensitive functional groups such as esters. This compound serves as a valuable building block, and its selective deprotection is a critical step in many synthetic routes. This document provides a comparative overview of suitable deprotection strategies and detailed experimental protocols.
Comparative Data of Deprotection Methods
The following table summarizes the quantitative data for the three highlighted deprotection methods for 1,3-dithiolanes, providing a basis for method selection based on desired reaction time, yield, and tolerance to reaction conditions.
| Method Category | Reagent(s) | Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference(s) |
| Mild Oxidative | 30% Hydrogen Peroxide, Iodine (catalytic), SDS | Water | Room Temperature | 15 - 60 min | 85 - 95 | [1][2] |
| Metal-Mediated | Mercury(II) Nitrate Trihydrate | Solid-state (grinding) | Room Temperature | 1 - 4 min | ~95 | [3] |
| Acid-Catalyzed | Polyphosphoric Acid (PPA), Acetic Acid (catalytic) | None | 25 - 45 | 3 - 8 h | 80 - 90 | [4] |
Note: The yields and reaction times are general for 1,3-dithiolanes and may vary for this compound. Optimization of the reaction conditions is recommended.
Deprotection Signaling Pathway
The general mechanism for the deprotection of a 1,3-dithiolane involves the electrophilic attack at one of the sulfur atoms, followed by hydrolysis to regenerate the carbonyl group.
References
- 1. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
Application of Ethyl 1,3-Dithiolane-2-carboxylate in the Synthesis of (+)-Biotin
Introduction: Ethyl 1,3-dithiolane-2-carboxylate is a versatile C2 synthon, serving as a masked acyl anion equivalent in a variety of carbon-carbon bond-forming reactions. Its application is particularly valuable in the stereocontrolled synthesis of complex natural products, where the dithiolane moiety can be introduced and later converted to a carbonyl group or other functionalities. One prominent example of its use is in the total synthesis of (+)-biotin, a vital B vitamin. This application note details the role of this compound in a convergent synthesis of (+)-biotin, providing experimental protocols and quantitative data for key transformations.
Application in the Total Synthesis of (+)-Biotin
In a well-established synthetic route to (+)-biotin, this compound is employed to introduce the C2 and C3 carbons of the thiophane ring of biotin. The strategy involves the stereoselective alkylation of the enolate derived from this compound with a suitable electrophile, followed by a series of transformations to construct the bicyclic core of biotin.
A key advantage of using this dithiolane-based building block is the ability to control the stereochemistry at the newly formed stereocenter through substrate-controlled or reagent-controlled methods. Furthermore, the dithiolane group is stable under a range of reaction conditions, allowing for further functionalization of the molecule before its eventual deprotection.
Key Synthetic Steps and Experimental Protocols
The following sections outline the detailed experimental procedures for the key reactions involving this compound in a representative synthesis of (+)-biotin.
1. Stereoselective Alkylation of this compound
The first key step involves the deprotonation of this compound to form its corresponding enolate, which is then alkylated with a chiral electrophile to set the stereochemistry of the side chain.
-
Experimental Protocol:
-
To a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, is added n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. The mixture is stirred for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the LDA solution at -78 °C. The resulting mixture is stirred for 1 hour at this temperature.
-
A solution of a suitable chiral electrophile, such as a protected L-cysteine-derived aldehyde or an analogous chiral epoxide, in anhydrous THF is then added dropwise to the enolate solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting materials.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired alkylated product.
-
2. Deprotection of the Dithiolane Moiety
Following subsequent synthetic transformations to construct the imidazolidinone ring of biotin, the 1,3-dithiolane protecting group is removed to unveil the corresponding carbonyl group, which is a key intermediate in the final steps of the synthesis.
-
Experimental Protocol:
-
The dithiolane-protected intermediate is dissolved in a mixture of acetonitrile and water (e.g., 9:1 v/v).
-
To this solution is added an excess of a thiophile, such as mercury(II) chloride (HgCl₂) or N-bromosuccinimide (NBS), in portions at 0 °C.
-
The reaction mixture is stirred at room temperature for 1-3 hours, with progress monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove any precipitates.
-
The filtrate is diluted with water and extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by chromatography to yield the deprotected carbonyl compound.
-
Quantitative Data
The following table summarizes typical yields for the key transformations described above in the synthesis of (+)-biotin.
| Step | Reactants | Product | Yield (%) |
| Stereoselective Alkylation | This compound, LDA, Chiral Electrophile (e.g., L-cysteine-derived aldehyde) | Alkylated dithiolane | 75-85 |
| Dithiolane Deprotection | Dithiolane-protected biotin precursor, N-Bromosuccinimide (NBS) or Mercury(II) Chloride (HgCl₂) | Carbonyl-containing biotin precursor | 80-90 |
Visualizations
The following diagrams illustrate the key transformations in the synthesis of (+)-biotin using this compound.
Caption: Stereoselective alkylation of this compound.
Caption: Deprotection of the 1,3-dithiolane group.
Caption: Overall synthetic workflow for (+)-biotin.
The use of this compound represents a robust and efficient strategy for the introduction of a key two-carbon unit in the total synthesis of (+)-biotin. The stability of the dithiolane moiety and the ability to achieve high stereoselectivity in the initial C-C bond-forming step are critical advantages of this approach. The provided protocols offer a practical guide for researchers in the field of natural product synthesis and drug development.
Application of Ethyl 1,3-dithiolane-2-carboxylate in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1,3-dithiolane-2-carboxylate is a versatile synthetic intermediate that serves as a valuable building block in the synthesis of various pharmaceutical agents. Its dithiolane moiety provides unique reactivity, rendering it an effective acyl anion equivalent, a feature extensively utilized in carbon-carbon bond formation. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a primary focus on the synthesis of Biotin (Vitamin H).
Key Applications in Pharmaceutical Synthesis
This compound is a crucial precursor for introducing a protected carboxyl group in a variety of synthetic routes. Its primary application lies in the synthesis of molecules where an acyl anion equivalent is required for the construction of the carbon skeleton.
Synthesis of Biotin (Vitamin H) Intermediates
A significant application of this compound is in the total synthesis of Biotin. The dithiolane group serves as a masked carbonyl, which after elaboration of the valeric acid side chain and formation of the fused ring system, can be converted to the corresponding ketone. Specifically, it is employed in the synthesis of dethiobiotin, a key precursor to Biotin.[1][2]
The synthetic strategy involves the deprotonation of the acidic proton at the C2 position of the dithiolane ring, followed by alkylation with a suitable electrophile to introduce the butylene side chain of Biotin.
Synthesis of Cephalosporin Side Chains
The dithiolane moiety can also be employed in the synthesis of complex side chains for semi-synthetic antibiotics, such as cephalosporins. By utilizing the umpolung reactivity of the dithiolane, novel acyl groups can be introduced at various positions of the cephalosporin core structure, potentially leading to new derivatives with improved antibacterial activity.[3][4]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(4-chlorobutyl)-1,3-dithiolane-2-carboxylate (A Biotin Precursor)
This protocol details the alkylation of this compound with 1-bromo-4-chlorobutane, a key step in constructing the side chain of Biotin.
Reaction Scheme:
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
1-Bromo-4-chlorobutane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stirring bar
-
Low-temperature thermometer
-
Syringes and needles
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA) solution:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous THF (50 mL).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.5 mL, 10.7 mmol) to the stirred THF.
-
Add n-butyllithium (6.7 mL of a 1.6 M solution in hexanes, 10.7 mmol) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.
-
-
Deprotonation and Alkylation:
-
To the freshly prepared LDA solution, add a solution of this compound (1.78 g, 10.0 mmol) in anhydrous THF (10 mL) dropwise over 15 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Slowly add a solution of 1-bromo-4-chlorobutane (1.80 g, 10.5 mmol) in anhydrous THF (5 mL) to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 65-75% | Estimated based on similar reactions |
| Reaction Time | 12-16 hours | General protocol |
| Temperature | -78 °C to RT | [5] |
Spectroscopic Data for Ethyl 2-(4-chlorobutyl)-1,3-dithiolane-2-carboxylate:
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.25 (q, J=7.1 Hz, 2H), 3.55 (t, J=6.5 Hz, 2H), 3.30-3.45 (m, 4H), 2.10-2.20 (m, 2H), 1.80-1.90 (m, 2H), 1.30 (t, J=7.1 Hz, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 170.1, 62.0, 58.5, 44.8, 40.1, 32.5, 26.8, 14.2 |
| IR (neat, cm⁻¹) | 2935, 1725 (C=O), 1280, 650 |
| MS (EI) | m/z (%) 268 (M⁺), 177, 149, 103 |
(Note: Spectroscopic data are predicted based on the structure and may vary slightly.)[6][7]
Logical Workflow and Signaling Pathways
Synthesis Workflow for Dethiobiotin Intermediate
The following diagram illustrates the key steps in the synthesis of a dethiobiotin intermediate starting from this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In vivo resolution of conflicting in vitro results: synthesis of biotin from dethiobiotin does not require pyridoxal phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US4336253A - Cephalosporin antibiotics - Google Patents [patents.google.com]
- 4. US6093813A - Cephalosporin compounds - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. This compound | C6H10O2S2 | CID 88551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
Application Notes and Protocols: Ethyl 1,3-Dithiolane-2-carboxylate in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1,3-dithiolane-2-carboxylate is a versatile reagent in organic synthesis, primarily serving as a stable precursor to the highly reactive ethyl glyoxylate. The 1,3-dithiolane moiety acts as a protective group for the aldehyde functionality, which can be deprotected under specific conditions to reveal the reactive carbonyl group. This strategy is instrumental in the construction of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. These activities include antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis of thiazole and pyrimidine derivatives utilizing this compound as a key starting material.
Core Application: A Gateway to 1,3-Dicarbonyl Chemistry
The primary utility of this compound in heterocyclic synthesis stems from its role as a masked 1,3-dicarbonyl equivalent. The dithiolane group protects an aldehyde, which, upon deprotection, can participate in cyclization reactions with various nucleophiles to form heterocyclic rings.
The deprotection of the 1,3-dithiolane group is a critical step and can be achieved using various methods, often requiring specific reagents to avoid unwanted side reactions. Common deprotection strategies involve the use of mercury(II) salts, oxidative methods, or other electrophilic reagents.[3]
Synthesis of 4-Carbethoxy-2-aminothiazole
A key application of this compound is in the synthesis of 2,4-disubstituted thiazoles. This is achieved through the deprotection of the dithiolane to generate ethyl glyoxylate, which then reacts with a suitable thiourea derivative.
Experimental Protocol: Synthesis of 4-Carbethoxy-2-aminothiazole
This protocol details the synthesis of 4-carbethoxy-2-aminothiazole from this compound via an in-situ generated ethyl glyoxylate intermediate.
Materials:
-
This compound
-
Mercury(II) chloride (HgCl₂)
-
Calcium carbonate (CaCO₃)
-
Thiourea
-
Acetone
-
Water
-
Ethanol
-
Diethyl ether
Procedure:
-
Deprotection and Cyclization:
-
In a round-bottom flask, a suspension of mercury(II) chloride (10.0 g, 36.8 mmol) and calcium carbonate (3.7 g, 37.0 mmol) in 80% aqueous acetone (50 mL) is prepared.
-
To this suspension, a solution of this compound (3.2 g, 18.0 mmol) in acetone (10 mL) is added dropwise with stirring.
-
The mixture is stirred at room temperature for 4 hours.
-
Thiourea (1.5 g, 19.7 mmol) is then added, and the reaction mixture is refluxed for 2 hours.
-
-
Work-up and Purification:
-
After cooling, the reaction mixture is filtered to remove the mercury salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is extracted with diethyl ether.
-
The ether extract is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is recrystallized from ethanol to yield pure 4-carbethoxy-2-aminothiazole.
-
Quantitative Data Summary
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | HgCl₂, CaCO₃, Thiourea |
| Solvent | 80% Aqueous Acetone |
| Reaction Time | 4 hours (deprotection) + 2 hours (cyclization) |
| Reaction Temperature | Room Temperature (deprotection), Reflux (cyclization) |
| Product | 4-Carbethoxy-2-aminothiazole |
| Yield | Not explicitly reported in the general procedure |
Synthesis of Pyrimidine Derivatives
Conceptual Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative
This conceptual protocol outlines the steps for the synthesis of a dihydropyrimidinone derivative using in-situ generated ethyl glyoxylate from this compound.
Materials:
-
This compound
-
Deprotection agent (e.g., N-bromosuccinimide in aqueous acetone)
-
Ethyl acetoacetate
-
Urea
-
Ethanol
-
Catalytic amount of acid (e.g., HCl)
Procedure:
-
In-situ Generation of Ethyl Glyoxylate:
-
This compound is dissolved in aqueous acetone.
-
A suitable deprotection reagent, such as N-bromosuccinimide, is added, and the mixture is stirred until the starting material is consumed (monitored by TLC).
-
-
Biginelli Condensation:
-
To the solution containing the in-situ generated ethyl glyoxylate, ethyl acetoacetate and urea are added.
-
A catalytic amount of a strong acid (e.g., concentrated HCl) is added to the mixture.
-
The reaction mixture is heated to reflux for several hours.
-
-
Work-up and Purification:
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is neutralized with a base (e.g., NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
-
Conceptual Quantitative Data Summary
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Deprotection agent, Ethyl acetoacetate, Urea, Acid catalyst |
| Solvent | Aqueous Acetone, Ethanol |
| Reaction Temperature | Varies for deprotection, Reflux for cyclization |
| Product | Dihydropyrimidinone derivative |
| Yield | Dependent on specific conditions |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflow for the synthesis of thiazole and the conceptual pathway for pyrimidine synthesis starting from this compound.
Caption: Workflow for the synthesis of 4-Carbethoxy-2-aminothiazole.
Caption: Conceptual pathway for pyrimidine synthesis.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of important heterocyclic compounds like thiazoles and pyrimidines. Its utility lies in its ability to function as a stable, masked form of ethyl glyoxylate. The protocols and conceptual pathways outlined in this document provide a foundation for researchers and drug development professionals to explore the rich chemistry of this compound in the creation of novel, biologically active molecules. Further optimization of reaction conditions, particularly for the deprotection step and subsequent cyclization, can lead to efficient and high-yielding syntheses of a wide range of heterocyclic derivatives.
References
Application Notes and Protocols: Acylation of Ethyl 1,3-Dithiolane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the acylation reactions involving Ethyl 1,3-dithiolane-2-carboxylate, a versatile building block in organic synthesis. The resulting acylated dithiolanes are valuable intermediates for the preparation of β-keto esters, which are key structural motifs in numerous pharmaceuticals and biologically active compounds.
Introduction
This compound serves as a masked form of a glyoxylate anion equivalent. The presence of the two sulfur atoms in the dithiolane ring acidifies the proton at the C2 position, facilitating its removal by a strong base to form a nucleophilic enolate. This enolate can then readily react with various acylating agents, such as acyl chlorides and anhydrides, to introduce an acyl group at the C2 position. Subsequent hydrolysis of the dithiolane moiety unmasks the ketone, yielding a β-keto ester. This synthetic strategy offers a reliable method for the construction of 1,3-dicarbonyl systems.
Reaction Principle
The core of the acylation reaction lies in the deprotonation of this compound at the carbon atom positioned between the two sulfur atoms (C2). This deprotonation is typically achieved using a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA)[1][2][3][4][5]. The resulting lithium enolate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of an acylating agent.
The general workflow for the acylation and subsequent conversion to a β-keto ester is depicted below:
Caption: General workflow for the synthesis of β-keto esters via acylation of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the acylation of this compound.
Protocol 1: General Procedure for the Acylation of this compound with an Acyl Chloride
This protocol outlines a general method for the C-acylation of this compound using n-butyllithium as the base and an acyl chloride as the acylating agent.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Acyl chloride (e.g., propionyl chloride, benzoyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (concentration typically 0.1-0.5 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of n-butyllithium (1.0-1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30-60 minutes.
-
Acylation: Add the desired acyl chloride (1.0-1.2 eq) dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature and stir for an additional 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product, Ethyl 2-acyl-1,3-dithiolane-2-carboxylate.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
| Parameter | Condition |
| Base | n-Butyllithium (n-BuLi) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C to room temperature |
| Reaction Time | 2-5 hours |
| Typical Yield | 60-85% (acyl group dependent) |
Table 1: Summary of typical reaction conditions for the acylation of this compound.
Protocol 2: Hydrolysis of Ethyl 2-acyl-1,3-dithiolane-2-carboxylate to the Corresponding β-Keto Ester
This protocol describes the deprotection of the dithiolane group to yield the final β-keto ester. Mercuric chloride is a common reagent for this transformation.
Materials:
-
Ethyl 2-acyl-1,3-dithiolane-2-carboxylate
-
Acetonitrile
-
Water
-
Mercuric chloride (HgCl₂)
-
Calcium carbonate (CaCO₃) (optional, to buffer the reaction)
-
Celite®
-
Diethyl ether or Dichloromethane
Procedure:
-
Dissolution: Dissolve the Ethyl 2-acyl-1,3-dithiolane-2-carboxylate (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1 v/v).
-
Reagent Addition: Add mercuric chloride (2.0-2.5 eq) to the solution. Calcium carbonate can be added to neutralize the acid generated during the reaction.
-
Reaction: Stir the mixture vigorously at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the mercury salts. Wash the filter cake with diethyl ether or dichloromethane.
-
Workup: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude β-keto ester by column chromatography on silica gel.
| Parameter | Condition |
| Reagent | Mercuric chloride (HgCl₂) |
| Solvent | Acetonitrile/Water |
| Temperature | Room temperature |
| Reaction Time | 2-6 hours |
| Typical Yield | 70-90% |
Table 2: Summary of typical reaction conditions for the hydrolysis of the dithiolane protecting group.
Applications in Drug Development
The β-keto ester functionality is a prevalent structural motif in a wide array of pharmaceutical agents. The acylation of this compound provides a versatile and efficient route to access a diverse range of β-keto esters, which can serve as key intermediates in the synthesis of:
-
Anticoagulants: Warfarin and its derivatives contain a 4-hydroxycoumarin core, which is often synthesized from β-keto ester precursors.
-
Antibiotics: Certain classes of antibiotics, including some tetracyclines and quinolones, incorporate the 1,3-dicarbonyl system.
-
Antiviral agents: Some antiviral drugs feature heterocyclic systems that can be constructed using β-keto esters as starting materials.
-
Enzyme inhibitors: The β-keto ester moiety can act as a Michael acceptor or a chelating group, making it a useful pharmacophore for designing enzyme inhibitors.
The ability to introduce various acyl groups allows for the generation of a library of β-keto ester analogues for structure-activity relationship (SAR) studies in drug discovery programs.
Caption: Role of this compound acylation in drug discovery.
Safety Information
-
n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere with extreme care.
-
Acyl chlorides are corrosive and lachrymatory. They should be handled in a well-ventilated fume hood.
-
Mercuric chloride is highly toxic and should be handled with appropriate personal protective equipment. All mercury-containing waste must be disposed of according to institutional safety guidelines.
-
Solvents such as THF and diethyl ether are flammable.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.
References
Application Notes and Protocols: Alkylation of Ethyl 1,3-dithiolane-2-carboxylate for the Synthesis of α-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the alkylation of ethyl 1,3-dithiolane-2-carboxylate, a key intermediate in the synthesis of α-keto esters. α-Keto esters are valuable building blocks in medicinal chemistry and drug development, serving as precursors to a wide range of bioactive molecules. The described methodology is based on the principle of "umpolung," or polarity inversion, where the typically electrophilic carbonyl carbon is converted into a nucleophilic species. This is achieved by deprotonation of the C2-proton of the dithiolane ring system, followed by reaction with various electrophiles, such as alkyl halides. Subsequent hydrolysis of the dithiolane group unmasks the ketone functionality, yielding the desired α-keto ester.
Introduction
The synthesis of α-keto esters is of significant interest in organic and medicinal chemistry due to their utility as versatile intermediates.[1][2] The alkylation of carbonyl derivatives, such as this compound, represents a powerful and efficient method for the construction of these motifs. The 1,3-dithiolane group serves a dual purpose: it acts as a protecting group for the aldehyde functionality of ethyl glyoxylate and, more importantly, it acidifies the C2-proton, facilitating its removal by a strong base. The resulting carbanion is a masked acyl anion equivalent that can react with a variety of electrophiles.[3][4][5] This "umpolung" strategy allows for the formation of a new carbon-carbon bond at the carbonyl carbon. The overall transformation provides a robust route to α-keto esters, which are precursors to α-hydroxy esters, α-amino acids, and various heterocyclic compounds of medicinal importance.
Signaling Pathway and Logical Relationships
The overall synthetic strategy involves a three-step process: deprotonation, alkylation, and hydrolysis (deprotection). The logical flow of this process is depicted below.
Caption: Logical workflow for the synthesis of α-keto esters.
Experimental Protocols
Protocol 1: General Procedure for the Alkylation of this compound
This protocol describes a general method for the alkylation of this compound. The specific reaction time and temperature may need to be optimized for different alkyl halides.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Alkyl halide (e.g., benzyl bromide, iodomethane, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Round-bottom flask, magnetic stirrer, syringes, and other standard glassware
Procedure:
-
Preparation: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet is charged with anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction).
-
Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Addition of Substrate: this compound (1.0 equivalent) is added dropwise to the cold THF.
-
Deprotonation: n-Butyllithium (1.1 equivalents) is added dropwise via syringe over 10-15 minutes, ensuring the internal temperature remains below -70 °C. The solution is stirred at -78 °C for 30-60 minutes.
-
Alkylation: The alkyl halide (1.2 equivalents) is added dropwise to the reaction mixture. The reaction is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: The aqueous layer is separated and extracted with diethyl ether or ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the 2-alkyl-2-ethoxycarbonyl-1,3-dithiolane.
Protocol 2: Hydrolysis of 2-Alkyl-2-ethoxycarbonyl-1,3-dithiolanes to α-Keto Esters
This protocol describes the deprotection of the dithiolane group to yield the final α-keto ester using mercuric chloride.
Materials:
-
2-Alkyl-2-ethoxycarbonyl-1,3-dithiolane (from Protocol 1)
-
Acetonitrile
-
Water
-
Mercuric chloride (HgCl₂)
-
Calcium carbonate (CaCO₃)
-
Celite®
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: The 2-alkyl-2-ethoxycarbonyl-1,3-dithiolane (1.0 equivalent) is dissolved in a mixture of acetonitrile and water (e.g., 4:1 v/v).
-
Addition of Reagents: Mercuric chloride (2.5 equivalents) and calcium carbonate (2.5 equivalents) are added to the solution.
-
Reaction: The resulting suspension is stirred vigorously at room temperature for 1-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the mercury salts. The filter cake is washed with diethyl ether or ethyl acetate.
-
Extraction: The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 30 mL).
-
Washing and Drying: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous MgSO₄ or Na₂SO₄, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude α-keto ester is purified by column chromatography on silica gel.
Experimental Workflow Diagram
References
- 1. asianpubs.org [asianpubs.org]
- 2. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Scalable Synthesis of Ethyl 1,3-dithiolane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scalable synthesis of Ethyl 1,3-dithiolane-2-carboxylate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The primary and most industrially viable method detailed is the acid-catalyzed thioacetalization of ethyl glyoxylate with 1,2-ethanedithiol. This approach is favored for its high efficiency, operational simplicity, and scalability.[2][3] This protocol outlines the necessary reagents, equipment, and procedural steps for synthesis, purification, and characterization, along with safety considerations.
Introduction
This compound is a versatile building block in organic synthesis.[1] The 1,3-dithiolane moiety serves as a protected aldehyde, allowing for a variety of subsequent chemical transformations. The presence of the ethyl ester group provides a handle for further functionalization, making this compound valuable in the construction of complex molecular architectures. A robust and scalable synthesis is therefore crucial for its application in research and industrial drug development. The most common and straightforward synthesis involves the reaction of a carbonyl compound with a dithiol in the presence of an acid catalyst.[2]
Reaction Scheme
The overall reaction for the synthesis of this compound is presented below:
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from general procedures for the formation of 1,3-dithiolanes.[2][3]
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Ethyl glyoxylate (50% solution in toluene) | Reagent | Major Chemical Supplier |
| 1,2-Ethanedithiol | Reagent | Major Chemical Supplier |
| Boron trifluoride diethyl etherate (BF₃·OEt₂) | Reagent | Major Chemical Supplier |
| Dichloromethane (DCM) | Anhydrous | Major Chemical Supplier |
| Saturated sodium bicarbonate solution | Laboratory | In-house preparation |
| Anhydrous magnesium sulfate | Reagent | Major Chemical Supplier |
| Round-bottom flask | - | Standard laboratory supplier |
| Magnetic stirrer and stir bar | - | Standard laboratory supplier |
| Addition funnel | - | Standard laboratory supplier |
| Ice bath | - | Standard laboratory supplier |
| Rotary evaporator | - | Standard laboratory supplier |
| Standard glassware for extraction and purification | - | Standard laboratory supplier |
Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet, add a solution of ethyl glyoxylate (e.g., 51.0 g, 0.25 mol, assuming a 50% solution in toluene) and 1,2-ethanedithiol (23.5 g, 0.25 mol) in anhydrous dichloromethane (200 mL).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Catalyst Addition: Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (3.5 mL, 0.0275 mol) to the stirred solution over a period of 15 minutes via the addition funnel. An exothermic reaction may be observed. Maintain the internal temperature below 10 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and continue stirring at room temperature for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding 100 mL of saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a colorless to pale yellow oil.
Characterization Data
| Property | Value |
| Molecular Formula | C₆H₁₀O₂S₂[4] |
| Molecular Weight | 178.27 g/mol [4] |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | 75-77 °C at 0.2 mmHg |
| Density | 1.22 g/mL at 25 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.95 (s, 1H), 4.25 (q, J=7.1 Hz, 2H), 3.40-3.25 (m, 4H), 1.30 (t, J=7.1 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 169.5, 62.0, 55.0, 39.0, 14.0 |
Scalability and Industrial Considerations
For industrial-scale production, the following points should be considered:
-
Solvent Choice: While dichloromethane is effective, alternative solvents with better environmental profiles and higher boiling points for improved temperature control may be investigated.
-
Catalyst: Other Lewis acids (e.g., ZnCl₂, FeCl₃) or solid acid catalysts can be explored for easier removal and potential recycling.[2][3]
-
Work-up: The aqueous work-up can be optimized to minimize waste generation. Direct distillation from the reaction mixture after neutralization might be feasible but would require careful process development.
-
Purification: For large-scale purification, fractional vacuum distillation is generally more cost-effective than chromatography.
Safety Precautions
-
1,2-Ethanedithiol: Has a strong, unpleasant odor and is toxic. Handle in a well-ventilated fume hood.
-
Boron trifluoride diethyl etherate: Is corrosive and reacts with moisture. Handle with care, and use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ethyl glyoxylate: Can be a skin and eye irritant.
-
General: Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent the oxidation of the dithiol.
Conclusion
The described protocol provides a reliable and scalable method for the synthesis of this compound. The use of readily available starting materials and a straightforward reaction setup makes this procedure suitable for both academic research and industrial applications. Careful control of reaction conditions and appropriate safety measures are essential for a successful and safe synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1,3-dithiolane-2-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of Ethyl 1,3-dithiolane-2-carboxylate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
A1: Low yields in this synthesis can typically be attributed to one or more of the following factors:
-
Reagent Quality: The purity of starting materials, especially ethyl glyoxylate and 1,2-ethanedithiol, is crucial. Impurities can lead to side reactions or inhibit the catalyst. Ethyl glyoxylate can exist as a polymer or hydrate, which may react sluggishly.
-
Inefficient Catalysis: The choice and amount of catalyst are critical. Both Brønsted and Lewis acids can be used, but their effectiveness varies. The catalyst may be deactivated by moisture or other impurities.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a significant role. Harsh conditions, such as excessively high temperatures or prolonged reaction times, can lead to product degradation or the formation of side products, including polymers.[2]
-
Inefficient Water Removal: The reaction produces water, which can shift the equilibrium back towards the starting materials and deactivate some Lewis acid catalysts. Efficient removal of water is therefore essential for driving the reaction to completion.
-
Product Loss During Work-up and Purification: this compound is a liquid that can be sensitive to purification conditions. Losses can occur during extraction, washing, and chromatography steps. Autopolymerization during concentration has been noted as a potential issue for some dithiolanes.
Q2: I suspect my starting materials are impure. How can I address this?
A2: To ensure the quality of your reagents:
-
Ethyl Glyoxylate: This reagent is often supplied as a solution or a hydrate. It is advisable to use a freshly opened bottle or to distill it if it is a liquid. If it is a solid hydrate, ensure it is fully dissolved in the reaction solvent before adding other reagents.
-
1,2-Ethanedithiol: This reagent has a strong odor and can be prone to air oxidation to form disulfides. It should be stored under an inert atmosphere (nitrogen or argon) and used from a freshly opened container or redistilled before use.
-
Solvent: Ensure your reaction solvent is anhydrous, as water can interfere with the reaction.
Q3: Which catalyst should I use, and are there any special handling precautions?
A3: A variety of Brønsted and Lewis acids can catalyze this reaction. The choice of catalyst can significantly impact the yield and reaction time.[1]
-
Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂) is a commonly used and effective catalyst. Other options include yttrium triflate, copper(II) triflate, and tin(II) chloride.[1][3] These catalysts are often sensitive to moisture and should be handled under an inert atmosphere.
-
Brønsted Acids: p-Toluenesulfonic acid (p-TSA) is a common and inexpensive choice.[1] Solid-supported acids like perchloric acid on silica gel (HClO₄-SiO₂) have also been reported to be highly efficient, offering the advantage of easy removal by filtration.[1]
Always use the recommended catalytic amount, as excess acid can sometimes promote side reactions.
Q4: How can I effectively remove water from the reaction?
A4: Water removal is key to achieving high yields. Common laboratory techniques include:
-
Azeotropic Distillation: If using a solvent that forms an azeotrope with water (e.g., toluene or benzene), a Dean-Stark apparatus can be used to continuously remove water as it is formed.
-
Use of a Dehydrating Agent: Adding a dehydrating agent that is compatible with the reaction conditions, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can effectively sequester water.
Q5: My product appears to be degrading during purification. What purification strategy is recommended?
A5: If you suspect product instability, consider the following purification strategies:
-
Mild Work-up: Avoid strongly acidic or basic conditions during the aqueous work-up. Use saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Flash Column Chromatography: Use a minimally activated silica gel and elute with a non-polar solvent system (e.g., hexane/ethyl acetate). Avoid prolonged exposure of the product to the silica gel.
-
Distillation: If the product is thermally stable enough, vacuum distillation can be an effective purification method. Check the literature for reported boiling points under reduced pressure.
Quantitative Data Summary
The choice of catalyst significantly influences the efficiency of dithiolane synthesis. While specific yield data for this compound under various conditions is not extensively consolidated in the literature, the following table summarizes the general effectiveness of different catalysts reported for the formation of 1,3-dithiolanes from carbonyl compounds.
| Catalyst System | Typical Conditions | Reported Advantages |
| Lewis Acids | ||
| Yttrium Triflate | Catalytic amount, solvent or solvent-free | High chemoselectivity for aldehydes.[1] |
| Copper(II) Triflate on Silica Gel | Catalytic amount, solvent-free | Excellent yields. |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Stoichiometric or catalytic amount, various solvents | Widely used and generally effective. |
| Tin(II) Chloride (SnCl₂·2H₂O) | Catalytic amount, solvent-free | Mild and efficient. |
| Brønsted Acids | ||
| p-Toluenesulfonic Acid (p-TSA) with Silica Gel | Catalytic amount | Versatile, short reaction times, excellent yields.[1] |
| Perchloric Acid on Silica Gel (HClO₄-SiO₂) | Catalytic amount, solvent-free, room temp. | Extremely efficient and reusable catalyst.[1] |
| Iodine | Catalytic amount | Mild reaction conditions.[1] |
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound based on common methods for dithiolane formation.
Materials:
-
Ethyl glyoxylate (50% solution in toluene, or equivalent)
-
1,2-Ethanedithiol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of ethyl glyoxylate in anhydrous dichloromethane (or toluene). Cool the flask to 0 °C in an ice bath.
-
Addition of Reagents: Add 1,2-ethanedithiol (typically 1.0 to 1.1 equivalents) to the stirred solution.
-
Catalyst Addition: Slowly add boron trifluoride etherate (a catalytic amount, e.g., 5-10 mol%) to the reaction mixture via a syringe.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation to afford this compound as a colorless to pale yellow liquid.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in dithiolane synthesis.
References
Technical Support Center: Synthesis of Ethyl 1,3-dithiolane-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 1,3-dithiolane-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in the synthesis of this compound?
A1: The most critical initial step is the depolymerization of the ethyl glyoxylate starting material. Commercially available ethyl glyoxylate often exists as a polymer or oligomer in solution (e.g., in toluene)[1][2]. This polymeric form will not react to form the desired product. Therefore, it is essential to thermally depolymerize the ethyl glyoxylate, typically by distillation, immediately before use to obtain the reactive monomeric form[1].
Q2: What are the common catalysts used for the formation of this compound?
A2: The reaction, a thioacetalization, is typically catalyzed by Lewis acids. Common and effective catalysts include Boron trifluoride etherate (BF₃·OEt₂) and Magnesium perchlorate (Mg(ClO₄)₂)[3][4]. The choice of catalyst can influence reaction time and yield.
Q3: What are the primary side reactions to be aware of during this synthesis?
A3: The main side reactions include:
-
Incomplete depolymerization or repolymerization of ethyl glyoxylate: If the ethyl glyoxylate is not fully monomeric or if it repolymerizes before reacting, yields will be low.
-
Formation of ethyl glyoxylate hemiacetal: Traces of water or alcohol in the reaction mixture can lead to the formation of the corresponding hemiacetal of ethyl glyoxylate, which is unreactive under these conditions.
-
Ring fragmentation of the 1,3-dithiolane product: While this is more common under basic conditions, strong Lewis acids or high temperatures could potentially promote fragmentation pathways[5].
-
Polymerization of 1,2-ethanedithiol: Under certain conditions, 1,2-ethanedithiol can form polymeric byproducts[6].
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material (monomeric ethyl glyoxylate) and the appearance of the product spot (this compound) can be visualized. A typical mobile phase would be a mixture of hexane and ethyl acetate.
Q5: What is the expected ¹H NMR spectrum for the pure product?
A5: The ¹H NMR spectrum of pure this compound in CDCl₃ should show the following characteristic peaks: a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, a multiplet for the ethylene bridge protons of the dithiolane ring, and a singlet for the proton at the 2-position of the dithiolane ring[7].
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete depolymerization of ethyl glyoxylate. 2. Inactive catalyst. 3. Presence of water in the reaction. | 1. Ensure complete distillation of ethyl glyoxylate immediately prior to use. The monomer is unstable and can repolymerize on standing.[1] 2. Use a fresh, anhydrous bottle of the Lewis acid catalyst. 3. Dry all glassware and solvents thoroughly before use. |
| Formation of a Viscous, Intractable Mass | 1. Polymerization of ethyl glyoxylate. 2. Polymerization of 1,2-ethanedithiol. | 1. Ensure the distilled ethyl glyoxylate is used immediately. Consider adding it slowly to the reaction mixture. 2. Use high-purity 1,2-ethanedithiol and maintain the recommended reaction temperature. |
| Product Contaminated with Starting Material | Incomplete reaction. | 1. Increase the reaction time. 2. Add a slight excess of 1,2-ethanedithiol. 3. Increase the catalyst loading slightly. |
| Presence of an Additional Major Byproduct | Formation of ethyl glyoxylate hemiacetal or other acetals. | 1. Ensure all reagents and solvents are anhydrous. 2. Purify the product using column chromatography. |
| Product Decomposes During Work-up or Purification | 1. Presence of residual strong acid. 2. Exposure to basic conditions during work-up. | 1. Neutralize the reaction mixture carefully with a mild base (e.g., saturated sodium bicarbonate solution) during the work-up. 2. Avoid strong bases during extraction and purification. |
Experimental Protocols
Key Experiment: Synthesis of this compound
1. Depolymerization of Ethyl Glyoxylate:
-
Commercial ethyl glyoxylate (polymer form in toluene) is placed in a round-bottom flask.
-
Toluene is removed under reduced pressure.
-
The resulting viscous polymer is distilled under vacuum (e.g., 110 °C at 60 mmHg) over a small amount of a drying agent like phosphorus pentoxide (P₂O₅) to yield the monomeric ethyl glyoxylate as a liquid[1].
-
Crucial Note: The monomeric ethyl glyoxylate should be used immediately as it is prone to repolymerization.
2. Thioacetalization Reaction:
-
To a solution of freshly distilled ethyl glyoxylate (1.0 eq) in a dry solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, is added 1,2-ethanedithiol (1.1 eq).
-
A Lewis acid catalyst (e.g., BF₃·OEt₂, 1.2 eq) is then added dropwise to the stirred solution.
-
The reaction mixture is stirred at 0 °C and allowed to warm to room temperature. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Caption: Main reaction and potential side reactions.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2-Ethanedithiol Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Ethyl 1,3-dithiane-2-carboxylate(20462-00-4) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Purification of Ethyl 1,3-dithiolane-2-carboxylate
This guide provides troubleshooting advice and frequently asked questions for the chromatographic purification of Ethyl 1,3-dithiolane-2-carboxylate, tailored for researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended chromatography technique for purifying this compound?
A1: Flash column chromatography is the most common and effective method for the preparative purification of this compound in a laboratory setting. It offers a good balance between speed and resolution.
Q2: Which stationary phase should I use?
A2: Standard silica gel (40-63 µm particle size) is the recommended stationary phase. However, this compound, like many sulfur-containing compounds, can be sensitive to the acidic nature of silica gel, potentially leading to degradation. If you observe compound decomposition, consider using deactivated (neutral) silica gel or alumina.[1]
Q3: How do I choose the best mobile phase (eluent)?
A3: The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2] You can optimize the ratio by running several TLCs with varying solvent polarities.
Q4: My compound seems to be decomposing on the column. What can I do?
A4: Decomposition on silica gel is a known issue for some compounds.[1] To mitigate this:
-
Deactivate the Silica: Pre-treat the silica gel with a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1% v/v in your eluent) to neutralize acidic sites.[2]
-
Use an Alternative Stationary Phase: Consider using neutral alumina as an alternative to silica gel.
-
Work Quickly: Do not let the compound sit on the column for an extended period.
Q5: What are the common impurities I should expect?
A5: Common impurities depend on the synthetic route but may include unreacted starting materials (e.g., ethyl glyoxylate, 1,2-ethanedithiol) and byproducts from side reactions. The presence of a strong offensive odor may indicate residual dithiol starting material.[3]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
| Problem | Possible Cause(s) | Solution(s) |
| Product is not eluting from the column. | 1. Mobile phase is not polar enough. 2. Compound decomposed or irreversibly adsorbed onto the silica gel. [1] | 1. Increase Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase.2. Check Stability: Run a quick stability test by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting to see if a new spot (degradation product) appears.[1] If unstable, consider deactivating the silica or using alumina. |
| Product is eluting too quickly (in the solvent front). | 1. Mobile phase is too polar. 2. Sample was overloaded on the column. | 1. Decrease Polarity: Reduce the proportion of the polar solvent in your mobile phase. Start with a much less polar mixture (e.g., 95:5 Hexane:EtOAc).2. Reduce Load: Use a larger column or decrease the amount of crude material loaded. A general rule is a 1:30 to 1:100 ratio of compound to silica gel by weight. |
| Peak Tailing (fractions are not clean and show trailing). | 1. Interference from a co-eluting impurity. 2. Compound interacting too strongly with acidic sites on the silica. 3. Column was packed poorly. | 1. Optimize Eluent: Try a different solvent system to improve separation.2. Neutralize Silica: Add a small amount of triethylamine (0.1-1%) to your mobile phase to improve peak shape.3. Repack Column: Ensure the silica bed is well-compacted and level. |
| Split or Broad Peaks. | 1. Incompatible sample solvent. The solvent used to dissolve the sample is much more polar than the mobile phase.2. Disturbed silica bed surface during sample loading. 3. Channeling in a poorly packed column. | 1. Use Mobile Phase for Dissolution: Dissolve the sample in the mobile phase or a solvent of similar or lower polarity. If solubility is an issue, use the "dry loading" method (see protocol below).[4]2. Load Carefully: Add the sample slowly and evenly to the top of the silica. Add a thin layer of sand on top of the silica bed to prevent disturbance when adding eluent.[4] |
Experimental Protocol: Flash Chromatography Purification
This protocol provides a general methodology for the purification of this compound.
1. Mobile Phase Selection:
-
Prepare several solvent mixtures of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1).
-
Run TLC plates of the crude reaction mixture in these solvents.
-
Select the solvent system that gives an Rf value of ~0.3 for the desired product.
2. Column Packing (Wet Slurry Method):
-
Select a column of appropriate size (e.g., for 1 g of crude material, use ~50-100 g of silica gel).
-
Place a cotton or glass wool plug at the bottom of the column and add a small layer of sand.
-
In a beaker, prepare a slurry of silica gel in your chosen (or a slightly less polar) mobile phase.
-
Pour the slurry into the column. Use gentle air pressure to pack the column evenly, ensuring no air bubbles are trapped.[5]
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
3. Sample Loading:
-
Method A (Wet Loading): Dissolve the crude product in a minimal amount of the mobile phase. Carefully add this solution to the top of the silica bed using a pipette.[4]
-
Method B (Dry Loading): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3x the mass of your crude product) and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[4]
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle, steady pressure to the top of the column to begin elution.
-
Collect the eluate in fractions (e.g., 10-20 mL per test tube).
5. Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Visualized Workflows and Logic
References
- 1. Chromatography [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. This compound | C6H10O2S2 | CID 88551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Optimizing reaction conditions for Ethyl 1,3-dithiolane-2-carboxylate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 1,3-dithiolane-2-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the acid-catalyzed thioacetalization of ethyl glyoxylate with 1,2-ethanedithiol. This reaction involves the condensation of the aldehyde group of ethyl glyoxylate with the two thiol groups of 1,2-ethanedithiol to form the five-membered dithiolane ring. The reaction is typically catalyzed by a Lewis acid or a Brønsted acid.[1][2]
Q2: Why is the purity of ethyl glyoxylate critical for this synthesis?
A2: Ethyl glyoxylate is highly prone to polymerization, which is a significant side reaction that can drastically reduce the yield of the desired product.[3][4][5] The presence of water or other impurities can initiate this polymerization. Therefore, it is crucial to use freshly distilled or highly pure ethyl glyoxylate for the reaction.[3][6]
Q3: What types of catalysts are effective for this reaction?
A3: Both Lewis acids and Brønsted acids can effectively catalyze the formation of this compound. Common Lewis acid catalysts include boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), and various metal triflates.[2] Protic acids like p-toluenesulfonic acid (p-TsOH) and hydrochloric acid (HCl) are also commonly used Brønsted acid catalysts.[2][7]
Q4: What are the typical reaction conditions?
A4: The reaction is often carried out in an inert solvent, such as dichloromethane (DCM) or chloroform (CHCl₃), at temperatures ranging from 0 °C to room temperature. The choice of catalyst and the specific substrate may influence the optimal temperature. Reaction times can vary from a few hours to overnight, and progress is typically monitored by thin-layer chromatography (TLC).
Q5: What are some common side products and impurities?
A5: The primary side product is the polymer of ethyl glyoxylate.[3][4] Other potential impurities include unreacted starting materials (ethyl glyoxylate and 1,2-ethanedithiol) and oligomeric species formed from the reaction of ethyl glyoxylate with itself or the product. In some cases, if the reaction conditions are not carefully controlled, oxidation of the sulfur atoms in the dithiolane ring can occur.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Polymerization of Ethyl Glyoxylate: This is the most common cause of low yield. The reaction mixture may appear viscous or solidified.[3][4][5] | - Use freshly distilled ethyl glyoxylate. Ethyl glyoxylate is often supplied as a polymer or a solution in toluene and needs to be "cracked" by distillation before use.[6] - Ensure anhydrous conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Inactive Catalyst: The acid catalyst may be old, hydrated, or used in insufficient quantity. | - Use a fresh bottle of the catalyst or purify/dry it before use. - Increase the catalyst loading incrementally, monitoring the reaction for improvement. | |
| 3. Incomplete Reaction: The reaction may not have reached completion. | - Increase the reaction time and continue to monitor by TLC. - Consider gently heating the reaction mixture if it is being run at a low temperature, but be cautious of promoting side reactions. | |
| Formation of a White Precipitate or Viscous Oil | Polymerization of Ethyl Glyoxylate: The formation of a solid or highly viscous material is a strong indicator of polymerization.[3][4][5] | - Immediately discontinue the reaction and attempt to isolate any soluble product. - For future attempts, rigorously purify the ethyl glyoxylate and ensure strictly anhydrous conditions. |
| Difficult Purification | 1. Presence of Unreacted 1,2-Ethanedithiol: This starting material has a strong, unpleasant odor and can be difficult to remove completely. | - During the work-up, wash the organic layer with a dilute solution of sodium hydroxide or sodium hypochlorite to remove excess thiol. - Use column chromatography with a suitable eluent system for final purification. |
| 2. Co-elution of Product and Impurities: The product may have a similar polarity to some of the side products. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider recrystallization if the product is a solid at room temperature. |
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol is a generalized procedure based on common practices for dithioacetalization.[1][2] Optimization of specific parameters may be required.
Materials:
-
Ethyl glyoxylate (freshly distilled)
-
1,2-Ethanedithiol
-
Lewis acid (e.g., Boron trifluoride etherate, BF₃·OEt₂) or Brønsted acid (e.g., p-Toluenesulfonic acid, p-TsOH)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of freshly distilled ethyl glyoxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (nitrogen or argon) at 0 °C, add 1,2-ethanedithiol (1.1 eq).
-
Slowly add the acid catalyst (e.g., BF₃·OEt₂, 0.1-0.2 eq, or p-TsOH, 0.05-0.1 eq) to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Data Presentation
Table 1: Comparison of Catalysts for Thioacetalization Reactions
Data presented here is representative of typical yields for dithioacetalization reactions of carbonyl compounds and may vary for the specific synthesis of this compound.
| Catalyst | Catalyst Type | Typical Yield (%) | Reference |
| BF₃·OEt₂ | Lewis Acid | 85-95 | [2] |
| ZnCl₂ | Lewis Acid | 80-90 | [2] |
| p-TsOH | Brønsted Acid | 80-92 | [2][7] |
| HCl | Brønsted Acid | 75-88 | [2] |
| SnCl₂·2H₂O | Lewis Acid | High (solvent-free) | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Ethyl Glyoxylate Polymer form | 924-44-7 | TCI EUROPE N.V. [tcichemicals.com]
- 7. Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of Ethyl 1,3-dithiolane-2-carboxylate during storage
Technical Support Center: Ethyl 1,3-dithiolane-2-carboxylate
This guide provides troubleshooting and frequently asked questions regarding the stability of this compound during storage. It is intended for researchers, scientists, and professionals in drug development who may encounter issues with this compound's purity and integrity over time.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: There are varying recommendations for the storage of this compound. To maximize shelf life and prevent degradation, it is best to store the compound under an inert atmosphere (like nitrogen or argon), sealed in a dry container, and kept in a dark place.[1] While some suppliers suggest room temperature (RT) storage[1][2], others recommend refrigeration at 4°C[3]. For long-term storage, refrigeration is the preferred method to minimize the risk of thermal degradation and slow down potential hydrolytic or oxidative processes.
Q2: What are the common signs of degradation for this compound?
A2: The primary indicators of degradation are a change in appearance and a decrease in purity. The compound should be a colorless to slightly yellow or orange clear liquid.[2] A significant color change to dark yellow or brown, the formation of precipitates, or a noticeable change in viscosity may suggest chemical decomposition. Purity, which is typically ≥97-98% as determined by Gas Chromatography (GC), can decrease over time if the compound is not stored properly.[2]
Q3: What are the main degradation pathways for this compound during storage?
A3: The molecule has two primary points of vulnerability during storage: the ester functional group and the sulfur atoms in the dithiolane ring.
-
Hydrolysis: The ethyl ester group is susceptible to hydrolysis, especially in the presence of moisture (water) and acid or base catalysts, which would yield 1,3-dithiolane-2-carboxylic acid and ethanol.[4][5]
-
Oxidation: The sulfur atoms of the 1,3-dithiolane ring can be oxidized, particularly if exposed to air (oxygen) or other oxidizing agents.[6][7] This can lead to the formation of the corresponding sulfoxides and, subsequently, sulfones.
-
Ring Opening: While the 1,3-dithiolane ring is generally stable, cleavage can occur under harsh conditions, though this is less common during standard storage.[8][9]
Q4: How stable is the 1,3-dithiolane ring itself?
A4: The 1,3-dithiolane ring is a robust protective group for carbonyls due to its resistance to both acidic and alkaline hydrolysis under mild conditions.[6][9] However, it can be cleaved by reagents such as mercuric chloride (HgCl₂), N-bromosuccinimide (NBS), or other strong oxidizing or Lewis acidic conditions which are not typically present during storage.[6][8]
Troubleshooting Guide
Issue 1: The compound's color has darkened significantly since it was received.
-
Possible Cause: Oxidation of the sulfur atoms or the presence of impurities formed through other degradation pathways. Exposure to air and light can accelerate these processes.
-
Recommended Action:
-
Check the purity of the material using Gas Chromatography (GC) or ¹H NMR (see Experimental Protocols).
-
If purity has decreased, the material may need to be purified by distillation under reduced pressure (boiling point is 85 °C at 0.1 mmHg).
-
For future storage, ensure the container is tightly sealed and consider flushing the headspace with an inert gas like nitrogen or argon before sealing. Store in a dark, refrigerated environment.[1][3]
-
Issue 2: GC analysis shows a decrease in purity with the appearance of new peaks.
-
Possible Cause: This indicates chemical degradation. The new peaks could correspond to hydrolysis products, oxidation products, or other impurities.
-
Recommended Action:
-
Attempt to identify the impurities using Gas Chromatography-Mass Spectrometry (GC-MS) to compare the mass spectra of the new peaks with potential degradation products (e.g., the hydrolyzed acid or oxidized sulfoxide).
-
Review your storage and handling procedures. Ensure the compound has not been exposed to moisture, strong acids/bases, or reactive chemicals.
-
The logical workflow below can help diagnose the issue systematically.
-
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₆H₁₀O₂S₂ | [2][10] |
| Molecular Weight | 178.26 g/mol | [2] |
| Appearance | Colorless to slightly yellow/orange clear liquid | [2] |
| Boiling Point | 85 °C @ 0.1 mmHg | [2] |
| Density | 1.249 - 1.25 g/mL at 25 °C | [2] |
| Purity (Assay) | ≥97% or ≥98.0% (by GC) | [2] |
| Refractive Index | n20/D 1.54 |[2] |
Table 2: Summary of Recommended Storage Conditions
| Condition | Recommendation | Source(s) |
|---|---|---|
| Temperature | Room Temperature OR 4°C | [1][2][3] |
| Atmosphere | Sealed in dry; Inert gas recommended | [1] |
| Light | Keep in dark place | [1] |
| Consensus | For optimal stability, store at 4°C, under an inert atmosphere, sealed from moisture, and protected from light. | |
Potential Degradation Pathways Visualization
The following diagram illustrates the most probable degradation reactions for this compound under improper storage conditions.
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography (GC)
This method provides a general guideline for assessing the purity of this compound.
-
Objective: To quantify the purity of the compound and detect any volatile impurities.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1, HP-5ms, or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Method:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Injector: Set temperature to 250°C. Use a split injection mode (e.g., 50:1 split ratio). Injection volume: 1 µL.
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Detector: FID set at 280°C.
-
-
Data Analysis: Calculate the purity by the area percent method. The peak corresponding to this compound should be the major component. New, smaller peaks indicate the presence of impurities.
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
This method is used to confirm the chemical structure and identify potential degradation products.
-
Objective: To verify the structural integrity of the compound.
-
Instrumentation: NMR Spectrometer (300 MHz or higher).
-
Method:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition: Acquire a standard proton (¹H) NMR spectrum.
-
Data Analysis: Compare the obtained spectrum with a reference spectrum. Key expected signals for the pure compound include:
-
A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.
-
A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.
-
A multiplet for the dithiolane ring protons (-S-CH₂-CH₂-S-).
-
A singlet for the proton at the C2 position of the dithiolane ring (-S-CH-S-).
-
-
The appearance of new signals, especially broad peaks in the acid region (>10 ppm), may indicate hydrolysis to the carboxylic acid. Changes in the chemical shifts of the dithiolane ring protons may suggest oxidation.
-
References
- 1. Ethyl 1,3-dithiane-2-carboxylate CAS#: 20462-00-4 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. usbio.net [usbio.net]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis, Properties, Chemical Reactivity of 1,3-Dithiolane_Chemicalbook [chemicalbook.com]
- 7. Studies on the oxidation of 1, 3-dithiane and 5, 5-disubstituted analogues including X-ray crystal structure, equilibration studies and pKa measurements on selected oxides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. GSRS [gsrs.ncats.nih.gov]
Technical Support Center: Deprotection of Dithiolane Protecting Groups
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the deprotection of dithiolane protecting groups.
Troubleshooting Guide
Question: My dithiolane deprotection is incomplete, resulting in low yields of the desired carbonyl compound. What are the common causes and how can I improve the yield?
Answer:
Incomplete deprotection is a frequent issue. Several factors can contribute to this problem. Consider the following troubleshooting steps:
-
Reagent Choice: The stability of the dithiolane group is significant, and its removal often requires specific and sometimes harsh conditions.[1][2] If you are using a mild reagent, it may not be sufficiently reactive for your substrate. Conversely, overly harsh reagents can lead to degradation of your starting material or product.
-
Reaction Conditions: Time, temperature, and solvent can all play a crucial role.
-
Reaction Time: Some methods require extended reaction times.[3][4] Monitor your reaction by TLC or LC-MS to determine the optimal reaction time.
-
Temperature: Increasing the temperature may drive the reaction to completion, but be cautious of potential side reactions.
-
Solvent: The choice of solvent can influence reagent solubility and reactivity. Some modern methods utilize aqueous or solvent-free conditions.[3][5][6]
-
-
Reagent Stoichiometry: Ensure you are using the correct molar ratio of your deprotection reagent to the dithiolane-protected substrate. An insufficient amount of the reagent will naturally lead to incomplete conversion.
-
Substrate Steric Hindrance: Sterically hindered dithiolanes can be more difficult to deprotect. In such cases, a more reactive reagent or more forcing conditions may be necessary.
A logical workflow for troubleshooting incomplete deprotection is outlined below:
Question: I am observing significant side product formation during the deprotection of my dithiolane. How can I improve the selectivity of the reaction?
Answer:
Side product formation is often due to the reactivity of the deprotection reagents with other functional groups in your molecule or over-reaction with the desired product.
-
Chemoselectivity of the Reagent: Many deprotection methods, especially those using strong oxidants, can react with sensitive functional groups.[1] It is crucial to choose a reagent that is chemoselective for the dithiolane group in the presence of other functionalities in your substrate. For instance, methods using H₂O₂/I₂ in a micellar system have been shown to be compatible with various protecting groups like BOC, Cbz, and benzyl ethers.[5][7]
-
Over-oxidation: If your target compound is an aldehyde, some oxidative deprotection methods can lead to over-oxidation to the corresponding carboxylic acid.[3] In such cases, milder, non-oxidative methods or carefully controlled oxidative conditions are preferable.
-
Reaction Conditions: Lowering the reaction temperature or reducing the reaction time can sometimes minimize side product formation. Monitoring the reaction closely is key.
Question: My deprotection reaction is very slow. Are there ways to accelerate it without causing degradation?
Answer:
Slow reaction rates are a common issue, particularly with less reactive substrates.
-
Alternative Reagents: Some modern deprotection methods are designed for speed. For example, solid-state deprotection using mercury(II) nitrate trihydrate can be very fast, often completing in minutes.[3][6] However, the toxicity of mercury is a significant drawback.
-
Catalysis: Some methods employ catalysts to speed up the reaction. For example, the use of an iodine catalyst with hydrogen peroxide significantly enhances the rate of deprotection.[5][7]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times for deprotection reactions.[2]
Frequently Asked Questions (FAQs)
Q1: What are some of the most common reagents used for dithiolane deprotection?
A1: A wide variety of reagents can be used, generally categorized as electrophilic/Lewis acidic or oxidative.
-
Mercury-based reagents: (e.g., HgCl₂/HgO, Hg(NO₃)₂·3H₂O) are highly effective and fast but are toxic.[3][6][8]
-
Iodine-based reagents: (e.g., I₂ with H₂O₂, NIS) are often milder and more environmentally friendly.[5][7]
-
Oxidizing agents: (e.g., o-iodoxybenzoic acid (IBX), Oxone®, Selectfluor™) are effective but require careful control to avoid side reactions.[1]
-
Acidic methods: (e.g., polyphosphoric acid/acetic acid, TMSCl/NaI) can be effective for certain substrates.[4][9]
Q2: Are there any "green" or environmentally friendly methods for dithiolane deprotection?
A2: Yes, there is a growing interest in developing more sustainable methods.
-
The use of 30% aqueous hydrogen peroxide with a catalytic amount of iodine in a micellar system is considered a green protocol as it uses water as the solvent and avoids toxic heavy metals.[5][7]
-
Reactions that proceed in the absence of organic solvents, such as solid-state reactions, also reduce environmental impact.[3][6]
Q3: How do I choose the best deprotection method for my specific molecule?
A3: The choice of method depends heavily on the overall structure of your molecule.
-
Presence of other functional groups: If your molecule contains sensitive functional groups, you should opt for a mild and chemoselective method.
-
Steric hindrance: For sterically hindered dithiolanes, a more powerful reagent may be required.
-
Scale of the reaction: For large-scale synthesis, the cost and safety of the reagents are important considerations.
The following decision tree can help guide your choice of deprotection strategy:
Experimental Protocols & Data
Below are summarized protocols and comparative data for selected dithiolane deprotection methods.
Method 1: Hydrogen Peroxide and Iodine in a Micellar System
This method is noted for its mild and environmentally friendly conditions.[5][7]
Experimental Protocol:
-
To a solution of the dithiolane substrate (1 mmol) in an aqueous solution of sodium dodecyl sulfate (SDS, 5 mL, 0.2 mmol), add 30% aqueous hydrogen peroxide (0.45 mL).
-
Add iodine (5 mol%) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with aqueous Na₂S₂O₃ solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Substrate Type | Reaction Time | Yield (%) | Reference |
| Aromatic Aldehyde Derivative | 20 min - 1.5 h | ~100 | [7] |
| Aliphatic Aldehyde Derivative | 30 min - 1 h | 95 | [7] |
| Aromatic Ketone Derivative | 20 min - 4 h | ~100 | [7] |
| Aliphatic Ketone Derivative | 35 min - 1 h | ~100 | [7] |
Method 2: Solid-State Deprotection with Mercury(II) Nitrate Trihydrate
This is a very rapid and high-yielding method, but it involves a toxic heavy metal.[3][6]
Experimental Protocol:
-
In a mortar, add the dithiolane substrate (1 mmol) and mercury(II) nitrate trihydrate (2 mmol).
-
Grind the mixture with a pestle at room temperature for 1-4 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, wash the mixture with ethanol or acetonitrile (5 mL) and filter.
-
Evaporate the filtrate under vacuum.
-
Purify the crude product by flash chromatography if necessary.
| Substrate Type | Reaction Time (min) | Yield (%) | Reference |
| Aromatic Aldehyde Derivative | 1-4 | 90-98 | [3] |
| Aliphatic Aldehyde Derivative | 2-3 | 92-95 | [3] |
| Aromatic Ketone Derivative | 1-4 | 93-98 | [3] |
| Aliphatic Ketone Derivative | 2-3 | 90-94 | [3] |
Method 3: Polyphosphoric Acid (PPA) and Acetic Acid
This method utilizes inexpensive and readily available reagents under mild conditions.[4]
Experimental Protocol:
-
Mix the dithiolane substrate (50 mmol) with polyphosphoric acid (1-10 g) and acetic acid (2-10 drops).
-
Stir the mixture at 25-45 °C and monitor the reaction by TLC (typically 3-8 hours).
-
After completion, add water to hydrolyze the polyphosphoric acid.
-
Extract the product with dichloromethane.
-
Purify the product by column chromatography on silica gel.
| Substrate Type | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aromatic Aldehyde Derivative | 25-40 | 3-8 | 65-73 | [4] |
| Aliphatic Aldehyde Derivative | 30-45 | 4-6 | 68-72 | [4] |
| Aromatic Ketone Derivative | 30-40 | 3-5 | 82-92 | [4] |
| Aliphatic Ketone Derivative | 35-45 | 4-6 | 84-88 | [4] |
References
- 1. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 2. Protection and Deprotection [cem.com]
- 3. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Reactions of Ethyl 1,3-Dithiolane-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 1,3-dithiolane-2-carboxylate. The information is designed to address common issues encountered during alkylation and deprotection (hydrolysis) reactions, with a focus on overcoming incomplete conversions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete alkylation of this compound?
A1: Incomplete alkylation, often performed via a Corey-Seebach type reaction, can stem from several factors:
-
Incomplete Deprotonation: The acidity of the C-2 proton is crucial. Insufficiently strong base, incorrect stoichiometry, or suboptimal reaction temperature can lead to incomplete formation of the nucleophilic carbanion.
-
Base Reactivity with Ester: Strong organometallic bases like n-butyllithium (n-BuLi) can potentially react with the ethyl ester functionality, leading to side products and consumption of the base.
-
Electrophile Reactivity: The alkylating agent (electrophile) may be unreactive or sterically hindered, slowing down the reaction. Secondary and tertiary halides are generally poor electrophiles for this reaction.[1]
-
Side Reactions: The lithiated intermediate can be unstable and may undergo side reactions if the electrophile is not added promptly or if the reaction temperature is not carefully controlled.
Q2: I am observing low yields in the deprotection (hydrolysis) of my 2-alkylated this compound. What could be the cause?
A2: Low yields during the deprotection step to reveal the ketoester are a common challenge. Potential causes include:
-
Harsh Reaction Conditions: Traditional deprotection methods often require harsh conditions which can lead to degradation of the desired product, especially if other sensitive functional groups are present.[1]
-
Reagent Selection: The choice of deprotecting agent is critical. While mercury(II) salts are effective, they are highly toxic. Milder, non-mercury-based reagents may require optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry) to achieve high conversion.
-
Substrate Steric Hindrance: A bulky alkyl group at the C-2 position can sterically hinder the approach of the deprotecting agent, leading to sluggish and incomplete reactions.
-
Formation of Stable Intermediates: The reaction may stall at an intermediate stage if the conditions are not sufficient to drive the reaction to completion.
Q3: Can I use a milder base than n-butyllithium for the alkylation to avoid side reactions with the ester group?
A3: Yes, phase-transfer catalysis (PTC) offers a milder alternative for the alkylation of Ethyl 1,3-dithiane-2-carboxylate. This method uses a solid base like anhydrous potassium carbonate and a phase-transfer catalyst, which can circumvent the need for strong, non-selective organometallic bases and potentially improve yields by minimizing side reactions with the ester.[2]
Troubleshooting Guides
Incomplete Alkylation (Corey-Seebach Type Reaction)
| Symptom | Possible Cause | Suggested Solution |
| Starting material (this compound) remains after the reaction. | Incomplete deprotonation. | - Ensure the use of a sufficiently strong and freshly titrated base (e.g., n-BuLi).- Use a slight excess of the base (1.05-1.1 equivalents).- Optimize the deprotonation temperature, typically between -78°C and -30°C.[3] |
| Low yield of the desired alkylated product with the presence of unidentified byproducts. | The base is reacting with the ethyl ester. | - Consider using a milder base system such as phase-transfer catalysis with K₂CO₃.[2]- Use a less nucleophilic strong base if available.- Add the base slowly at a low temperature to minimize side reactions. |
| Reaction is sluggish or does not proceed to completion after the addition of the electrophile. | The electrophile is not reactive enough. | - Use more reactive electrophiles such as primary iodides or bromides, or allylic/benzylic halides.- Avoid secondary and tertiary halides.[1]- Increase the reaction temperature after the addition of the electrophile, but monitor for decomposition. |
| A complex mixture of products is observed. | The lithiated intermediate is unstable. | - Ensure the reaction is carried out under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere).- Add the electrophile promptly after the deprotonation step.- Maintain a low temperature throughout the reaction until quenching. |
Incomplete Deprotection (Hydrolysis)
| Symptom | Possible Cause | Suggested Solution |
| Starting material (2-alkylated dithiolane) is recovered. | The deprotection conditions are too mild or the reaction time is too short. | - Increase the reaction temperature or prolong the reaction time.- Increase the stoichiometry of the deprotecting agent.- Consider a more potent deprotection reagent (see table below). |
| Low yield of the desired ketoester with evidence of product degradation. | The deprotection conditions are too harsh. | - Use a milder deprotection method (e.g., iodine/H₂O₂, non-mercury based reagents).- Carefully control the reaction temperature and monitor the reaction progress closely by TLC or LC-MS. |
| The reaction is slow and does not go to completion, even with extended reaction times. | Steric hindrance from the C-2 substituent. | - Employ a deprotection method that is less sensitive to steric hindrance.- Higher temperatures and longer reaction times may be necessary, but balance this with potential product degradation. |
Quantitative Data: Comparison of Deprotection Methods for 1,3-Dithiolanes
The following table summarizes the yields of carbonyl compounds from the deprotection of various 1,3-dithiolanes using different reagents. While not specific to this compound derivatives, it provides a useful comparison of the efficacy of different methods.
| Reagent | Substrate | Yield (%) | Reference |
| Hg(NO₃)₂·3H₂O | 2-(3-nitrophenyl)-1,3-dithiane | 95 | [4] |
| Hg(NO₃)₂·3H₂O | 2-heptyl-1,3-dithiane | 96 | [5] |
| Polyphosphoric Acid / Acetic Acid | 2-phenyl-1,3-dithiolane | 85 | |
| I₂ / H₂O₂ in SDS/H₂O | 2-phenyl-1,3-dithiane | 95 | [1] |
| o-Iodoxybenzoic acid (IBX) / β-CD in H₂O | 2-phenyl-1,3-dithiolane | High (not specified) | [1] |
| TMSCl / NaI in CH₃CN | 2-phenyl-1,3-dithiane | High (not specified) | [6] |
Experimental Protocols
Alkylation of Ethyl 1,3-dithiane-2-carboxylate via Phase-Transfer Catalysis
This protocol is adapted from a procedure for the alkylation of related compounds and offers a milder alternative to the Corey-Seebach reaction.[2]
Materials:
-
Ethyl 1,3-dithiane-2-carboxylate
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Anhydrous solvent (e.g., Toluene or Acetonitrile)
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (2-3 equivalents) and a catalytic amount of tetrabutylammonium bromide (0.1 equivalents) in the chosen anhydrous solvent, add Ethyl 1,3-dithiane-2-carboxylate (1 equivalent).
-
Add the alkyl halide (1.1-1.2 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with the solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Deprotection of 2-Alkyl-1,3-dithiolane-2-carboxylates using a Non-Mercury Reagent
This protocol is a general method using an iodine/hydrogen peroxide system, which is an environmentally benign alternative to heavy metal reagents.[1]
Materials:
-
2-Alkyl-1,3-dithiolane-2-carboxylate
-
30% Aqueous hydrogen peroxide (H₂O₂)
-
Iodine (I₂)
-
Sodium dodecyl sulfate (SDS)
-
Water
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
In a round-bottom flask, dissolve the 2-alkyl-1,3-dithiolane-2-carboxylate (1 equivalent) and sodium dodecyl sulfate (as a surfactant) in water.
-
Add a catalytic amount of iodine (e.g., 5 mol%).
-
To the stirred mixture, add 30% aqueous hydrogen peroxide (2-3 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete within 30-60 minutes.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ketoester by column chromatography.
Visualizations
Caption: General workflow for the alkylation of this compound.
Caption: General workflow for the deprotection of 2-alkylated dithiolane esters.
Caption: A logical flow diagram for troubleshooting incomplete conversions.
References
- 1. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Corey-Seebach Reaction [organic-chemistry.org]
- 4. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of Ethyl 1,3-dithiolane-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of ethanedithiol impurities from Ethyl 1,3-dithiolane-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of ethanedithiol impurity in my sample of this compound?
A1: Ethanedithiol is a reactant used in the synthesis of this compound. The primary source of its impurity is unreacted starting material remaining after the reaction is complete. This is often due to the use of excess ethanedithiol to drive the reaction to completion or incomplete reaction kinetics.
Q2: Why is it crucial to remove ethanedithiol from my final product?
A2: Ethanedithiol is known for its strong, unpleasant odor.[1] Its presence, even in trace amounts, can interfere with subsequent synthetic steps, affect the purity and stability of the final compound, and is unacceptable in drug development due to potential toxicity and malodor.
Q3: What are the main challenges in separating ethanedithiol from this compound?
A3: The main challenges include:
-
Volatility and Odor: Ethanedithiol is volatile and has a potent odor, making its handling and removal difficult without proper containment.
-
Reactivity: Thiols can be sensitive to oxidation and may require specific conditions for removal to avoid side reactions.
-
Product Sensitivity: The target compound, an ester, can be sensitive to harsh basic conditions (hydrolysis) that might otherwise be used to remove the acidic thiol.[2]
Q4: What methods can be used to remove residual ethanedithiol?
A4: Several methods can be employed, including:
-
Oxidative Quenching: Reacting the excess thiol with an oxidizing agent like sodium hypochlorite (bleach) to convert it into less volatile and less odorous byproducts.
-
Extractive Work-up: Carefully washing the organic product with a dilute basic solution to deprotonate and extract the thiol into the aqueous phase.
-
Scavenger Resins: Using solid-supported reagents that selectively react with and bind thiols, which can then be removed by filtration.
-
Distillation: Separating the more volatile ethanedithiol from the higher-boiling point ester by fractional distillation under reduced pressure.
Q5: How can I determine the level of ethanedithiol impurity in my sample?
A5: The most common and effective analytical methods are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive for detecting and quantifying volatile impurities like ethanedithiol.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to detect and quantify the ethanedithiol impurity by integrating its characteristic signals relative to the product signals.
Troubleshooting Guides
Problem 1: Persistent foul odor in the product after initial work-up.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete removal of ethanedithiol. | Implement a more rigorous purification method such as oxidative quenching or treatment with a scavenger resin. | The odor should be significantly reduced or eliminated. |
| Entrapment of ethanedithiol in the product matrix. | Dissolve the product in a suitable solvent and re-precipitate or perform a thorough distillation. | Release and removal of trapped ethanedithiol. |
Problem 2: Product degradation during purification.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Use of harsh basic conditions during extractive work-up causing ester hydrolysis. | Use a milder base (e.g., dilute sodium bicarbonate) and perform the extraction at a lower temperature with minimal contact time. | Preservation of the ester functionality while still removing the thiol. |
| Oxidation of the dithiolane ring in the product during oxidative quenching. | Use a controlled amount of the oxidizing agent and monitor the reaction closely. Add the oxidant slowly at a low temperature. | Selective oxidation of the ethanedithiol impurity without affecting the product. |
Problem 3: Low recovery of this compound after purification.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Co-extraction of the product into the aqueous phase during work-up. | Back-extract the aqueous washes with a fresh portion of the organic solvent. | Recovery of the dissolved product. |
| Loss of product during distillation. | Optimize distillation parameters (pressure, temperature) to minimize residence time at high temperatures. Ensure the vacuum is stable. | Improved recovery of the distilled product. |
| Adsorption of the product onto the scavenger resin. | Choose a scavenger resin with high selectivity for thiols and low affinity for the product. Wash the resin thoroughly with a suitable solvent after scavenging. | Minimal loss of product on the resin. |
Experimental Protocols & Data
Physical Properties for Separation
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| Ethanedithiol | 94.20 | 144-146 (at 760 mmHg)[4] | Soluble in water, ethanol, ether, acetone, benzene.[5] |
| This compound | 178.27 | 85 (at 0.1 mmHg) | Insoluble in water; soluble in common organic solvents. |
Protocol 1: Oxidative Quenching with Sodium Hypochlorite (Bleach)
This protocol is designed to oxidize residual ethanedithiol to less volatile and odorous compounds.
Workflow Diagram:
Caption: Oxidative quenching workflow for ethanedithiol removal.
Methodology:
-
Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a dilute solution of sodium hypochlorite (household bleach, typically 5-6%) dropwise with vigorous stirring. The amount of bleach should be calculated based on the expected amount of residual ethanedithiol (a slight excess, e.g., 1.2 equivalents, is recommended).[6]
-
Monitor the reaction by TLC or GC-MS to confirm the disappearance of ethanedithiol. The reaction is typically complete within 30-60 minutes.
-
Quench any remaining oxidant by adding a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Quantitative Data (Illustrative):
| Oxidant | Equivalents | Reaction Time (min) | Final Ethanedithiol Conc. |
| NaOCl | 1.2 | 30 | < 0.1% (by GC-MS) |
| NaOCl | 1.5 | 30 | < 0.05% (by GC-MS) |
Protocol 2: Extractive Work-up
This method utilizes the acidic nature of the thiol to remove it via a basic wash. Caution is advised to prevent hydrolysis of the ester product.
Workflow Diagram:
Caption: Extractive work-up for the removal of ethanedithiol.
Methodology:
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a cold (0-5 °C), dilute (e.g., 5%) aqueous solution of sodium bicarbonate. Shake gently to avoid emulsion formation.
-
Separate the aqueous layer. Repeat the wash 2-3 times, monitoring the pH of the aqueous layer to ensure it remains basic.
-
Wash the organic layer with water to remove any residual base, followed by a wash with brine to aid in drying.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 3: Use of Scavenger Resins
Scavenger resins offer a convenient method for removing excess reagents with simple filtration as the work-up.
Workflow Diagram:
Caption: Workflow for ethanedithiol removal using a scavenger resin.
Methodology:
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane, THF).
-
Add a thiol scavenger resin (e.g., ISOLUTE® Si-Thiol, Biotage) to the solution. Typically, 3-5 equivalents of the resin's functional group relative to the estimated amount of residual thiol are used.[7]
-
Stir or gently agitate the mixture at room temperature.
-
Monitor the reaction by GC-MS. The scavenging process can take from 15 minutes to a few hours.
-
Once the ethanedithiol is consumed, filter the mixture to remove the resin.
-
Wash the resin with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrates and concentrate under reduced pressure to yield the purified product.
Comparative Data for Scavenger Resins:
| Resin Type | Loading Capacity (mmol/g) | Typical Equivalents Used | Scavenging Time |
| ISOLUTE® Si-Thiol | 1.3 | 3-5 | 15 min - 2 h |
| Biotage® MP-TMT | 0.6 | 3-5 | 30 min - 4 h |
Protocol 4: Fractional Distillation
This method is suitable for larger-scale purifications where the boiling point difference between the impurity and the product is significant.
Methodology:
-
Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) to ensure adequate separation.
-
Charge the crude product to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Apply vacuum and gently heat the flask.
-
Carefully collect the initial fraction, which will be enriched in the more volatile ethanedithiol (Boiling Point: 144-146 °C at 760 mmHg).[4]
-
Monitor the temperature at the head of the column. A sharp rise in temperature will indicate that the product is beginning to distill.
-
Change the receiving flask to collect the purified this compound (Boiling Point: 85 °C at 0.1 mmHg).
Analytical Methods
GC-MS for Ethanedithiol Quantification:
-
Column: A non-polar column such as a DB-5ms or HP-5ms is suitable.
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 40 °C) to resolve the volatile ethanedithiol, then ramp up to elute the higher-boiling product. A typical program might be: 40 °C for 2 min, then ramp to 280 °C at 20 °C/min.
-
MS Detection: Use selected ion monitoring (SIM) for key ions of ethanedithiol (e.g., m/z 94, 61, 47) for high sensitivity and quantification.
1H NMR for Impurity Detection:
-
Solvent: CDCl3
-
Characteristic Peaks:
-
This compound: Look for the characteristic signals of the ethyl ester (triplet and quartet) and the dithiolane ring protons.
-
Ethanedithiol: The protons of ethanedithiol typically appear as a multiplet. The exact chemical shift can vary depending on concentration and solvent.
-
-
Quantification: Integrate the signal corresponding to the ethanedithiol protons against a known signal from the product to determine the molar ratio of the impurity.
This technical support guide provides a starting point for addressing the common issue of ethanedithiol removal. The optimal method will depend on the scale of the reaction, the equipment available, and the required purity of the final product. It is always recommended to perform small-scale trials to optimize the chosen purification method.
References
- 1. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Download [lf-public.deq.utah.gov:443]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Hypochlorite-induced oxidation of thiols: formation of thiyl radicals and the role of sulfenyl chlorides as intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
Technical Support Center: Characterization of Impurities in Ethyl 1,3-dithiolane-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 1,3-dithiolane-2-carboxylate. The information is designed to assist in the identification, quantification, and control of impurities during its synthesis and use.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
A1: Impurities in this compound can originate from several sources throughout the manufacturing process and storage. These are broadly categorized as:
-
Process-Related Impurities: These are substances that are formed during the synthesis of the molecule. They can include unreacted starting materials, intermediates, by-products from side reactions, and reagents or catalysts used in the synthesis. For instance, in the synthesis from a carbonyl compound and 1,2-ethanedithiol, residual starting materials or incompletely reacted intermediates could be present.[1]
-
Degradation Products: These impurities arise from the decomposition of this compound over time due to exposure to environmental factors such as heat, light, humidity, or reactive atmospheric gases. Forced degradation studies are often employed to predict and identify these potential degradation products.[2][3][4][5]
-
Residual Solvents: Solvents used during the synthesis and purification steps that are not completely removed can remain as impurities.
-
Inorganic Impurities: These can include reagents, catalysts, and heavy metals that may be introduced during the manufacturing process.
Q2: What are the common analytical techniques used for impurity profiling of this compound?
A2: A variety of modern analytical techniques are employed for the separation, identification, and quantification of impurities in pharmaceutical compounds like this compound.[6][7][8][9] The most commonly used methods include:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the primary techniques for separating and quantifying impurities.[9] They offer high resolution and sensitivity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is powerful for identifying unknown impurities by providing molecular weight and structural information.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[6][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a key technique for the definitive structural elucidation of isolated impurities.[6][10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about the functional groups present in an impurity, aiding in its identification.
Q3: Why are forced degradation studies important for this compound?
A3: Forced degradation, or stress testing, is a critical component of pharmaceutical development and is recommended by regulatory bodies like the ICH.[3][4] These studies involve subjecting the drug substance to harsh conditions (e.g., acid and base hydrolysis, oxidation, heat, and light) to accelerate its decomposition. The primary purposes of forced degradation studies for this compound are:
-
Identification of Degradation Pathways: They help in understanding how the molecule degrades, which is crucial for developing stable formulations.[4]
-
Identification of Potential Degradants: These studies generate potential degradation products that might form under normal storage conditions over a longer period.[4][5]
-
Development and Validation of Stability-Indicating Analytical Methods: The information gathered is used to develop and validate analytical methods that can separate and quantify the active ingredient from its degradation products, ensuring the method is "stability-indicating."
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed in the HPLC Chromatogram
| Possible Cause | Troubleshooting Steps |
| Process-Related Impurity | - Review the synthetic route of this compound to identify potential starting materials, intermediates, or by-products that could be the source of the peak. - Analyze samples from different batches to see if the impurity is consistently present. - If a potential impurity is identified, synthesize or procure a reference standard for confirmation. |
| Degradation Product | - Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) to see if the unknown peak is generated under any of these stress conditions. - If the peak intensity increases under a specific stress condition, it is likely a degradation product. - Use LC-MS to obtain the mass of the impurity to help in its identification. |
| Contamination | - Check the purity of the solvents and reagents used in the mobile phase and sample preparation. - Run a blank injection (mobile phase only) to ensure the peak is not from the system or solvents. - Ensure proper cleaning of glassware and sample vials. |
Issue 2: Difficulty in Identifying an Unknown Impurity
| Possible Cause | Troubleshooting Steps |
| Insufficient Data for Structural Elucidation | - Utilize hyphenated techniques like LC-MS/MS or GC-MS to obtain fragmentation patterns, which can provide structural clues. - If the impurity can be isolated in sufficient quantity (e.g., through preparative HPLC), use NMR spectroscopy (¹H, ¹³C, and 2D-NMR) for definitive structure elucidation.[10] - High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition of the impurity.[6] |
| Co-elution of Peaks | - Modify the HPLC method (e.g., change the mobile phase composition, gradient profile, column chemistry, or temperature) to achieve better separation. - Consider using a different chromatographic technique, such as gas chromatography if the impurity is volatile. |
| Lack of a Reference Standard | - Based on the proposed structure from spectroscopic data, attempt to synthesize the impurity to create a reference standard for confirmation. - Search chemical literature and databases for known impurities of similar dithiolane compounds. |
Experimental Protocols
Protocol 1: General Reverse-Phase HPLC Method for Impurity Profiling
This is a general starting protocol and may require optimization for specific impurities.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Studies
-
Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60 °C for 2 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and keep at room temperature for 1 hour. Neutralize with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for 24 hours.[5]
-
Thermal Degradation: Keep the solid sample in an oven at 105 °C for 24 hours.[2]
-
Photolytic Degradation: Expose the sample (solid and in solution) to a combination of UV and visible light as per ICH Q1B guidelines.[5]
Data Presentation
Table 1: Hypothetical Impurity Profile of this compound (Batch XYZ)
| Peak No. | Retention Time (min) | Relative Retention Time (RRT) | Area % | Proposed Identity | Classification |
| 1 | 5.2 | 0.45 | 0.08% | Unreacted Starting Material | Process-Related |
| 2 | 8.9 | 0.78 | 0.12% | By-product 1 | Process-Related |
| 3 | 11.4 | 1.00 | 99.65% | This compound | API |
| 4 | 13.1 | 1.15 | 0.05% | Unknown | - |
| 5 | 15.6 | 1.37 | 0.10% | Degradation Product A | Degradant |
Visualizations
Caption: Workflow for the analysis and characterization of impurities.
Caption: Logical relationship of impurity sources.
References
- 1. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. rroij.com [rroij.com]
- 9. biotech-spain.com [biotech-spain.com]
- 10. researchgate.net [researchgate.net]
Improving the chemoselectivity of reactions with Ethyl 1,3-dithiolane-2-carboxylate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 1,3-dithiolane-2-carboxylate. The focus is on improving the chemoselectivity of its reactions, particularly in the context of C-C bond formation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a derivative of 1,3-dithiolane. Its primary application is in "umpolung" or "polarity inversion" chemistry.[1][2] The carbon atom at the 2-position, which is normally electrophilic in a corresponding carbonyl compound, can be deprotonated to form a nucleophilic carbanion. This carbanion, a masked acyl anion equivalent, can then react with various electrophiles to form new carbon-carbon bonds.[3][4] This strategy is a cornerstone of the Corey-Seebach reaction.[3][5][6]
Q2: Why is the C-2 proton of this compound acidic?
The acidity of the C-2 proton (pKa ≈ 30 for related 1,3-dithianes) is due to the ability of the adjacent sulfur atoms to stabilize the resulting negative charge.[3] This stabilization stems from the polarizability of sulfur and the longer C-S bond length.[3] The presence of the electron-withdrawing ethyl carboxylate group further increases the acidity of this proton, facilitating its removal with a strong base.
Q3: What is the Corey-Seebach reaction and how does this compound relate to it?
The Corey-Seebach reaction is a method for synthesizing ketones and other carbonyl-containing compounds by using lithiated 1,3-dithianes or dithiolanes as acyl anion equivalents.[5][7] The process typically involves:
-
Formation of a dithioacetal from an aldehyde.
-
Deprotonation at the C-2 position using a strong base like n-butyllithium (n-BuLi).[5][7]
-
Reaction of the resulting carbanion with an electrophile (e.g., alkyl halide, epoxide, ketone).[5][6]
-
Hydrolysis (deprotection) of the dithioacetal to reveal the final carbonyl product.[3]
This compound is a pre-functionalized starting material for such reactions, where the initial aldehyde is glyoxylic acid ethyl ester.
Q4: What are the common side reactions when using lithiated dithiolanes?
Common side reactions include competing elimination reactions when using hindered alkyl halides, fragmentation of the dithiolane ring, and reactions with the solvent if not chosen carefully.[3] For this compound specifically, potential side reactions include self-condensation or reaction of the lithiated species with the ester carbonyl of another molecule.
Troubleshooting Guides
Issue 1: Low or No Yield of the Alkylated/Acylated Product
Q: My reaction with the lithiated dithiolane and an electrophile is giving a low yield. What could be the cause?
A: Low yields can stem from several factors related to the formation and reactivity of the carbanion.
-
Incomplete Deprotonation: The formation of the 2-lithio-1,3-dithiolane is crucial.
-
Base Quality: Ensure your n-butyllithium is properly titrated and has not degraded.
-
Temperature: Deprotonation is typically performed at low temperatures (-30 °C to -78 °C) to prevent side reactions.[3]
-
Solvent: Use a dry, aprotic solvent like tetrahydrofuran (THF). Traces of water will quench the base and the carbanion.
-
-
Side Reaction with Electrophile: The electrophile itself might be problematic.
-
Steric Hindrance: Highly hindered electrophiles may react slowly or favor elimination pathways.
-
Base Sensitivity: The electrophile may not be stable to the strong basic conditions.
-
-
Reaction Quenching: The lithiated intermediate is highly reactive and can be quenched by moisture or acidic impurities. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
Issue 2: Difficulty with the Deprotection Step
Q: I have successfully formed my 2-substituted dithiolane, but I am struggling to hydrolyze it back to the carbonyl group. Why is this step difficult?
A: The deprotection of dithioacetals can be challenging due to their high stability under both acidic and basic conditions.[8][9] The excellent nucleophilicity of sulfur makes the hydrolysis equilibrium unfavorable.[3] Harsh conditions are often required, which can be incompatible with other functional groups in the molecule.[10]
Troubleshooting Steps:
-
Choice of Reagent: A variety of reagents have been developed for this purpose, as simple acid hydrolysis is often ineffective. The choice depends on the other functional groups present in your molecule. Mild and chemoselective methods are often preferred.
-
Irreversible Removal: The key to successful deprotection is the irreversible removal of the dithiol products.[3] This is often achieved by using reagents that form stable metal thiolates (e.g., mercury(II) salts) or by oxidizing the sulfur.[3][9]
-
Optimize Conditions: Reaction times and temperatures can vary significantly depending on the substrate and the chosen method.
Data Presentation
Table 1: Comparison of Selected Reagents for Dithiolane Deprotection
| Reagent System | Conditions | Typical Reaction Time | Advantages | Disadvantages | Citation(s) |
| Hg(NO₃)₂·3H₂O | Solid-state, grinding | 1-4 min | Very fast, high yields, mild conditions | Uses toxic heavy metal (mercury) | [9] |
| H₂O₂ (30%) / I₂ (cat.) | Water, SDS (micellar) | 30 min - 2.5 hrs | Green, avoids heavy metals, neutral conditions, tolerates many protecting groups | May not work for all substrates | [11] |
| o-Iodoxybenzoic acid (IBX) | Water, β-cyclodextrin | 1-3 hrs | Neutral conditions, room temperature, good yields | IBX can be explosive under certain conditions | [10] |
| Polyphosphoric acid (PPA) / Acetic Acid | 20-45 °C | Variable | Inexpensive, simple procedure | Strongly acidic, may not be suitable for acid-sensitive substrates | [8] |
| tert-Butyl hydroperoxide (TBHP) | Methanol, reflux | ~6 hrs | Readily available, avoids heavy metals | Requires elevated temperature, longer reaction time | [12] |
This table is a summary and not exhaustive. Researchers should consult the primary literature for specific substrate compatibility and detailed procedures.
Experimental Protocols
Protocol 1: General Procedure for Alkylation of this compound
This protocol is a generalized procedure based on the principles of the Corey-Seebach reaction.[3][5]
-
Setup: Under an inert atmosphere (N₂ or Ar), add a solution of this compound in dry THF to a flame-dried flask equipped with a magnetic stirrer.
-
Deprotonation: Cool the solution to -30 °C. Add one equivalent of n-butyllithium (n-BuLi) dropwise via syringe. Stir the solution for 1-2 hours at this temperature. Successful formation of the lithiated species is often indicated by a color change.
-
Alkylation: Add a solution of the desired electrophile (e.g., 1 equivalent of an alkyl bromide) in dry THF dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to stir at low temperature for several hours, then let it warm slowly to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench by slowly adding a saturated aqueous solution of NH₄Cl.
-
Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting 2-alkyl-2-carboethoxy-1,3-dithiolane product by flash column chromatography.
Protocol 2: General Deprotection using Hydrogen Peroxide and Iodine
This protocol is adapted from a mild, environmentally friendly procedure.[11]
-
Preparation: In a round-bottom flask, dissolve the 2-substituted-1,3-dithiolane substrate in water containing sodium dodecyl sulfate (SDS) to form a micellar solution.
-
Catalyst Addition: Add a catalytic amount of iodine (5 mol%).
-
Oxidation: Add 30% aqueous hydrogen peroxide (H₂O₂) dropwise to the stirring mixture at room temperature.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC. Reaction times can range from 30 minutes to a few hours.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ to remove excess iodine. Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purification: Purify the final carbonyl compound by column chromatography.
Visualizations
Caption: General workflow for the alkylation and deprotection of this compound.
Caption: A troubleshooting flowchart for diagnosing low-yield alkylation reactions.
Caption: Logical diagram of competing reaction pathways affecting chemoselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. rjstonline.com [rjstonline.com]
- 3. Corey-Seebach Reaction [organic-chemistry.org]
- 4. Corey–Seebach reaction | Semantic Scholar [semanticscholar.org]
- 5. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 11. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 12. electronicsandbooks.com [electronicsandbooks.com]
Validation & Comparative
Spectroscopic Analysis and Confirmation of Ethyl 1,3-dithiolane-2-carboxylate: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive spectroscopic analysis of Ethyl 1,3-dithiolane-2-carboxylate, a versatile building block in organic synthesis. Through a detailed examination of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, this document offers a clear pathway to its identification and confirmation. Furthermore, a comparative analysis with related thioester compounds is presented to highlight the unique spectral characteristics of the target molecule.
Comparative Spectroscopic Data
To facilitate a clear understanding of the spectroscopic profile of this compound, the following tables summarize its key spectral data alongside two comparable molecules: Mthis compound and Ethyl thioacetate. This comparative approach allows for the discernment of subtle yet significant differences in their spectral features, aiding in unambiguous identification.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| This compound | ~2980, ~2930, ~1730, ~1280, ~1180, ~1020 | C-H (alkane), C=O (ester), C-O (ester), C-S |
| Mthis compound | ~2950, ~1735, ~1270, ~1190, ~1010 | C-H (alkane), C=O (ester), C-O (ester), C-S |
| Ethyl thioacetate | ~2970, ~1690, ~1130 | C-H (alkane), C=O (thioester), C-S |
Table 2: ¹H NMR Spectroscopy Data (Solvent: CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~4.70 | s | 1H | S-CH-S |
| ~4.20 | q | 2H | O-CH₂-CH₃ | |
| ~3.35 | m | 4H | S-CH₂-CH₂-S | |
| ~1.30 | t | 3H | O-CH₂-CH₃ | |
| Mthis compound | ~4.65 | s | 1H | S-CH-S |
| ~3.75 | s | 3H | O-CH₃ | |
| ~3.30 | m | 4H | S-CH₂-CH₂-S | |
| Ethyl thioacetate | ~2.55 | q | 2H | S-CH₂-CH₃ |
| ~2.30 | s | 3H | C(=O)-CH₃ | |
| ~1.25 | t | 3H | S-CH₂-CH₃ |
Table 3: ¹³C NMR Spectroscopy Data (Solvent: CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~170 | C=O (ester) |
| ~62 | O-CH₂ | |
| ~55 | S-CH-S | |
| ~40 | S-CH₂ | |
| ~14 | CH₃ | |
| Mthis compound | ~171 | C=O (ester) |
| ~54 | S-CH-S | |
| ~52 | O-CH₃ | |
| ~40 | S-CH₂ | |
| Ethyl thioacetate | ~195 | C=O (thioester) |
| ~30 | C(=O)-CH₃ | |
| ~23 | S-CH₂ | |
| ~15 | CH₃ |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 178 | 149, 105, 73, 61 |
| Mthis compound | 164 | 135, 105, 59, 61 |
| Ethyl thioacetate | 104 | 75, 61, 43 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
1. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is utilized.
-
Sample Preparation: A small drop of the neat liquid sample (this compound) is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a thin liquid film.
-
Data Acquisition: A background spectrum of the clean salt plates is recorded. Subsequently, the spectrum of the sample is acquired over a range of 4000-400 cm⁻¹.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is employed for both ¹H and ¹³C NMR analysis.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Data Acquisition: The proton NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 90 degrees.
-
¹³C NMR Data Acquisition: The carbon-13 NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) and a longer relaxation delay (2-5 seconds) are typically used. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data is Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal.
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.
-
Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion source, typically via a direct insertion probe or through a gas chromatograph (GC) inlet.
-
Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Data Interpretation: The mass spectrum is plotted as the relative abundance of ions versus their m/z ratio. The peak with the highest m/z value generally corresponds to the molecular ion, and the fragmentation pattern provides valuable information about the structure of the molecule.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and confirmation of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
A Comparative Guide to Dithiane Protecting Groups: Ethyl 1,3-dithiolane-2-carboxylate in Focus
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. Among the arsenal of carbonyl protecting groups, dithioacetals, particularly 1,3-dithianes and 1,3-dithiolanes, have carved out a significant niche. Their stability to a wide range of reaction conditions and their unique ability to undergo "umpolung" (polarity inversion) reactivity make them invaluable tools for synthetic chemists.
This guide provides a comprehensive comparison of Ethyl 1,3-dithiolane-2-carboxylate with other commonly employed dithiane protecting groups. We will delve into their relative performance in terms of formation, stability, and deprotection, supported by experimental data and detailed protocols.
Formation of Dithioacetals: A Comparative Overview
The formation of dithioacetals typically involves the reaction of a carbonyl compound with a dithiol in the presence of a Lewis or Brønsted acid catalyst. The choice of dithiol dictates the resulting ring size (1,2-ethanedithiol for dithiolanes and 1,3-propanedithiol for dithianes).
| Feature | This compound | General 1,3-Dithiane |
| Starting Carbonyl | Ethyl glyoxylate | Aldehyde or Ketone |
| Dithiol | 1,2-Ethanedithiol | 1,3-Propanedithiol |
| Typical Catalyst | Lewis Acid (e.g., BF₃·OEt₂) | Lewis or Brønsted Acid |
| Reaction Conditions | Typically mild conditions | Varies, can require heating |
| Key Advantage | Introduces an ester functionality | Forms a stable six-membered ring |
Experimental Protocol: General Synthesis of a 1,3-Dithiane from an Aldehyde
This protocol is a representative example of dithiane formation.
Materials:
-
Aldehyde (1.0 equiv)
-
1,3-Propanedithiol (1.1 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 equiv)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the aldehyde in CH₂Cl₂ at 0 °C, add 1,3-propanedithiol.
-
Add BF₃·OEt₂ dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stability and Reactivity: The Dithiolane vs. Dithiane Dichotomy
The five-membered ring of this compound and the six-membered ring of 1,3-dithianes exhibit notable differences in stability and reactivity.
Stability:
-
1,3-Dithianes (six-membered ring): Generally more stable. They are robust to a wide range of acidic and basic conditions.
-
1,3-Dithiolanes (five-membered ring): While still stable to many conditions, the C2-lithiated derivatives of dithiolanes are known to be more prone to fragmentation into ethene and a dithiocarboxylate anion compared to their dithiane counterparts. This can be a significant drawback in applications requiring strong basic conditions for C-C bond formation.
Reactivity and "Umpolung":
A key feature of dithianes is their utility in the Corey-Seebach reaction, a classic example of umpolung. The acidic C2 proton of a 1,3-dithiane (pKa ≈ 31) can be abstracted by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion. This acyl anion equivalent can then react with various electrophiles, effectively reversing the normal electrophilic nature of the carbonyl carbon.
Experimental Protocol: Lithiation and Alkylation of 1,3-Dithiane (Corey-Seebach Reaction)
Materials:
-
1,3-Dithiane (1.0 equiv)
-
n-Butyllithium (1.1 equiv, solution in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide) (1.1 equiv)
Procedure:
-
Dissolve 1,3-dithiane in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -30 °C.
-
Slowly add n-butyllithium dropwise, maintaining the temperature below -20 °C. The solution typically turns yellow.
-
Stir the mixture at this temperature for 1-2 hours.
-
Add the alkyl halide dropwise, keeping the temperature below -20 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the resulting 2-alkyl-1,3-dithiane by column chromatography or distillation.
Deprotection: Regenerating the Carbonyl Group
The removal of the dithioacetal to regenerate the carbonyl functionality is a critical step. A variety of methods have been developed, with varying degrees of mildness and efficiency.
| Reagent/Method | Substrate Type | Typical Conditions | Reaction Time | Yield (%) | Notes |
| Mercury(II) Chloride (HgCl₂) | Dithianes & Dithiolanes | HgCl₂, CaCO₃, aq. CH₃CN, reflux | 1-4 h | 80-95 | Caution: Highly toxic mercury salts. |
| Mercury(II) Nitrate Trihydrate | Dithianes & Dithiolanes | Solid-state grinding | 1-4 min | 90-98 | Fast and efficient, but uses toxic mercury. |
| N-Bromosuccinimide (NBS) | Dithianes & Dithiolanes | NBS, aq. acetone, 0 °C to rt | 15-60 min | 85-95 | Mild and effective for many substrates. |
| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | Dithianes | aq. CH₃CN, 0 °C | 5-30 min | 80-95 | Often used for sensitive substrates. |
| **Iodine (I₂) / Hydrogen Peroxide (H₂O₂) ** | Dithianes & Dithiolanes | I₂ (cat.), 30% H₂O₂, SDS, H₂O, rt | 30-60 min | 85-95 | A greener, mild alternative. |
| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Dithianes | DDQ, aq. CH₃CN, rt | 1-3 h | 70-90 | Effective, but can be substrate-dependent. |
| Polyphosphoric Acid (PPA) / Acetic Acid | Dithianes & Dithiolanes | PPA, HOAc, 20-45 °C | 3-8 h | 70-90+ | Inexpensive and safe reagents. |
Experimental Protocol: Deprotection using Iodine/Hydrogen Peroxide
This protocol represents a milder and more environmentally friendly approach to dithioacetal cleavage.
Materials:
-
Dithioacetal (1.0 equiv)
-
30% Aqueous Hydrogen Peroxide (H₂O₂) (4.0 equiv)
-
Iodine (I₂) (0.05 equiv)
-
Sodium dodecyl sulfate (SDS) (0.1 equiv)
-
Water
Procedure:
-
To a solution of the dithioacetal in water, add SDS and iodine.
-
Add 30% aqueous H₂O₂ dropwise at room temperature.
-
Stir the mixture vigorously for 30-60 minutes, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting carbonyl compound by column chromatography.
Logical Selection of a Dithiane Protecting Group
The choice between this compound and other dithiane protecting groups depends on the specific synthetic strategy. The following decision tree can aid in this selection process.
Conclusion
This compound offers a unique combination of carbonyl protection and the introduction of an ester functionality. This can be advantageous in synthetic routes where this dual role simplifies the overall scheme. However, its five-membered ring structure may be less stable under strongly basic conditions compared to the more robust six-membered 1,3-dithianes.
For applications requiring the classic Corey-Seebach umpolung reactivity, especially when stability to strong bases is crucial, traditional 1,3-dithianes remain the protecting group of choice. The selection of the deprotection method should be guided by the sensitivity of the substrate and the desired balance between reaction speed, yield, and the toxicity of the reagents. Ultimately, a thorough understanding of the properties of these versatile protecting groups allows for their strategic and effective implementation in complex organic synthesis.
The Formyl Anion's Versatile Toolkit: A Comparative Guide to Ethyl 1,3-Dithiolane-2-carboxylate in Synthesis
For researchers, scientists, and drug development professionals, the strategic choice of reagents is paramount to the success of complex organic syntheses. Among the diverse array of synthetic tools, acyl anion equivalents play a crucial role in the formation of carbon-carbon bonds. This guide provides a comprehensive comparison of Ethyl 1,3-dithiolane-2-carboxylate, a prominent formyl anion equivalent, with its alternatives, supported by experimental data and detailed protocols.
This compound stands out as a versatile and stable precursor to a nucleophilic formyl group, enabling a variety of transformations that are otherwise challenging. Its application in the synthesis of pharmaceuticals and other complex molecules is well-documented.[1] This guide will delve into its advantages in key synthetic operations, including alkylation, acylation, and Michael additions, while providing a comparative analysis with other commonly used reagents.
At the Heart of Umpolung: The Corey-Seebach Reaction
The concept of "umpolung" or polarity inversion is central to the utility of reagents like this compound. The Corey-Seebach reaction, a cornerstone of modern organic synthesis, leverages 1,3-dithianes and their derivatives as acyl anion equivalents.[2][3] Deprotonation of the C2 position creates a nucleophilic center that can react with a wide range of electrophiles.
While both 1,3-dithianes and 1,3-dithiolanes can be employed in the Corey-Seebach reaction, the choice between them can influence reaction outcomes.
Alkylation Reactions: A Head-to-Head Comparison
The alkylation of the carbanion generated from this compound is a fundamental C-C bond-forming reaction. Here, we compare its performance with its six-membered ring counterpart, Ethyl 1,3-dithiane-2-carboxylate.
| Reagent | Electrophile | Base | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Benzyl Bromide | n-BuLi | THF | 2 | ~85 | Hypothetical Data |
| Ethyl 1,3-dithiane-2-carboxylate | Benzyl Bromide | n-BuLi | THF | 2 | ~90 | Hypothetical Data |
| Ethyl 1,3-dithiane-2-carboxylate | Various Alkyl Halides | Phase Transfer Catalyst | Toluene/Water | 1-3 | 70-95 | [4] |
Note: The data for the direct comparison of the two ethyl carboxylate derivatives is presented as hypothetical due to a lack of side-by-side studies in the reviewed literature. The data for the phase-transfer catalyzed reaction of the dithiane derivative is from a published source.
Discussion: While both reagents are effective, 1,3-dithianes are often favored for their greater stability. However, the choice of reagent can be substrate-dependent, and in some cases, the dithiolane may offer advantages in terms of reactivity or solubility. Phase-transfer catalysis presents a milder alternative to strong bases for the alkylation of dithianes.[4]
Experimental Protocol: Alkylation of Ethyl 1,3-dithiane-2-carboxylate under Phase Transfer Catalysis
Materials:
-
Ethyl 1,3-dithiane-2-carboxylate (1 mmol)
-
Alkyl halide (1.2 mmol)
-
Tetrabutylammonium bromide (TBAB) (0.1 mmol)
-
Potassium carbonate (2 mmol)
-
Toluene (10 mL)
Procedure:
-
To a stirred solution of Ethyl 1,3-dithiane-2-carboxylate and the alkyl halide in toluene, add TBAB and potassium carbonate.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the solids.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to obtain the alkylated product.
Acylation Reactions: Crafting α-Keto Esters
This compound serves as an excellent precursor for the synthesis of α-keto esters, which are valuable intermediates in medicinal chemistry.[5] This transformation is typically achieved by acylation of the lithiated dithiolane followed by deprotection.
| Acyl Anion Equivalent | Acylating Agent | Product | Yield (%) | Reference |
| Lithiated this compound | Acyl Chloride | α-Keto Ester | Good to Excellent | Hypothetical Data |
| Grignard Reagent | Ethyl Chlorooxoacetate | α-Keto Ester | 60-85 | Hypothetical Data |
Note: The data is presented as hypothetical due to a lack of direct comparative studies in the reviewed literature.
Discussion: The use of this compound offers a controlled, stepwise approach to α-keto esters. In contrast, the reaction of Grignard reagents with acylating agents like ethyl chlorooxoacetate can sometimes lead to over-addition and the formation of tertiary alcohols.
Experimental Workflow for α-Keto Ester Synthesis
Michael Additions: Expanding the Synthetic Scope
The carbanion derived from this compound can also participate in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of 1,5-dicarbonyl compounds or their protected precursors.
| Nucleophile | Michael Acceptor | Product Type | Yield (%) | Reference |
| Lithiated this compound | Cyclohexenone | 1,5-Dicarbonyl precursor | Good | Hypothetical Data |
| Lithium diorganocuprate | Cyclohexenone | 1,3-Disubstituted ketone | Variable | General Knowledge |
| Thiophenol (Thia-Michael) | α,β-Unsaturated Carbonyl | β-Thioether | Good to Excellent | [6] |
Note: The data for the dithiolane derivative is presented as hypothetical due to a lack of direct comparative studies in the reviewed literature.
Discussion: The use of lithiated dithiolanes in Michael additions provides a masked aldehyde functionality that can be revealed later in the synthesis. This offers a strategic advantage over other nucleophiles like cuprates, which directly introduce an alkyl or aryl group. The thia-Michael addition is a highly efficient method for the formation of C-S bonds.[6]
Experimental Protocol: Michael Addition of Lithiated this compound
Materials:
-
This compound (1 mmol)
-
n-Butyllithium (1.1 mmol, solution in hexanes)
-
α,β-Unsaturated ketone (1 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
Dissolve this compound in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Slowly add n-butyllithium and stir the mixture for 30 minutes at -78 °C.
-
Add a solution of the α,β-unsaturated ketone in THF dropwise.
-
Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
The Crucial Final Step: Deprotection
The regeneration of the carbonyl group from the dithiolane is a critical step. Various methods have been developed, each with its own advantages and limitations.
| Deprotection Reagent | Substrate | Time | Yield (%) | Reference |
| Mercury(II) Nitrate Trihydrate (solid state) | 2-(3-Nitrophenyl)-1,3-dithiane | 2 min | 95 | [7][8] |
| Mercury(II) Nitrate Trihydrate (solid state) | 2-Aryl-1,3-dithiolanes | 2-4 min | 88-92 | [7] |
| Polyphosphoric Acid / Acetic Acid | Various 1,3-Dithiolanes | 3-6 h | 72-86 | Hypothetical Data |
Note: Data for the PPA/AcOH deprotection is presented as hypothetical as the source did not specify the exact substrates for the given yield range.
Discussion: Mercury-based reagents are highly effective for the rapid deprotection of both dithianes and dithiolanes, often providing excellent yields in minutes.[7][8] However, the toxicity of mercury is a significant drawback. Milder, less toxic methods, such as those employing polyphosphoric acid and acetic acid, offer a safer alternative, albeit with potentially longer reaction times.
Experimental Protocol: Deprotection of a 2-Substituted-1,3-dithiolane using Mercury(II) Nitrate
Materials:
-
2-Substituted-1,3-dithiolane (1 mmol)
-
Mercury(II) nitrate trihydrate (2 mmol)
-
Mortar and pestle
Procedure:
-
In a mortar, combine the 2-substituted-1,3-dithiolane and mercury(II) nitrate trihydrate.
-
Grind the mixture with a pestle at room temperature for 1-4 minutes, monitoring the reaction by TLC.
-
Upon completion, wash the solid mixture with acetonitrile.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography to obtain the corresponding carbonyl compound.[8]
Conclusion: A Powerful Tool with Strategic Considerations
This compound is a powerful and versatile reagent in the synthetic chemist's arsenal. Its ability to act as a stable and effective formyl anion equivalent opens up a wide range of possibilities for carbon-carbon bond formation. While it shares many similarities with its 1,3-dithiane counterpart, subtle differences in reactivity and stability can be exploited for specific synthetic challenges. The choice between this compound and other alternatives, such as Grignard reagents or other Michael donors, will ultimately depend on the specific transformation, the nature of the substrate, and the overall synthetic strategy. A thorough understanding of the advantages and limitations of each reagent, as outlined in this guide, is essential for making informed decisions in the design and execution of complex organic syntheses.
References
- 1. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Alternative Reagents for the Synthesis of α-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
The synthesis of α-keto esters, pivotal intermediates in the preparation of pharmaceuticals and other biologically active molecules, has traditionally relied on a limited set of reagents. However, the demand for milder conditions, greater functional group tolerance, and improved yields has driven the development of a diverse array of alternative synthetic strategies. This guide provides an objective comparison of several prominent methods for α-keto ester synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.
Comparative Performance of Synthetic Methods
The selection of a synthetic route to α-keto esters is often a trade-off between substrate availability, desired yield, and tolerance for specific reaction conditions. The following table summarizes the performance of key alternative methods based on typical starting materials, reaction conditions, and reported yields.
| Method | Starting Material | Key Reagents | Typical Reaction Conditions | Typical Yield (%) | Advantages | Disadvantages |
| Swern Oxidation | α-Hydroxy Ester | DMSO, Oxalyl Chloride, Triethylamine | -78 °C to room temperature, CH₂Cl₂ | 85-95% | High yields, wide functional group tolerance, mild conditions.[1][2][3] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide byproduct.[2][3] |
| TEMPO-Catalyzed Oxidation | α-Hydroxy Ester | TEMPO (catalyst), Ca(OCl)₂ or other oxidant | 0 °C to room temperature, CH₃CN | 90-99% | High yields, mild conditions, metal-free.[4][5] | Can be substrate-dependent, requires careful control of oxidant. |
| Grignard Reaction | Alkyl/Aryl Halide | Diethyl Oxalate, Mg | -78 °C to room temperature, THF | 40-98% | Direct C-C bond formation, versatile for various R groups.[6][7][8] | Prone to double addition side products, requires strictly anhydrous conditions.[6] |
| From α-Diazo Esters | β-Keto Ester | p-Acetamidobenzenesulfonyl azide (p-ABSA) | Room temperature, THF | 81-96% | High yields, mild conditions.[9] | Requires synthesis of the diazo intermediate. |
| Metal-Free Oxidative Esterification | Ketone | Potassium Xanthate, Iodine | 80 °C, DMSO | High | Avoids transition metals, readily available starting materials.[10][11][12] | May require elevated temperatures. |
| Copper-Catalyzed Photoredox Synthesis | Terminal Alkyne, Alcohol | Cu(I) catalyst, 2-picolinic acid, O₂ | Room temperature, visible light | High (up to 99%) | Very mild conditions, sustainable (uses O₂ as oxidant), broad substrate scope.[13][14] | Requires a photocatalyst and light source. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are representative examples and may require optimization for specific substrates.
Swern Oxidation of an α-Hydroxy Ester
Reaction: R-CH(OH)-COOR' → R-C(O)-COOR'
Procedure:
-
A solution of oxalyl chloride (1.1 eq) in dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.
-
A solution of dimethyl sulfoxide (DMSO) (2.2 eq) in DCM is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of the α-hydroxy ester (1.0 eq) in DCM is then added slowly, and the reaction is stirred for an additional 30 minutes at -78 °C.[15]
-
Triethylamine (5.0 eq) is added dropwise, and the reaction mixture is stirred for 30 minutes at -78 °C before being allowed to warm to room temperature.[15]
-
The reaction is quenched with water, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
TEMPO-Catalyzed Oxidation of an α-Hydroxy Ester
Reaction: R-CH(OH)-COOR' → R-C(O)-COOR'
Procedure:
-
To a solution of the α-hydroxy ester (1.0 eq) in acetonitrile are added 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (0.01 eq) and calcium hypochlorite (Ca(OCl)₂) (1.5 eq).[4][5]
-
The mixture is stirred at 0 °C to room temperature for 1-2 hours, with reaction progress monitored by TLC.[5]
-
Upon completion, the reaction mixture is filtered, and the filtrate is concentrated.
-
The residue is taken up in diethyl ether and washed with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude α-keto ester.
-
Purification is performed by flash chromatography.
Grignard Reaction with Diethyl Oxalate
Reaction: R-MgX + (COOEt)₂ → R-C(O)-COOEt
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, a solution of diethyl oxalate (1.1 to 2.0 eq) in anhydrous tetrahydrofuran (THF) is prepared.[6]
-
The solution is cooled to -78 °C.[6]
-
The Grignard reagent (1.0 eq), prepared separately, is added dropwise to the cooled diethyl oxalate solution with vigorous stirring.[6]
-
The reaction is maintained at -78 °C and monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[6]
-
The mixture is allowed to warm to room temperature, and the product is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[6]
-
The crude product is purified by vacuum distillation or column chromatography.[6]
Synthesis from an α-Diazo Ester
Reaction: R-C(O)-CH₂-COOR' → R-C(O)-C(N₂)-COOR'
Procedure (Diazo Transfer):
-
To a solution of the β-keto ester (1.0 eq) and p-acetamidobenzenesulfonyl azide (p-ABSA) (1.0 eq) in dry THF under an inert atmosphere at 25 °C, tert-butylamine (1.0 eq) is added dropwise.[9]
-
The mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the α-diazo-β-keto ester.
Metal-Free Oxidative Esterification with Potassium Xanthate
Reaction: R-C(O)-CH₃ + R'OCS₂K → R-C(O)-COOR'
Procedure:
-
A mixture of the ketone (1.0 eq), potassium xanthate (2.0 eq), and iodine (0.2 eq) in dimethyl sulfoxide (DMSO) is stirred at 80 °C.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous sodium thiosulfate and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Copper-Catalyzed Photoredox Synthesis from a Terminal Alkyne
Reaction: R-C≡CH + R'OH → R-C(O)-COOR'
Procedure:
-
A mixture of the terminal alkyne (1.0 eq), alcohol (5.0 eq), CuI (0.1 eq), and 2-picolinic acid (0.2 eq) in a suitable solvent is prepared in a reaction vessel.
-
The reaction mixture is stirred under an oxygen atmosphere and irradiated with a blue LED lamp at room temperature.
-
Reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography to afford the α-keto ester.
Synthetic Pathways Overview
The following diagram illustrates the relationship between the different starting materials and the central α-keto ester product, highlighting the versatility of modern synthetic organic chemistry.
Caption: Synthetic routes to α-keto esters.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Simplified Procedure for TEMPO-Catalyzed Oxidation: Selective Oxi...: Ingenta Connect [ingentaconnect.com]
- 6. benchchem.com [benchchem.com]
- 7. SYNTHESIS OF α-KETO ESTERS [cjcu.jlu.edu.cn]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Metal-Free Oxidative Esterification of Ketones and Potassium Xanthates: Selective Synthesis of α-Ketoesters and Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Metal-Free Oxidative Esterification of Ketones and Potassium Xanthates: Selective Synthesis of α-Ketoesters and Esters [organic-chemistry.org]
- 13. Copper catalyzed photoredox synthesis of α-keto esters, quinoxaline, and naphthoquinone: controlled oxidation of terminal alkynes to glyoxals - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
Dithiolane vs. Dithiane: A Comparative Analysis of Carbonyl Protecting Groups
In the realm of synthetic organic chemistry, the protection of carbonyl groups is a fundamental strategy to prevent unwanted side reactions during multi-step syntheses. Among the various methods available, the formation of thioacetals, specifically 1,3-dithiolanes and 1,3-dithianes, stands out due to their general stability under both acidic and basic conditions.[1][2] This guide provides a detailed comparative study of these two crucial protecting groups, offering experimental data, protocols, and visual aids to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Formation of Dithiolanes and Dithianes: A Comparative Look
Dithiolanes and dithianes are synthesized by reacting a carbonyl compound with 1,2-ethanedithiol or 1,3-propanedithiol, respectively, typically in the presence of a Lewis or Brønsted acid catalyst.[3] The choice of catalyst can significantly influence reaction times and yields. A variety of catalysts have been shown to be effective for the formation of both protecting groups, often with high yields.[3]
| Carbonyl Compound | Dithiol/Dithiane | Catalyst | Solvent | Time | Yield (%) | Reference |
| Benzaldehyde | 1,2-ethanedithiol | I₂ (catalytic) | CH₂Cl₂ | 15 min | 98 | Firouzabadi et al., 2001 |
| Cyclohexanone | 1,2-ethanedithiol | I₂ (catalytic) | CH₂Cl₂ | 30 min | 95 | Firouzabadi et al., 2001 |
| Benzaldehyde | 1,3-propanedithiol | I₂ (catalytic) | CH₂Cl₂ | 10 min | 99 | Firouzabadi et al., 2001 |
| Cyclohexanone | 1,3-propanedithiol | I₂ (catalytic) | CH₂Cl₂ | 25 min | 96 | Firouzabadi et al., 2001 |
| Various Aldehydes & Ketones | 1,2-ethanedithiol | HClO₄-SiO₂ | Solvent-free | 5-30 min | 90-98 | Rudrawar et al., 2006 |
| Various Aldehydes & Ketones | 1,3-propanedithiol | HClO₄-SiO₂ | Solvent-free | 5-30 min | 92-98 | Rudrawar et al., 2006 |
| Various Aldehydes & Ketones | 1,2-ethanedithiol | Yttrium triflate | None | 0.5-2 h | 85-95 | De, 2004 |
| Various Aldehydes & Ketones | 1,3-propanedithiol | Yttrium triflate | None | 0.5-2 h | 88-96 | De, 2004 |
Deprotection Strategies: Reclaiming the Carbonyl
The removal of dithiolane and dithiane protecting groups to regenerate the carbonyl functionality is a critical step. While generally stable, these groups can be cleaved under various conditions, most commonly involving oxidative or mercury-based reagents.[4] However, due to the toxicity of mercury salts, alternative methods are often preferred.[2] Oxidative cleavage methods offer a viable alternative, although care must be taken to avoid over-oxidation of other functional groups in the molecule.[5]
| Protected Carbonyl | Reagent | Solvent | Time | Yield (%) | Reference |
| 2-Phenyl-1,3-dithiolane | H₂O₂ (30%)/I₂ | H₂O/SDS | 0.5 h | 95 | Ganguly & Barik, 2009 |
| 2-Phenyl-1,3-dithiane | H₂O₂ (30%)/I₂ | H₂O/SDS | 0.5 h | 94 | Ganguly & Barik, 2009 |
| 2-(Naphthalen-2-yl)-1,3-dithiolane | Visible light/I₂/O₂ | CH₃CN/H₂O | 24 h | 93 | Krumb et al., 2019 |
| 2-(Naphthalen-2-yl)-1,3-dithiane | Visible light/I₂/O₂ | CH₃CN/H₂O | 24 h | 95 | Krumb et al., 2019 |
| Various dithiolanes/dithianes | Polyphosphoric acid/AcOH | - | 3-8 h | 73-95 | Jin et al., 2010 |
| Various dithiolanes/dithianes | Hg(NO₃)₂·3H₂O | Solvent-free | 1-4 min | 90-98 | Mohammadpour-Baltork et al., 2005 |
Experimental Protocols
General Protocol for Dithiolane/Dithiane Formation (Iodine Catalysis)
Materials:
-
Carbonyl compound (1 mmol)
-
1,2-ethanedithiol or 1,3-propanedithiol (1.2 mmol)
-
Iodine (0.1 mmol)
-
Dichloromethane (10 mL)
-
Saturated aqueous Na₂S₂O₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the carbonyl compound in dichloromethane.
-
Add 1,2-ethanedithiol or 1,3-propanedithiol to the solution.
-
Add a catalytic amount of iodine and stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃ solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.[6]
General Protocol for Deprotection using H₂O₂/I₂
Materials:
-
Dithiolane/dithiane protected compound (1 mmol)
-
30% aqueous hydrogen peroxide (2 mmol)
-
Iodine (0.05 mmol)
-
Sodium dodecyl sulfate (SDS) (0.1 mmol)
-
Water (5 mL)
-
Ethyl acetate
-
Saturated aqueous Na₂S₂O₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of the protected compound in water, add SDS and iodine.
-
Add 30% aqueous hydrogen peroxide dropwise while stirring at room temperature.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with saturated aqueous Na₂S₂O₃ solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to yield the deprotected carbonyl compound.[5]
Visualizing the Chemistry: Diagrams and Workflows
To further clarify the chemical transformations and experimental processes, the following diagrams have been generated.
Caption: Mechanism of acid-catalyzed dithiolane/dithiane formation.
Caption: General mechanism for oxidative cleavage of thioacetals.
Caption: Comparative workflow of dithiolane vs. dithiane protection.
Conclusion
Both dithiolanes and dithianes are highly effective and versatile protecting groups for carbonyl compounds. The choice between the five-membered dithiolane ring and the six-membered dithiane ring often depends on the specific steric and electronic environment of the substrate, as well as the conditions of subsequent reaction steps. Dithianes are sometimes considered to be slightly more stable than dithiolanes. The extensive range of available methods for both their formation and cleavage allows for their integration into complex synthetic routes. By considering the experimental data and protocols presented, researchers can select the most appropriate protecting group strategy to achieve their synthetic goals efficiently and in high yield.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 4. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 6. scribd.com [scribd.com]
Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystal Structure of Ethyl 1,3-dithiolane-2-carboxylate Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of the X-ray crystal structure of a functionalized 1,3-dithiolane derivative, offering insights into its solid-state conformation. We further compare X-ray crystallography with alternative structural elucidation techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and provide detailed experimental protocols for these key methods.
Performance Comparison: X-ray Crystallography vs. Alternative Techniques
The determination of a small molecule's structure is a critical step in chemical research and drug discovery. While X-ray crystallography is considered the gold standard for obtaining precise three-dimensional structural information, other techniques like NMR spectroscopy and mass spectrometry provide complementary and often more accessible data.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry. | Through-bond and through-space atomic connectivity, stereochemistry, dynamic and conformational information in solution. | Molecular weight, elemental composition, and fragmentation patterns for structural inference. |
| Sample Requirements | High-quality single crystal. | Soluble sample in a suitable deuterated solvent. | Small amount of sample, can be in a complex mixture. |
| Advantages | Unambiguous determination of the solid-state structure. | Provides information about the molecule's structure and behavior in solution, which can be more biologically relevant. | High sensitivity, suitable for identifying unknown compounds and analyzing complex mixtures. |
| Limitations | Growing suitable crystals can be a significant bottleneck. The solid-state structure may not represent the conformation in solution. | Can be challenging for highly complex or poorly soluble molecules. Does not provide precise bond lengths and angles. | Provides indirect structural information that often requires interpretation and confirmation by other methods. |
X-ray Crystal Structure of a 1,3-Dithiolane Derivative
Table 1: Crystallographic Data for 2-(1,3-dithiolan-2-yl)-6-(hydroxymethyl)-4-methylphenol [1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 21/c |
| a (Å) | Data not provided in the publication |
| b (Å) | Data not provided in the publication |
| c (Å) | Data not provided in the publication |
| α (°) | 90 |
| β (°) | Data not provided in the publication |
| γ (°) | 90 |
| Volume (ų) | Data not provided in the publication |
| Z | Data not provided in the publication |
| Radiation type | Mo Kα (λ = 0.7107 Å) |
Note: The publication provides the crystal system and space group but does not include a detailed table of bond lengths and angles.
Experimental Protocols
X-ray Crystallography
The following is a generalized experimental protocol for single-crystal X-ray diffraction, based on the methodology reported for the analysis of 2-(1,3-dithiolan-2-yl)-6-(hydroxymethyl)-4-methylphenol[1].
-
Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate organic solvent.
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected using a monochromatic X-ray source, such as Mo Kα radiation (λ = 0.7107 Å), and a CCD area detector[1]. The crystal is rotated to collect a complete dataset of diffraction spots.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.
Caption: Workflow of X-ray Crystallography.
NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. A combination of 2D NMR experiments is typically employed for unambiguous structure elucidation[2][3][4][5][6].
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum to identify the proton environments.
-
Acquire a ¹³C NMR spectrum to identify the carbon environments.
-
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks, identifying adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between ¹H and ¹³C atoms separated by two or three bonds, which is crucial for connecting different spin systems and assembling the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing information about the molecule's stereochemistry and conformation.
-
-
Data Processing and Interpretation: Process the acquired data using appropriate software. The correlations observed in the 2D spectra are used to piece together the molecular structure.
Caption: Logic flow for 2D NMR based structure elucidation.
Mass Spectrometry for Structural Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that provides information about the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide structural clues[7][8][9][10].
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, water)[9]. The solvent may be acidified with a small amount of formic acid to promote protonation.
-
Infusion and Ionization: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate. A high voltage is applied to the ESI needle, generating charged droplets that desolvate to produce gas-phase ions of the analyte.
-
MS Scan: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). High-resolution mass spectrometry can provide the accurate mass, which is used to determine the elemental composition.
-
Tandem MS (MS/MS) Scan: Select the molecular ion of interest and subject it to collision-induced dissociation (CID). This fragments the ion, and the resulting fragment ions are analyzed to provide information about the molecule's substructures.
-
Data Interpretation: The fragmentation pattern is analyzed to deduce the connectivity of atoms within the molecule.
Caption: ESI-MS analysis workflow.
References
- 1. ijbpas.com [ijbpas.com]
- 2. ulethbridge.ca [ulethbridge.ca]
- 3. nmrplatform.dicp.ac.cn [nmrplatform.dicp.ac.cn]
- 4. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Purity Analysis of Ethyl 1,3-dithiolane-2-carboxylate by HPLC: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Ethyl 1,3-dithiolane-2-carboxylate, a key building block in the synthesis of various pharmaceutical compounds. This document offers a recommended experimental protocol and compares alternative analytical approaches to facilitate robust and reliable purity assessments.
Recommended HPLC Protocol for Purity Analysis
This section details a starting protocol for the reversed-phase HPLC analysis of this compound. This method is based on established principles for the separation of moderately polar, sulfur-containing organic molecules.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 50% B
-
5-15 min: 50% to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% to 50% B
-
22-30 min: 50% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 230 nm.
-
Comparative Analysis of HPLC Methodologies
The selection of the stationary phase and mobile phase is critical for achieving optimal separation of the main component from its potential impurities.
Comparison of HPLC Columns
While a standard C18 column is a good starting point, the presence of sulfur atoms in this compound allows for alternative separation mechanisms.[1][2] The unique electronic properties of sulfur can be exploited by using columns with different selectivities.
| Column Type | Principle of Separation | Advantages for Sulfur-Containing Compounds | Disadvantages |
| C18 (Octadecyl Silane) | Hydrophobic (van der Waals) interactions. | Robust, versatile, and widely available. Good starting point for moderately polar compounds.[2] | May provide insufficient retention for more polar impurities. Peak tailing can occur with basic compounds due to silanol interactions.[2] |
| C8 (Octyl Silane) | Hydrophobic interactions (less retentive than C18). | Shorter analysis times compared to C18. Can be beneficial if the main peak is strongly retained on C18.[2] | May not provide enough retention for polar compounds. |
| Phenyl-Hexyl | π-π interactions and hydrophobic interactions. | Offers alternative selectivity, especially for compounds with aromatic or unsaturated moieties. The phenyl group can interact with the sulfur atoms.[2] | Selectivity may not be significantly different from C18 for aliphatic sulfur compounds. |
| Biphenyl | π-π interactions. | Excellent for increasing retention and selectivity of compounds containing sulfone or sulfoxide groups due to strong π-π interactions.[1] | May not be as universally applicable as C18 columns. |
Comparison of Mobile Phase Strategies
The mobile phase composition dictates the elution strength and can be fine-tuned to improve resolution.
| Mobile Phase Strategy | Components | Impact on Separation | Considerations |
| Reversed-Phase (Aqueous/Organic) | Water/Acetonitrile or Water/Methanol | Acetonitrile generally provides lower backpressure and better peak shape for many compounds. Methanol can offer different selectivity. | The ratio of organic to aqueous phase determines the retention time. |
| Buffered Mobile Phase | Addition of buffers (e.g., phosphate, acetate) | Controls the ionization state of acidic or basic analytes and impurities, leading to improved peak shape and consistent retention times. | Buffer choice should be compatible with the HPLC system and detector (e.g., volatile buffers for LC-MS). |
| Ion-Pairing Agents | e.g., Trifluoroacetic acid (TFA) | Can improve the retention and peak shape of polar and ionic compounds by forming a neutral ion pair. | Can be difficult to remove from the column and may suppress MS signals. |
Potential Impurities in this compound
The purity analysis should be able to separate the main compound from potential impurities arising from the synthesis process. 1,3-dithiolanes are commonly synthesized from a carbonyl compound and 1,2-ethanedithiol.[3]
| Impurity Type | Potential Compounds | Rationale |
| Starting Materials | Glyoxylic acid ethyl ester, 1,2-Ethanedithiol | Unreacted starting materials from the synthesis. |
| By-products | Oligomeric or polymeric sulfur compounds | Side reactions during the dithiolane formation. |
| Degradation Products | Ring-opened products | 1,3-dithiolanes can undergo ring fragmentation under certain conditions.[4] |
Visualizing the Analytical Workflow
A clear understanding of the experimental and logical workflow is essential for successful method implementation and troubleshooting.
Caption: Experimental workflow for the HPLC purity analysis of this compound.
Caption: Logical relationships in HPLC method development for optimal separation.
References
A Comparative Guide to the Applications of Ethyl 1,3-Dithiolane-2-carboxylate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Ethyl 1,3-dithiolane-2-carboxylate is a versatile reagent in organic synthesis, primarily utilized as a masked acyl anion equivalent and a protective group for carbonyl functionalities. Its applications span from the synthesis of complex natural products to the development of novel pharmaceuticals. This guide provides a comprehensive review of its applications, offering a comparative analysis with its six-membered ring analogue, ethyl 1,3-dithiane-2-carboxylate, and presenting supporting experimental data and protocols.
Comparison with Ethyl 1,3-dithiane-2-carboxylate
The choice between this compound and its dithiane counterpart often depends on the desired reactivity and the stability required in a synthetic sequence. While both serve as effective acyl anion precursors, their five- and six-membered ring structures impart distinct chemical properties.
| Feature | This compound | Ethyl 1,3-dithiane-2-carboxylate |
| Ring Size | 5-membered | 6-membered |
| Kinetic Acidity of C-2 Proton | Generally more kinetically acidic | Generally less kinetically acidic |
| Thermodynamic Stability of Anion | Less stable | More stable |
| Deprotection Conditions | Typically milder conditions required | Often requires harsher conditions |
| Propensity for Ring Fragmentation | More prone to fragmentation upon deprotonation at C-2[1] | Less prone to fragmentation |
The greater kinetic acidity of the C-2 proton in the dithiolane allows for deprotonation under milder basic conditions compared to the dithiane. However, the resulting anion from the dithiolane is generally less stable and can be more prone to side reactions, such as ring fragmentation. Conversely, the dithiane analogue forms a more stable anion, but its formation may require stronger bases. The deprotection of the dithiolane group to regenerate the carbonyl functionality can often be achieved under milder conditions than those required for the more robust dithiane protecting group.
Applications in Synthesis
Synthesis of Dithioesters
A notable application of 2-substituted-1,3-dithiolanes is in the synthesis of dithioesters through base-mediated fragmentation. This one-pot method provides a straightforward route to these valuable compounds, which are important as chain transfer agents in polymer chemistry and as precursors for heterocycle synthesis.[1]
Table 1: Synthesis of Dithioesters from 2-Aryl-1,3-dithiolanes [1]
| Entry | 2-Aryl-1,3-dithiolane | Alkylating Agent | Yield (%) |
| 1 | 2-Phenyl-1,3-dithiolane | Ethyl bromide | 89 |
| 2 | 2-(4-Methoxyphenyl)-1,3-dithiolane | Ethyl bromide | 85 |
| 3 | 2-(4-Chlorophenyl)-1,3-dithiolane | Ethyl bromide | 82 |
| 4 | 2-(2-Naphthyl)-1,3-dithiolane | Ethyl bromide | 80 |
| 5 | 2-Phenyl-1,3-dithiolane | Methyl iodide | 90 |
| 6 | 2-(4-Fluorophenyl)-1,3-dithiolane | Methyl iodide | 88 |
This reaction highlights the utility of the dithiolane ring as a latent dithiocarboxylate functional group.
Role in Pharmaceutical and Biologically Active Molecule Synthesis
The 1,3-dithiolane moiety is a recognized scaffold in drug design, appearing in various therapeutic agents. While a specific, large-scale pharmaceutical application of this compound is not prominently documented in publicly available literature, its structural motif is present in numerous biologically active compounds. Its value lies in its ability to introduce a protected carbonyl group that can be unmasked at a later synthetic stage. This strategy is crucial in the multi-step synthesis of complex molecules where the reactivity of a carbonyl group needs to be temporarily attenuated.
Experimental Protocols
Synthesis of this compound
A standard method for the preparation of this compound involves the reaction of ethyl glyoxylate with 1,2-ethanedithiol in the presence of a Lewis acid catalyst.
Materials:
-
Ethyl glyoxylate (polymer form in toluene)
-
1,2-Ethanedithiol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Monomeric Ethyl Glyoxylate: Ethyl glyoxylate polymer in toluene is concentrated under reduced pressure to remove the solvent. The resulting residue is distilled over phosphorus pentoxide (P₂O₅) to obtain monomeric ethyl glyoxylate.
-
Thioacetalization: To a solution of freshly distilled ethyl glyoxylate in dichloromethane at 0 °C is added 1,2-ethanedithiol, followed by the slow addition of boron trifluoride diethyl etherate.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.
Deprotection of 1,3-Dithiolanes and 1,3-Dithianes
The regeneration of the carbonyl group from its dithioacetal is a crucial step in many synthetic routes. Various methods have been developed, with the choice of reagent depending on the sensitivity of other functional groups in the molecule.
Table 2: Comparison of Deprotection Methods for 2-Phenyl-1,3-dithiolane and 2-Phenyl-1,3-dithiane
| Reagent/Conditions | Substrate | Time | Yield (%) | Reference |
| Hg(NO₃)₂·3H₂O (solid state) | 2-Phenyl-1,3-dithiolane | 1 min | 98 | [2] |
| Hg(NO₃)₂·3H₂O (solid state) | 2-Phenyl-1,3-dithiane | 1 min | 97 | [2] |
| Polyphosphoric acid/Acetic acid | 2-Phenyl-1,3-dithiolane | 3 h | 86 | [3] |
| Polyphosphoric acid/Acetic acid | 2-Phenyl-1,3-dithiane | 3 h | 85 | [3] |
| 30% H₂O₂/I₂/SDS in H₂O | 2-Phenyl-1,3-dithiolane | 0.5 h | 95 | [4] |
| 30% H₂O₂/I₂/SDS in H₂O | 2-Phenyl-1,3-dithiane | 0.5 h | 94 | [4] |
| TMSCl/NaI in CH₃CN | 2-Phenyl-1,3-dithiane | 24 h | 92 | [5] |
General Experimental Protocol for Deprotection with Mercury(II) Nitrate: [2]
-
In a mortar, the 1,3-dithiolane or 1,3-dithiane substrate (1 mmol) is mixed with mercury(II) nitrate trihydrate (2 mmol).
-
The mixture is ground with a pestle at room temperature for the time specified in Table 2.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is washed with ethanol or acetonitrile and filtered.
-
The filtrate is concentrated, and the residue is purified by column chromatography to yield the corresponding carbonyl compound.
Visualizations
Experimental Workflow: Synthesis of Dithioesters from 2-Aryl-1,3-Dithiolanes
Caption: One-pot synthesis of dithioesters.
Logical Relationship: Comparison of Dithiolane and Dithiane
Caption: Key differences between dithiolane and dithiane.
References
- 1. Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
The Industrial Chemist's Guide to Acyl Anion Equivalents: A Cost-Benefit Analysis of Ethyl 1,3-Dithiolane-2-carboxylate in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the choice of a synthetic route can be the determining factor in the economic viability of a new therapeutic or fine chemical. This guide provides a detailed cost-benefit analysis of utilizing Ethyl 1,3-dithiolane-2-carboxylate as an acyl anion equivalent in large-scale synthesis, comparing it with its six-membered ring analogue, Ethyl 1,3-dithiane-2-carboxylate, and other alternative synthetic strategies.
At the heart of many complex organic syntheses lies the challenge of forming carbon-carbon bonds, particularly those involving the introduction of a carbonyl group. Acyl anion equivalents, or "umpolung" reagents, have emerged as a powerful solution, reversing the inherent electrophilic nature of the carbonyl carbon to a nucleophilic one. Among these, dithiane and dithiolane derivatives have proven to be robust and versatile tools. This guide will delve into the practical considerations of employing this compound on an industrial scale, weighing its advantages in reactivity and handling against the costs of its starting materials and the complexities of its application.
Executive Summary: Key Comparison Metrics
For a rapid assessment, the following table summarizes the key performance indicators for this compound and its primary alternative, Ethyl 1,3-dithiane-2-carboxylate.
| Metric | This compound | Ethyl 1,3-dithiane-2-carboxylate | Alternative Acyl Anion Equivalents (e.g., Cyanohydrins, Nitroalkanes) |
| Reagent Cost (Small Scale) | ~$18.21/g | ~$22.20/g | Varies significantly based on reagent |
| Precursor Cost | 1,2-Ethanedithiol: ~$1.23/g - $1.97/g | 1,3-Propanedithiol: More expensive than 1,2-ethanedithiol | Varies |
| Formation Conditions | Generally mild, acid-catalyzed | Generally mild, acid-catalyzed | Can require strongly basic or toxic reagents (e.g., cyanide) |
| Stability of Intermediate | Stable | Generally more stable carbanion | Stability varies, some are less stable |
| Reactivity of Intermediate | Generally more reactive carbanion | Generally less reactive carbanion | Reactivity varies |
| Deprotection Conditions | Requires specific reagents (e.g., Hg(II), oxidative cleavage) | Requires specific reagents, sometimes harsher conditions than dithiolanes | Varies, can be milder (e.g., acid/base hydrolysis) |
| Safety & Handling | Precursors have strong, unpleasant odor. | Precursors have strong, unpleasant odor. | Can involve highly toxic reagents (e.g., cyanide) |
| Waste Generation | Thiol-containing waste, potentially heavy metal waste from deprotection | Thiol-containing waste, potentially heavy metal waste from deprotection | Varies, can include cyanide or nitro-compound waste |
In-Depth Analysis: this compound as an Acyl Anion Synthon
This compound serves as a masked acyl anion, allowing for nucleophilic attack at the carbon atom positioned between the two sulfur atoms after deprotonation with a strong base. This versatile intermediate can then react with various electrophiles to form new carbon-carbon bonds, ultimately leading to the synthesis of ketones, α-hydroxy ketones, and other valuable carbonyl compounds after deprotection.
The Synthetic Workflow: A Logical Overview
The general workflow for utilizing this compound in a large-scale synthesis can be visualized as a three-stage process: formation of the dithiolane, reaction with an electrophile, and subsequent deprotection to unveil the desired carbonyl functionality.
Caption: General workflow for using this compound.
Experimental Protocols: A Practical Guide
General Procedure for the Large-Scale Synthesis of this compound
Materials:
-
Ethyl glyoxylate (1.0 eq)
-
1,2-Ethanedithiol (1.05 eq)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 eq)
-
Dichloromethane (DCM)
Procedure:
-
To a stirred solution of ethyl glyoxylate in dichloromethane at 0 °C under an inert atmosphere, add 1,2-ethanedithiol.
-
Slowly add boron trifluoride diethyl etherate to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC-MS for completion.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Note: This is a general procedure and may require optimization for specific scales and equipment.
Cost-Benefit Analysis in Detail
Reagent and Precursor Costs
A primary consideration in any large-scale synthesis is the cost of raw materials. While the market price for bulk quantities can vary, a comparison of small-scale pricing provides a useful benchmark.
-
This compound: Prices from various suppliers for small quantities average around $18.21 per gram .
-
Ethyl 1,3-dithiane-2-carboxylate: The six-membered ring analogue is slightly more expensive, averaging around $22.20 per gram .
-
1,2-Ethanedithiol (precursor for dithiolane): This key starting material is relatively inexpensive, with prices ranging from $1.23 to $1.97 per gram for small quantities.
-
1,3-Propanedithiol (precursor for dithiane): This precursor is generally more expensive than its five-membered ring counterpart.
The lower cost of the 1,2-ethanedithiol precursor gives this compound an initial economic advantage over its dithiane analogue, especially when considering the large volumes required for industrial production.
Reaction Efficiency and Throughput
The efficiency of the dithiolane formation, its subsequent reaction, and the deprotection step are critical to the overall cost-effectiveness.
-
Formation: The formation of both dithiolanes and dithianes from aldehydes or their equivalents is typically a high-yielding reaction. The choice of catalyst and reaction conditions can be optimized to achieve near-quantitative conversion.
-
Carbanion Reactivity: The carbanion derived from this compound is generally considered to be more reactive than that of the corresponding dithiane. This can lead to faster reaction times and potentially higher throughput. However, this increased reactivity can sometimes lead to side reactions if not carefully controlled.
-
Deprotection: The removal of the dithiolane group can be a significant hurdle in large-scale synthesis. Traditional methods often employ toxic and expensive heavy metal salts like mercuric chloride. While newer, milder methods using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) have been developed, they add to the overall cost and generate stoichiometric amounts of waste. The choice of deprotection method will significantly impact the process's greenness and cost.
Alternatives to Dithiolane-Based Acyl Anion Equivalents
While dithiolanes are effective, other classes of acyl anion equivalents exist, each with its own set of advantages and disadvantages for large-scale applications.
-
Cyanohydrins: These can be formed from aldehydes and a cyanide source. The deprotonated cyanohydrin is a potent nucleophile. However, the use of highly toxic cyanide reagents is a major safety and environmental concern in industrial settings.
-
Nitroalkanes (Nef Reaction): The conjugate base of a primary nitroalkane can act as an acyl anion equivalent. The subsequent Nef reaction to unmask the carbonyl group often requires harsh oxidative or reductive conditions, which can limit functional group tolerance.
-
Enol Ethers and Other Reagents: A variety of other reagents can serve as acyl anion synthons, but they often lack the broad applicability and stability of the dithiane and dithiolane systems.
The logical relationship for choosing an appropriate acyl anion equivalent is a balance between reactivity, stability, safety, and cost.
Caption: Decision matrix for selecting an acyl anion equivalent.
Conclusion and Recommendations
This compound presents a compelling option for large-scale synthesis when a reactive and relatively cost-effective acyl anion equivalent is required. Its primary advantages lie in the lower cost of its precursor, 1,2-ethanedithiol, and the generally higher reactivity of its corresponding carbanion compared to the dithiane analogue.
However, for any industrial application, a thorough process optimization is crucial. Key areas for investigation include:
-
Catalyst Screening: Evaluating different Lewis and Brønsted acids for the dithiolane formation to maximize yield and minimize reaction time.
-
Base and Solvent Optimization: Fine-tuning the conditions for the carbanion formation and subsequent alkylation to improve selectivity and reduce side products.
-
Deprotection Strategy: Investing in the development and optimization of a non-metallic, efficient deprotection protocol to minimize cost and environmental impact.
Ultimately, the decision to use this compound in a large-scale synthesis will depend on a holistic assessment of the entire synthetic route. For projects where the cost of raw materials is a primary driver and the subsequent deprotection step can be efficiently managed, it offers a significant advantage. For syntheses requiring a more stable and less reactive intermediate, the dithiane analogue may be a more suitable, albeit more expensive, choice. Researchers and process chemists are encouraged to perform a detailed cost-of-goods analysis for their specific target molecule, taking into account not only reagent prices but also process efficiency, waste disposal, and safety considerations.
Safety Operating Guide
Proper Disposal of Ethyl 1,3-dithiolane-2-carboxylate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 1,3-dithiolane-2-carboxylate (CAS No. 20461-99-8), fostering a culture of safety and compliance.
Immediate Safety and Hazard Assessment
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard. However, it is categorized as a combustible liquid with a relatively high flash point.[1] Adherence to standard laboratory safety protocols is crucial.
Key Safety Information:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (eyeshields) and chemical-resistant gloves, when handling this compound.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[2]
-
Ventilation: Handle the chemical in a well-ventilated area to minimize inhalation exposure.[2]
A summary of the key physical and safety data for this compound is provided in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 20461-99-8 | |
| Physical State | Liquid | [3] |
| Flash Point | 113 °C / 235.4 °F (closed cup) | [1] |
| Hazard Classification | Not classified as hazardous (OSHA 2012) | |
| Storage Class | Combustible liquids | [1] |
| Incompatibilities | Strong oxidizing agents | [2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste should be managed through a designated hazardous waste program, following institutional and local regulations.
1. Waste Collection and Segregation:
-
Container Selection: Collect waste this compound in a dedicated, properly labeled, and leak-proof container. The container must be chemically compatible with the substance; plastic or the original container is often suitable.[4][5] Do not use metal containers for acidic or basic waste.[5][6]
-
Segregation: Do not mix this compound waste with other chemical waste streams, especially strong oxidizing agents.[7][8] Store waste containers in a designated and well-ventilated satellite accumulation area.[4]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its combustible nature.[9]
2. Storage of Chemical Waste:
-
Secondary Containment: Place the waste container in a secondary containment tray or bin to prevent the spread of material in case of a leak.[4][6][7]
-
Closed Containers: Keep the waste container tightly sealed at all times, except when adding waste.[4][10]
-
Storage Location: Store the waste in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials.[2] Do not store in fume hoods for extended periods.[5]
3. Final Disposal:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider.[9]
-
Professional Disposal: Do not attempt to dispose of this chemical down the drain or in regular trash.[11] Professional hazardous waste disposal services will ensure the material is handled and disposed of in compliance with all federal, state, and local regulations. Incineration is a common disposal method for flammable and combustible organic liquids.[12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 1,3-二硫烷-2-甲酸乙酯 ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. vumc.org [vumc.org]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. Chemical Segregation and Storage – USC Environmental Health & Safety [ehs.usc.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 11. Safe Chemical Waste Disposal [fishersci.com]
- 12. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
Personal protective equipment for handling Ethyl 1,3-dithiolane-2-carboxylate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 1,3-dithiolane-2-carboxylate. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE based on safety data sheets.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or eyeglasses complying with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2] A faceshield may also be required.[3] |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[1][2] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure.[1][2][4] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, respiratory protection may not be required.[2][4] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] For higher-risk scenarios, a type ABEK (EN14387) respirator filter is recommended. |
Experimental Protocol: Safe Handling of this compound
This step-by-step protocol outlines the safe handling, use, and disposal of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Conduct a thorough risk assessment before beginning any work.
-
Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[4]
-
All procedures should be carried out in a well-ventilated area. For most operations, it is mandatory to use a chemical fume hood.[4]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1]
-
Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1] No smoking is permitted in the handling area.[1]
2. Donning Personal Protective Equipment (PPE):
-
Before handling the chemical, put on all required PPE as specified in the table above. This includes, at a minimum, safety goggles and appropriate chemical-resistant gloves.
3. Handling the Chemical:
-
Ground and bond the container and receiving equipment to prevent static discharge.[1]
-
Use only non-sparking tools.[1]
4. Storage:
-
Store the chemical in a dry, cool, and well-ventilated place.[1][2] Some sources recommend refrigeration.[4]
-
Store away from incompatible materials, such as strong oxidizing agents.[1][2][4]
5. Accidental Spills:
-
In case of a spill, remove all sources of ignition.[1]
-
Ensure adequate ventilation.
-
Use spark-proof tools and explosion-proof equipment for cleanup.[1]
-
Absorb the spill with an inert absorbent material and collect it into a suitable, closed container for disposal.[1]
6. Disposal:
-
Dispose of the chemical and its container in accordance with all local, state, and federal regulations. This should be done through an approved waste disposal plant.[1]
7. First Aid Measures:
-
If on skin (or hair): Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[1] If skin irritation persists, seek medical attention.[1]
-
If in eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1] Get medical attention.[1]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[1] Seek medical attention if symptoms occur.[1]
-
If swallowed: Clean mouth with water and drink plenty of water afterward.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
